molecular formula C8H10N2OS B113010 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 77651-38-8

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B113010
CAS No.: 77651-38-8
M. Wt: 182.25 g/mol
InChI Key: CIYGFKXNRTYHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 77651-38-8) is a high-value chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features the cyclopenta[b]thiophene scaffold, a versatile intermediate that serves as a readily available starting point for synthesizing more complex, biologically active molecules . Its reliable purity and consistent quality ensure that research projects, from small-scale laboratory experiments to larger developmental projects, can proceed without the complications often associated with less well-characterized materials . The core structure is a key precursor in pharmaceutical research, particularly for the development of novel therapeutic agents. For instance, a derivative of this scaffold, 2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5TIO1), has demonstrated promising pharmacological activities. Studies show that 5TIO1 exhibits significant antioxidant activity in the central nervous system of mice, protecting the brain against neuronal damage by decreasing lipid peroxidation and nitrite content, and increasing antioxidant enzymatic activities . This highlights the potential of the core structure in developing neuroprotective agents for conditions involving oxidative stress. Furthermore, the broader class of 2-aminothiophene derivatives to which this compound belongs is actively researched for a wide spectrum of biological activities, including potential anti-inflammatory, cytostatic, and anti-tyrosinase effects, as explored in recent scientific literature . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Strictly not for human or veterinary use.

Properties

IUPAC Name

2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYGFKXNRTYHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344437
Record name 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77651-38-8
Record name 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77651-38-8

This technical guide provides a comprehensive overview of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document details its synthesis, potential biological significance with a focus on the NRF2 signaling pathway, and relevant experimental protocols.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below. This information is crucial for its handling, formulation, and application in experimental settings.

PropertyValue
CAS Number 77651-38-8
Molecular Formula C₈H₁₀N₂OS
Molecular Weight 182.24 g/mol
Appearance Gray solid
Melting Point 169-171 °C
Boiling Point 308.2±42.0 °C at 760 mmHg
Density 1.412 g/cm³

Synthesis via Gewald Reaction

The primary synthetic route to this compound is the Gewald reaction. This multicomponent reaction offers an efficient one-pot synthesis from readily available starting materials.

Experimental Protocol

This protocol is adapted from the established synthesis of the corresponding methyl ester.[1]

Materials:

  • Cyclopentanone

  • 2-Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Methanol

  • Ethanol

Procedure:

  • In a reaction vessel, combine equimolar amounts of cyclopentanone, 2-cyanoacetamide, and elemental sulfur in methanol.

  • To this stirred mixture, add a catalytic amount of morpholine dropwise at room temperature.

  • Gently heat the reaction mixture to 40-50°C and maintain with stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a gray solid.

Reaction Mechanism

The Gewald reaction proceeds through a series of steps, initiated by a Knoevenagel condensation.

Gewald_Reaction cyclopentanone Cyclopentanone knoevenagel_adduct Knoevenagel Adduct cyclopentanone->knoevenagel_adduct cyanoacetamide 2-Cyanoacetamide cyanoacetamide->knoevenagel_adduct sulfur Sulfur thiophenyl_intermediate Thiophenyl Intermediate sulfur->thiophenyl_intermediate Addition & Cyclization base Base (Morpholine) base->knoevenagel_adduct Knoevenagel Condensation knoevenagel_adduct->thiophenyl_intermediate product This compound thiophenyl_intermediate->product Tautomerization

Caption: Proposed mechanism for the Gewald synthesis.

Biological Significance and the NRF2 Signaling Pathway

While direct biological data for this compound is limited, structurally related 2-aminothiophene derivatives have shown significant activity as modulators of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.

Activation of NRF2 leads to the transcription of a wide array of antioxidant and cytoprotective genes. This makes NRF2 an attractive therapeutic target for a variety of diseases characterized by oxidative stress, including neurodegenerative diseases, cardiovascular diseases, and chronic inflammatory conditions.

Proposed Mechanism of Action

It is hypothesized that this compound may act as an activator of the NRF2 pathway. Under basal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Electrophilic compounds can react with cysteine residues on KEAP1, leading to a conformational change that disrupts the NRF2-KEAP1 interaction. This allows NRF2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of target genes.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 sequesters Ub Ubiquitin KEAP1->Ub NRF2->KEAP1 binds Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Compound 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene- 3-carboxamide Compound->KEAP1 modifies Ub->NRF2 Ubiquitination ARE ARE (Antioxidant Response Element) NRF2_n->ARE binds Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes initiates transcription

Caption: NRF2 signaling and potential compound interaction.

Experimental Protocols for Biological Evaluation

To investigate the activity of this compound on the NRF2 pathway, the following experimental approaches are recommended.

NRF2 Reporter Gene Assay

This assay provides a quantitative measure of NRF2 activation.

Principle:

A cell line (e.g., HepG2) is stably transfected with a reporter construct containing a luciferase gene under the control of an ARE promoter. Activation of NRF2 leads to the expression of luciferase, which can be quantified by luminescence.

Procedure:

  • Plate the ARE-luciferase reporter cell line in a 96-well plate.

  • Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability dye).

  • Data can be expressed as fold induction over a vehicle-treated control.

Quantitative PCR (qPCR) for NRF2 Target Genes

This method measures the mRNA expression levels of downstream targets of NRF2.

Principle:

Activation of NRF2 will lead to an increase in the transcription of its target genes. qPCR can be used to quantify the relative abundance of specific mRNAs.

Procedure:

  • Treat cells (e.g., primary hepatocytes, neuronal cells) with the test compound.

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the RNA template.

  • Perform qPCR using primers specific for NRF2 target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene for normalization.

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Quantitative Data Summary

While specific quantitative data for the title compound is not yet publicly available, the following table presents representative data for structurally related tetrahydrobenzo[b]thiophene derivatives, which serve as a benchmark for expected activities.

AssayRelated CompoundResult
NQO1 Induction (EC₅₀)Tetrahydrobenzo[b]thiophene derivative A5-15 µM
HO-1 Upregulation (at 10 µM)Tetrahydrobenzo[b]thiophene derivative B2-4 fold increase
Inhibition of LPS-induced NO production (IC₅₀)Tetrahydrobenzo[b]thiophene derivative C1-10 µM
Metabolic Stability (t₁/₂) in human liver microsomesTetrahydrobenzo[b]thiophene derivative D10-30 min

Conclusion

This compound is a readily synthesizable compound with strong potential as a modulator of the NRF2 signaling pathway. Its structural similarity to known NRF2 activators suggests it may be a valuable tool for research into diseases associated with oxidative stress and inflammation. The experimental protocols outlined in this guide provide a framework for its synthesis and biological characterization. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-Depth Technical Guide to 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. This heterocyclic compound, built upon a fused cyclopenta[b]thiophene scaffold, has emerged as a critical building block in medicinal chemistry. Its structural rigidity and functional group array offer a versatile platform for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols to facilitate its application in contemporary research and development.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged structure in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] Its presence in numerous pharmacologically active compounds underscores its importance as a pharmacophore. The fusion of a cyclopentane ring to the thiophene core, as seen in this compound, imparts a degree of conformational constraint that can enhance binding affinity and selectivity to biological targets.[3][4] This guide will delve into the specific attributes of this molecule, providing a foundational understanding for its strategic deployment in drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₈H₁₀N₂OS and a molecular weight of 182.24 g/mol .[3][5] Its core structure consists of a thiophene ring fused with a cyclopentane ring, featuring an amino group at the 2-position and a carboxamide group at the 3-position.

Physicochemical Data
PropertyValueReference(s)
CAS Number 77651-38-8[3][5][6]
Molecular Formula C₈H₁₀N₂OS[3][5][7]
Molecular Weight 182.24 g/mol [3][5]
Melting Point 169-171 °C[3]
Boiling Point 308.2 ± 42.0 °C at 760 mmHg[3]
Density 1.412 g/cm³[3]
Appearance Solid[7]
Molecular Geometry and Crystallography

While the specific crystal structure of this compound is not publicly available, analysis of closely related 2-aminothiophene derivatives provides significant insights into its likely conformation. X-ray crystallography studies on similar compounds reveal that the thiophene ring is planar.[1][8][9] The fused cyclopentane ring adopts a non-planar conformation, typically a half-chair or envelope form, to minimize steric strain.

A key structural feature in many 2-amino-3-carbonylthiophenes is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the 2-amino group and the carbonyl oxygen of the 3-carboxamide group.[1][8] This interaction creates a pseudo-six-membered ring, which significantly influences the overall molecular conformation by locking the orientation of the carboxamide group relative to the thiophene ring.

Spectroscopic Profile

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The following data, based on spectral information for the target compound and its close analogs, provides a reference for its characterization.[5][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentane ring, the amino group, and the carboxamide group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

  • Cyclopentane Protons: A multiplet in the range of 2.3-2.8 ppm.

  • Amino (NH₂) Protons: A broad singlet around 5.9 ppm.

  • Carboxamide (CONH₂) Protons: Two broad singlets corresponding to the two non-equivalent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

  • Cyclopentane Carbons: Signals in the aliphatic region (26-30 ppm).

  • Thiophene Ring Carbons: Signals in the aromatic region, with the carbon bearing the amino group appearing at a higher field.

  • Carboxamide Carbonyl Carbon: A signal in the downfield region (around 167 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3410, 3293N-H stretching (amino group)
~1650C=O stretching (carboxamide I band)
~1600N-H bending (amino group)
~1350C-N stretching
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 182.[5]

Synthesis and Manufacturing

The primary and most efficient method for the synthesis of this compound is the Gewald three-component reaction .[11][12] This one-pot synthesis is highly convergent and utilizes readily available starting materials.

The Gewald Reaction: Mechanism and Rationale

The Gewald reaction involves the condensation of a ketone (or aldehyde), an α-cyano ester or amide, and elemental sulfur in the presence of a basic catalyst.[11] The mechanism proceeds through several key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (cyclopentanone) and the active methylene compound (cyanoacetamide). This forms a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, acting as an electrophile, is attacked by the enolate of the Knoevenagel product. The exact mechanism of sulfur addition is complex and may involve polysulfide intermediates.

  • Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile group. Subsequent tautomerization leads to the formation of the aromatic 2-aminothiophene ring.

Gewald_Mechanism Start Cyclopentanone + Cyanoacetamide + Sulfur (S₈) Step1 Knoevenagel Condensation Start->Step1 Base Base (e.g., Morpholine) Base->Step1 Catalyst Intermediate1 α,β-Unsaturated Nitrile Step1->Intermediate1 Step2 Michael Addition of Sulfur Intermediate1->Step2 Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Iminothiolane Step3->Intermediate3 Step4 Tautomerization (Aromatization) Intermediate3->Step4 Product 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene- 3-carboxamide Step4->Product

Caption: Generalized workflow of the Gewald three-component synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Gewald reaction.[10][13]

Reagents:

  • Cyclopentanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or another suitable base like triethylamine)

  • Methanol or Ethanol

Procedure:

  • To a stirred mixture of cyclopentanone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1 equivalent) in methanol or ethanol, add morpholine (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 45-55 °C and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Chemical Reactivity and Derivatization Potential

The molecular structure of this compound offers several sites for chemical modification, making it a versatile scaffold for the synthesis of compound libraries.

Reactivity cluster_amine Reactions at the 2-Amino Group cluster_carboxamide Reactions at the 3-Carboxamide Group cluster_ring Reactions on the Thiophene Ring Core This compound 2-Amino Group (Nucleophilic) 3-Carboxamide Group Thiophene Ring (Aromatic) Acylation N-Acylation (Amide formation) Core:f1->Acylation RCOCl, base Alkylation N-Alkylation (Secondary/Tertiary amine formation) Core:f1->Alkylation R-X, base SchiffBase Schiff Base Formation (Condensation with aldehydes/ketones) Core:f1->SchiffBase RCHO, acid catalyst Hydrolysis Hydrolysis to Carboxylic Acid Core:f2->Hydrolysis H₃O⁺ or OH⁻, heat Dehydration Dehydration to Nitrile Core:f2->Dehydration Dehydrating agent (e.g., POCl₃) EAS Electrophilic Aromatic Substitution (e.g., Halogenation) Core:f3->EAS e.g., NBS, Br₂

Caption: Potential sites of reactivity for derivatization.

Reactions at the 2-Amino Group

The 2-amino group is nucleophilic and readily undergoes a variety of chemical transformations:

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. This is a common strategy to introduce diverse side chains and modulate the compound's properties.[9]

  • N-Alkylation: While direct N-alkylation of 2-aminothiophenes can be challenging, it can be achieved under specific conditions, often involving the use of strong bases.[14]

  • Schiff Base Formation: Condensation with aldehydes or ketones under acidic catalysis leads to the formation of Schiff bases (imines), which can serve as intermediates for further synthetic transformations.

Reactions at the 3-Carboxamide Group

The 3-carboxamide group can also be modified:

  • Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid.

  • Dehydration: Treatment with a dehydrating agent can convert the carboxamide to a nitrile group.

Biological and Pharmacological Profile

While specific biological data for this compound is limited in publicly accessible literature, the broader class of 2-aminothiophene-3-carboxamides has demonstrated a wide range of pharmacological activities. This compound is frequently utilized as a key intermediate in the synthesis of biologically active molecules.[3][4]

Potential Therapeutic Applications
  • Anticancer Activity: Numerous 2-aminothiophene-3-carboxamide derivatives have been investigated as potential anticancer agents. For instance, certain derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[15][16] Some compounds in this class have exhibited significant cytotoxicity against various cancer cell lines, with IC₅₀ values in the micromolar and even nanomolar range.[15][16][17]

  • Antimicrobial and Antiviral Activity: The 2-aminothiophene scaffold is present in compounds with antibacterial, antifungal, and antiviral properties.[2][4]

  • Neurological and Cardiovascular Applications: This class of compounds has been explored for the development of agents targeting neurological and cardiovascular diseases.[3] For example, certain derivatives act as allosteric enhancers of the A₁ adenosine receptor, a target for various cardiovascular and neurological conditions.[18]

  • Anti-inflammatory Activity: The structural features of 2-aminothiophenes are found in molecules with anti-inflammatory properties.[3]

  • Antileishmanial Activity: Some 2-aminothiophene-3-carboxamide derivatives have shown promising activity against Leishmania amazonensis, with IC₅₀ values in the low micromolar range.[8]

Representative Biological Data for Related Compounds
Compound ClassBiological Target/AssayIC₅₀ / ActivityReference(s)
2-Aminothiophene-3-carboxamide derivativesVEGFR-2 Inhibition0.59 µM[15][16]
2-Aminothiophene-3-carboxamide derivativesCytotoxicity (HepG-2 cancer cells)IC₅₀ values in the low µM range[15][16]
2-Aminothiophene-3-carboxamide derivativesAntileishmanial (L. amazonensis)IC₅₀ ≈ 9.35 µM[8]
2-Aminothiophene-3-carboxylic acid ester derivativesCytostatic activity (various cancer cell lines)High nanomolar range[17]

This data highlights the therapeutic potential of the 2-aminothiophene-3-carboxamide scaffold and provides a strong rationale for the use of this compound as a starting point for the design and synthesis of new drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8 °C.[3]

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via the Gewald reaction, coupled with its multiple points for chemical derivatization, makes it an attractive starting material for the creation of diverse compound libraries. The proven track record of the 2-aminothiophene-3-carboxamide scaffold in a variety of therapeutic areas provides a strong impetus for the continued exploration of this compound and its derivatives in the quest for new and effective medicines. This guide has provided a detailed technical overview to support and facilitate such research endeavors.

References

  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. MDPI.

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.

  • The reaction of 2‐aminothiophene‐3‐carboxamide,... ResearchGate.

  • (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate.

  • CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents.

  • 1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). ResearchGate.

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. ResearchGate.

  • This compound. Bocsci.

  • 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide. PubChem.

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed.

  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes. PubMed.

  • Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.

  • Gewald reaction. Wikipedia.

  • ethyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. BenchChem.

  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. MDPI.

  • This compound. Bocsci.

  • 2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase.

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.

  • (PDF) Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. ResearchGate.

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.

  • 2-Amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide. CymitQuimica.

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.

  • Cyanoacetamide MCR (III): three-component Gewald reactions revisited. PubMed.

  • A green chemistry approach to gewald reaction. Der Pharma Chemica.

  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. MDPI.

  • Thioamide N–C(S) Activation. The Royal Society of Chemistry.

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate.

  • 2-Amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. Santa Cruz Biotechnology.

  • Gewald Reaction. Organic Chemistry Portal.

  • Assessing the Specificity of Thiophene-3-Carboxamides: A Comparative Guide. BenchChem.

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH.

  • Ethyl 2-amino-5,6,7,8-tetrahydro-4 H -cyclohepta[ b ]thiophene-3-carboxylate. ResearchGate.

  • 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. PubMed.

  • vt20097 2-amino-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid amide. VSNCHEM.

  • 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester. Sigma-Aldrich.

  • 2-amino-5,6-dihydro-4h-cyclopenta(b)thiophene-3-carboxylic acid methyl ester. Sigma-Aldrich.

  • 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 2-amino-5,6-dihydro-, ethyl ester. NIST.

  • A simple route to N-arylated 2-aminothiophenes as a new class of amorphous glass forming molecules. PubMed.

  • 2-Amino-N-phenyl-5,6-dihydro-4H-cyclopenta-[b]thiophene-3-carboxamide. Santa Cruz Biotechnology.

  • 4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[(2-furanylcarbonyl)amino]-5,6-dihydro- - Optional[FTIR] - Spectrum. SpectraBase.

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.

  • Green methodologies for the synthesis of 2-aminothiophene. PMC.

Sources

physical and chemical properties of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound belonging to the class of 2-aminothiophenes. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The thiophene ring, fused with a cyclopentane ring, provides a rigid and synthetically versatile framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and its relevance in the context of drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic and screening protocols.

Table 1: General and Physical Properties
PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 77651-38-8[2]
Molecular Formula C₈H₁₀N₂OS[1][2]
Molecular Weight 182.24 g/mol [1][2]
Appearance Solid[1]
Melting Point 169-171 °C[2]
Boiling Point 308.2 ± 42.0 °C at 760 mmHg[2]
Density 1.412 g/cm³[2]
Storage Temperature 2-8 °C[2]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
MDL Number MFCD00122463[2]
InChI InChI=1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11)[1]
InChI Key CIYGFKXNRTYHLB-UHFFFAOYSA-N[1]
SMILES C1CC2=C(C1)SC(C2=C(N)C(=O)N)=NNot directly cited

Synthesis

The most common and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction.[3] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or related compound in the presence of elemental sulfur and a base.[3]

General Synthetic Pathway: The Gewald Reaction

The synthesis of this compound proceeds via the Gewald reaction, starting from cyclopentanone, cyanoacetamide, and elemental sulfur. The reaction is typically catalyzed by a base, such as morpholine or triethylamine.

Gewald_Reaction cluster_reactants Reactants Cyclopentanone Cyclopentanone Knoevenagel_Adduct Knoevenagel Condensation Product Cyclopentanone->Knoevenagel_Adduct + Base Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel_Adduct + Base Sulfur Elemental Sulfur (S₈) Base Base (e.g., Morpholine) Thiolate_Intermediate Thiolate Intermediate Knoevenagel_Adduct->Thiolate_Intermediate + Sulfur Product 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxamide Thiolate_Intermediate->Product Cyclization & Tautomerization

A simplified workflow of the Gewald reaction for the synthesis of the target compound.
Experimental Protocol (Representative)

The following is a representative experimental protocol adapted from the synthesis of the closely related methyl ester derivative.[4] The key modification is the use of cyanoacetamide in place of methyl cyanoacetate.

Materials:

  • Cyclopentanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • Reaction Setup: To a solution of cyclopentanone (1.0 equivalent) and cyanoacetamide (1.0 equivalent) in ethanol, add elemental sulfur (1.0 equivalent).

  • Addition of Base: To this stirred mixture, add morpholine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may need to be optimized for the specific synthesis of the carboxamide derivative.

Spectral Data

Table 3: Representative Spectral Data of a Closely Related Analog (Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate)
Spectral Data TypeObserved Peaks/SignalsReference
IR (KBr, cm⁻¹) 3410, 3293 (N-H stretching), 1652 (C=O stretching), 1596 (N-H bending), 1351 (C-N stretching)[4]
¹H NMR (CDCl₃, δ ppm) 5.87 (br s, 2H, NH₂), 3.78 (s, 3H, OCH₃), 2.71 (t, 2H, CH₂), 2.8 (t, 2H, CH₂), 2.31 (m, 2H, CH₂)[4]
¹³C NMR (CDCl₃, δ ppm) 166.99 (C=O), 164.98, 141.01, 119.16, 99.66 (Thiophene C), 49.56 (OCH₃), 29.66, 27.82, 26.12 (Cyclopentane CH₂)[4]

Biological Significance and Applications in Drug Discovery

2-Aminothiophene derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[5][6] While the specific biological target and mechanism of action for this compound are not extensively documented, the core structure is a key component in compounds investigated for various therapeutic areas.

  • Anticancer Activity: Many 2-aminothiophene derivatives have demonstrated potent anticancer properties by targeting various kinases and signaling pathways involved in tumor growth and proliferation.[5][6]

  • Antimicrobial and Antiviral Activity: This class of compounds has also been explored for the development of new anti-infective agents.[5][6]

  • Neurological and Cardiovascular Diseases: The rigid, fused-ring structure is valuable for designing ligands with high affinity and selectivity for targets in the central nervous system and cardiovascular system.[2]

  • GPCR Modulation: Derivatives of 2-aminothiophenes have been identified as allosteric modulators of G-protein coupled receptors (GPCRs), such as the adenosine A₁ receptor and the glucagon-like peptide-1 (GLP-1) receptor, which are important targets for a variety of diseases.[6]

The general workflow for utilizing such a scaffold in drug discovery is outlined below.

Drug_Discovery_Workflow A Scaffold Synthesis (e.g., Gewald Reaction) B Library Generation (Chemical Modification) A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F G Clinical Trials F->G

A generalized workflow for drug discovery utilizing a core scaffold.

Conclusion

This compound is a valuable building block in the field of medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the diverse biological activities associated with the 2-aminothiophene scaffold make it an attractive starting point for the design and synthesis of novel drug candidates. Further research into the specific biological targets and mechanisms of action of its derivatives will likely uncover new therapeutic opportunities. This guide provides foundational information to support such research endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a key intermediate in medicinal chemistry for the development of various biologically active molecules.[1] The document provides a comparative analysis of a one-pot synthesis and a two-step approach, including detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathways

The synthesis of this compound predominantly relies on the versatile Gewald reaction. This multicomponent reaction offers a straightforward route to polysubstituted 2-aminothiophenes.[2] Two main pathways are explored: a direct one-pot synthesis and a two-step sequence involving an ester intermediate.

Pathway 1: One-Pot Gewald Reaction

This pathway involves the direct condensation of cyclopentanone, 2-cyanoacetamide, and elemental sulfur in the presence of a basic catalyst.[3] It is an efficient method for the direct formation of the target carboxamide.

Pathway 2: Two-Step Synthesis via an Ester Intermediate

This approach first involves the Gewald reaction of cyclopentanone, a cyanoacetate ester (e.g., methyl cyanoacetate), and sulfur to yield a 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate intermediate.[4] This ester is then converted to the final carboxamide through amidation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary synthesis pathways.

Table 1: Reactants and Stoichiometry

Pathway Step Reactant Molar Equivalent
Pathway 1 One-Pot ReactionCyclopentanone1.0
2-Cyanoacetamide1.0
Sulfur1.0
Base (e.g., Morpholine)Catalytic to Stoichiometric
Pathway 2 Step 1: Ester SynthesisCyclopentanone1.0
Methyl Cyanoacetate1.0
Sulfur1.0
Morpholine1.0
Step 2: AmidationMethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate1.0
Amidating Agent (e.g., Ammonia/Ammonium Salt)Excess

Table 2: Reaction Conditions and Yields

Pathway Step Solvent Temperature (°C) Time (h) Yield (%)
Pathway 1 One-Pot ReactionEthanol or DMFRoom Temp. to Reflux2 - 8Good (reported for analogous reactions)[3]
Pathway 2 Step 1: Ester SynthesisMethanol45365[4]
Step 2: AmidationVaries (e.g., suitable solvent or neat)ElevatedVariesVariable

Experimental Protocols

Pathway 1: One-Pot Gewald Reaction - General Protocol

This protocol is based on analogous Gewald reactions for the synthesis of 2-aminothiophene-3-carboxamides.[3]

Materials:

  • Cyclopentanone

  • 2-Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or Triethylamine)

  • Ethanol (or DMF)

Procedure:

  • To a stirred solution of cyclopentanone (1.0 eq) and 2-cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.0 eq).

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Pathway 2: Two-Step Synthesis

Step 1: Synthesis of Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate [4]

Materials:

  • Cyclopentanone (8.49 g, 0.1 mol)

  • Methyl cyanoacetate (10.0 g, 0.1 mol)

  • Sulfur (3.21 g, 0.1 mol)

  • Morpholine (10 ml)

  • Methanol (20 ml)

  • Ethanol (for washing)

Procedure:

  • In a suitable reaction vessel, prepare a mixture of cyclopentanone (8.49 g), methyl cyanoacetate (10.0 g), and sulfur (3.21 g) in methanol (20 ml).

  • Add morpholine (10 ml) dropwise to the mixture over a period of 30 minutes at 35 °C with stirring.

  • Heat the reaction mixture to 45 °C and maintain stirring for 3 hours.

  • After 3 hours, allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the filtered solid with ethanol (2 x 30 ml).

  • Recrystallize the product from ethanol to yield pale yellow powder of Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (13.0 g, 65% yield).[4]

Step 2: Amidation of Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate - General Protocol

This protocol is based on general methods for the conversion of esters to primary amides.

Materials:

  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Ammonia (aqueous or gas) or an ammonium salt (e.g., ammonium formate)

  • A suitable solvent (if necessary)

Procedure:

  • The ester is treated with an excess of the aminating agent.

  • Method A (Using Ammonia): Heat the ester in a sealed vessel with a solution of ammonia in a suitable solvent (e.g., methanol). The reaction may require elevated temperatures and pressures.

  • Method B (Using Ammonium Formate): Mix the ester with ammonium formate and heat the mixture, typically between 100 °C and 160 °C.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization to afford this compound.

Mandatory Visualizations

Pathway_1 Reactants Cyclopentanone + 2-Cyanoacetamide + Sulfur Catalyst Base (e.g., Morpholine) Ethanol, Reflux Reactants->Catalyst Product This compound Catalyst->Product

Caption: One-Pot Gewald Synthesis Pathway.

Pathway_2 cluster_step1 Step 1: Ester Synthesis (Gewald Reaction) cluster_step2 Step 2: Amidation Reactants1 Cyclopentanone + Methyl Cyanoacetate + Sulfur Conditions1 Morpholine Methanol, 45°C, 3h Reactants1->Conditions1 Intermediate Methyl 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxylate Conditions1->Intermediate Amidating_Agent Ammonia or Ammonium Salt Intermediate->Amidating_Agent Conditions2 Heat Amidating_Agent->Conditions2 Product This compound Conditions2->Product

Caption: Two-Step Synthesis Pathway.

References

An In-depth Technical Guide to the Gewald Synthesis of Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald synthesis, a versatile multi-component reaction first reported by Karl Gewald in 1961, has become a cornerstone in heterocyclic chemistry for the preparation of polysubstituted 2-aminothiophenes.[1][2] Its enduring popularity stems from its operational simplicity, the use of readily available starting materials, and generally mild reaction conditions.[1][3][4] The resulting 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[2] This is due to the 2-amino-3-carbonyl thiophene being a bioisostere of anthranilic acid, another important bioactive scaffold.[5]

This technical guide provides a comprehensive overview of the Gewald synthesis, including its core mechanism, quantitative data, detailed experimental protocols, and applications in drug development.

Core Reaction Mechanism

The Gewald synthesis is a one-pot reaction that condenses a ketone or aldehyde with an α-activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[2][6][7] The reaction mechanism proceeds through three principal stages:

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2][6][8] This step forms a stable α,β-unsaturated nitrile intermediate.[2][6]

  • Sulfur Addition: Elemental sulfur (typically in its S₈ crown form) is added to the α-carbon of the unsaturated intermediate.[2][9] The precise mechanism of this addition is complex and is thought to proceed via polysulfide intermediates.[2][9][10] The base promotes the addition of sulfur.[4]

  • Intramolecular Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the cyano group.[2][6] This is followed by a tautomerization step to yield the stable, aromatic 2-aminothiophene ring.[2][6]

The complete reaction pathway is a thermodynamically controlled process, with the formation of the stable aromatic thiophene ring being the primary driving force.[10]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Activated Nitrile + S₈ Knoevenagel Knoevenagel Condensation (Base-catalyzed) Reactants->Knoevenagel UnsaturatedNitrile α,β-Unsaturated Nitrile Knoevenagel->UnsaturatedNitrile SulfurAddition Sulfur Addition UnsaturatedNitrile->SulfurAddition SulfurAdduct Sulfur Adduct Intermediate SulfurAddition->SulfurAdduct Cyclization Intramolecular Cyclization & Tautomerization SulfurAdduct->Cyclization Product 2-Aminothiophene Cyclization->Product

Figure 1: Simplified reaction mechanism of the Gewald synthesis.

Quantitative Data Summary

The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted 2-aminothiophenes. Yields are generally moderate to high, though they can be influenced by the reactivity of the starting materials, the choice of catalyst, and the reaction conditions. For instance, aryl ketones historically showed limited reactivity in one-pot procedures, but newer methods have been developed to accommodate them.[11]

Table 1: Synthesis of 2-Aminothiophenes using Catalytic Piperidinium Borate [8]

EntryKetoneActive Methylene NitrileTime (min)Yield (%)
1CyclohexanoneMalononitrile2096
2CyclopentanoneMalononitrile2594
34-MethylcyclohexanoneMalononitrile2595
4AcetophenoneMalononitrile3090
54-MethoxyacetophenoneMalononitrile3588
6CyclohexanoneEthyl cyanoacetate2594
7CyclopentanoneEthyl cyanoacetate3092
8AcetophenoneEthyl cyanoacetate3588

Reaction Conditions: Ketone (1 mmol), active methylene nitrile (1 mmol), sulfur (1.2 mmol), piperidinium borate (20 mol%), in EtOH:H₂O (9:1) at 100 °C.

Table 2: Yields from Two-Step Procedure for Less Reactive Ketones [12]

EntryCarbonyl CompoundActivated NitrileYield (%)
1AcetophenoneEthyl cyanoacetate75
2PropiophenoneEthyl cyanoacetate72
32-IndanoneMalononitrile80
4α-TetraloneMalononitrile85
5β-TetraloneEthyl cyanoacetate78

Note: These yields are representative and can vary based on specific reaction conditions.

Applications in Drug Development

The 2-aminothiophene core is a key building block in the synthesis of a wide range of pharmaceuticals.[8][9] Its derivatives exhibit diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties.[8][9]

  • Tinoridine: An anti-inflammatory drug, can be synthesized using the Gewald reaction.[8]

  • Olanzapine: A widely used atypical antipsychotic drug, contains a thiophene ring system derived from a Gewald-type synthesis.[8]

  • Thieno[2,3-d]pyrimidines: These fused heterocyclic compounds, accessible from 2-aminothiophene precursors, are investigated as kinase inhibitors and for other therapeutic applications.[13]

  • A₁ Adenosine Receptor Modulators: Certain 5-substituted 2-aminothiophenes act as allosteric enhancers for the A₁ adenosine receptor, a target for various neurological and cardiovascular conditions.[4]

Experimental Protocols

Numerous variations of the Gewald protocol exist, including modifications using microwave irradiation, solid-supported synthesis, and various catalysts to improve yields and reaction times.[2][4][11]

Protocol 1: General One-Pot Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene

This protocol describes a typical synthesis using conventional heating.

  • Materials:

    • Cyclohexanone

    • Malononitrile

    • Elemental Sulfur

    • Diethylamine or Morpholine (base)

    • Ethanol (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, cyclohexanone (1.0 eq), and malononitrile (1.0 eq).

    • Add the base, such as diethylamine (1.5 eq), to the mixture and stir at room temperature for 10 minutes.

    • Add elemental sulfur (1.1 eq) to the mixture.

    • Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

    • Pour the mixture into ice-cold water to precipitate the product fully.

    • Collect the solid product by vacuum filtration and wash with cold ethanol or water.

    • Recrystallize the crude product from ethanol or another suitable solvent to obtain the purified 2-aminothiophene.

Protocol 2: Microwave-Assisted Gewald Synthesis [14]

This protocol demonstrates a green chemistry approach that often reduces reaction times significantly.

  • Materials:

    • Cyclohexanone

    • Ethyl cyanoacetate

    • Elemental Sulfur

    • Anisidine (to form the 3-carboxamide derivative)

    • Diethylamine (base)

    • Ethanol (solvent)

  • Procedure:

    • Preparation of N-cyanoacetyl anisidine: Mix anisidine (0.1 mol) with ethyl cyanoacetate (0.1 mol) and heat at 170-180 °C for approximately 8 hours. Cool, wash with ethanol, and recrystallize to get the intermediate.

    • In a microwave-safe reaction vessel, combine the N-cyanoacetyl anisidine (1.0 eq), cyclohexanone (1.0 eq), and elemental sulfur (1.1 eq) in a minimal amount of ethanol.

    • Add a catalytic amount of diethylamine.

    • Seal the vessel and place it in a microwave reactor. Irradiate at a suitable temperature (e.g., 100-120 °C) for 10-30 minutes.

    • After cooling, the product is isolated using a similar workup procedure as in the conventional method (precipitation in water, filtration, and recrystallization).

General Experimental Workflow

The overall process from synthesis to analysis follows a standard workflow in synthetic chemistry, which is crucial for drug discovery and development pipelines.

Workflow start Starting Materials (Ketone, Nitrile, Sulfur, Base) reaction Gewald Reaction (Conventional Heat or Microwave) start->reaction workup Reaction Work-up (e.g., Quenching, Precipitation) reaction->workup isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis screening Biological Screening (For Drug Development) analysis->screening

Figure 2: General workflow for the synthesis and evaluation of 2-aminothiophenes.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a valuable scaffold in medicinal chemistry. The primary and most efficient synthetic route is the Gewald reaction, a powerful one-pot, multi-component reaction for the formation of polysubstituted 2-aminothiophenes.[1][2][3] This guide will detail the necessary starting materials, experimental protocols, and reaction mechanisms involved in this synthesis.

Core Synthesis Strategy: The Gewald Reaction

The synthesis of the 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene core is predominantly achieved through the Gewald aminothiophene synthesis.[1][4] This reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][4] For the specific target molecule, the key starting materials are:

  • Cyclopentanone: This cyclic ketone provides the fused cyclopentane ring of the final product.

  • An Active Methylene Compound: Typically, either malononitrile or a cyanoacetate derivative (e.g., ethyl cyanoacetate or methyl cyanoacetate) is used.[4][5] The choice of this reagent determines the subsequent steps required to obtain the final carboxamide.

  • Elemental Sulfur: This provides the sulfur atom for the formation of the thiophene ring.[4]

The reaction is typically catalyzed by a base, with common choices including secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[3][4]

Synthesis Pathway and Mechanism

The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the ketone and the active methylene compound, catalyzed by the base.[1][6][7][8][9] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring system.[1]

If malononitrile is used as the starting material, the product of the Gewald reaction is 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile.[10] This intermediate then requires hydrolysis of the nitrile group to a carboxylic acid, followed by amidation to yield the final this compound.

Alternatively, if a cyanoacetate ester is used, the Gewald reaction yields the corresponding 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ester.[4][5] This intermediate can then be converted to the target carboxamide via amidation.[4]

Synthesis Workflow

Synthesis Workflow cluster_gewald Gewald Reaction cluster_conversion Post-Gewald Conversion Cyclopentanone Cyclopentanone ThiopheneIntermediate 2-Aminothiophene Intermediate Cyclopentanone->ThiopheneIntermediate Base (e.g., Morpholine) ActiveMethylene Active Methylene (Malononitrile or Cyanoacetate) ActiveMethylene->ThiopheneIntermediate Sulfur Elemental Sulfur Sulfur->ThiopheneIntermediate ConversionStep Amidation or Nitrile Hydrolysis & Amidation ThiopheneIntermediate->ConversionStep FinalProduct This compound ConversionStep->FinalProduct

Caption: General workflow for the synthesis of the target compound via the Gewald reaction and subsequent functional group transformation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

This protocol details the formation of the thiophene intermediate using methyl cyanoacetate.[5]

Materials:

  • Cyclopentanone

  • Methyl cyanoacetate

  • Elemental Sulfur

  • Methanol

  • Morpholine

  • Ethanol

Procedure:

  • To a mixture of cyclopentanone (0.1 mol), methyl cyanoacetate (0.1 mol), and sulfur (0.1 mol) in methanol (20 ml), add morpholine (10 ml) dropwise over 30 minutes at 35 °C.

  • Heat the reaction mixture to 45 °C with stirring for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitated solid and wash with ethanol (2 x 30 ml).

  • Recrystallize the crude product from ethanol to yield pale yellow powder.

Reactant/ProductMolecular Weight ( g/mol )Amount (moles)Yield (%)
Cyclopentanone84.120.1-
Methyl Cyanoacetate99.090.1-
Sulfur32.070.1-
Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate199.27-65
Protocol 2: General One-Pot Synthesis of 2-Aminothiophenes

This is a general guideline that can be adapted for the synthesis of the target molecule's core structure.[3]

Materials:

  • Cyclopentanone

  • Active methylene compound (e.g., malononitrile)

  • Elemental sulfur

  • Ethanol or Methanol

  • Base (e.g., morpholine or triethylamine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the cyclopentanone (10 mmol), active methylene compound (10 mmol), and elemental sulfur (12 mmol).

  • Add a suitable solvent such as ethanol or methanol (20-30 mL).

  • Add the base (10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by pouring the reaction mixture into an ice-water mixture, followed by filtration, washing, and recrystallization.[4]

ReactantMolar Ratio
Cyclopentanone1
Active Methylene Compound1
Elemental Sulfur1.2
Base0.1 - 0.2

Logical Relationship of Reaction Steps

Reaction Mechanism Logic Start Knoevenagel Knoevenagel Condensation (Cyclopentanone + Active Methylene) Start->Knoevenagel UnsaturatedNitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->UnsaturatedNitrile SulfurAddition Sulfur Addition UnsaturatedNitrile->SulfurAddition Cyclization Cyclization & Tautomerization SulfurAddition->Cyclization Aminothiophene 2-Aminothiophene Core Structure Cyclization->Aminothiophene End Aminothiophene->End

Caption: The logical progression of the Gewald reaction mechanism.

Conclusion

The synthesis of this compound is reliably achieved through the well-established Gewald reaction, utilizing cyclopentanone, an active methylene compound, and elemental sulfur as the primary starting materials. The choice between malononitrile and a cyanoacetate derivative as the active methylene source will dictate the subsequent steps needed to install the final carboxamide functionality. The provided protocols offer a solid foundation for researchers to produce this valuable heterocyclic compound for applications in drug discovery and development. Microwave irradiation has been shown to be beneficial for improving reaction yields and reducing reaction times in some Gewald reactions.[1]

References

discovery of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Synthesis, Characterization, and Application

Introduction

This compound is a heterocyclic compound featuring a thiophene ring fused with a cyclopentane ring. This scaffold is of significant interest to researchers, scientists, and drug development professionals. While not typically an active pharmaceutical ingredient itself, it serves as a crucial intermediate or building block in the synthesis of more complex molecules with a wide array of biological activities.[1] Its rigid, fused-ring structure is a valuable feature for designing ligands with high binding affinity and selectivity for various biological targets.[2] Derivatives of this core have been explored for the treatment of neurological disorders, cardiovascular diseases, inflammation, and cancer.[1] This guide provides a technical overview of its synthesis, physicochemical properties, and its role in the development of new therapeutic agents.

Core Synthesis: The Gewald Reaction

The primary method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[3][4] This versatile one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[5] For the synthesis of this compound, cyclopentanone, 2-cyanoacetamide, and sulfur are the key reactants. An amine, such as morpholine, is commonly used to catalyze the reaction.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established Gewald reaction methodology for a closely related analog, Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.[6][7]

Materials:

  • Cyclopentanone

  • 2-Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (catalyst)

  • Methanol (solvent)

  • Ethanol (for washing)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add cyclopentanone (1.0 equiv.), 2-cyanoacetamide (1.0 equiv.), and elemental sulfur (1.1 equiv.) to methanol.

  • With stirring, add morpholine (1.0 equiv.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C.

  • Maintain stirring and temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and impurities.

  • Dry the product. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Confirm the structure and purity using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification reactants 1. Combine Cyclopentanone, 2-Cyanoacetamide, Sulfur, and Methanol in Flask catalyst 2. Add Morpholine (catalyst) dropwise reactants->catalyst heat 3. Heat mixture to 50-60 °C with stirring catalyst->heat monitor 4. Monitor reaction by TLC (2-4 hours) heat->monitor cool 5. Cool to room temperature monitor->cool filter 6. Collect precipitate by filtration cool->filter wash 7. Wash solid with cold ethanol filter->wash dry 8. Dry the final product wash->dry purify 9. Recrystallize (if necessary) dry->purify

Caption: Experimental workflow for the Gewald synthesis.

Data Presentation

Quantitative data for this compound is summarized below. For comparative purposes, detailed spectroscopic data for the closely related methyl ester analog is also provided.

Table 1: Physicochemical Properties
PropertyValueReference
IUPAC Name This compound-
CAS Number 77651-38-8[1]
Molecular Formula C₈H₁₀N₂OS[1]
Molecular Weight 182.24 g/mol [1]
Melting Point 169-171 °C[1]
Appearance Solid[8]
Density 1.412 g/cm³[1]
Table 2: Spectroscopic Data for Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Analog)

This data is for the methyl ester analog (CAS: 184174-80-9) and serves as a reference.[6][7]

Analysis TypeData
Yield 65%
IR (KBr, cm⁻¹) 3410, 3293 (N-H stretching), 1652 (C=O stretching), 1596 (N-H bending), 1351 (C-N stretching)
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 5.87 (bs, 2H, NH₂), 3.78 (s, 3H, OCH₃), 2.80 (t, J=7.00 Hz, 2H, CH₂), 2.71 (t, J=6.70 Hz, 2H, CH₂), 2.31 (m, 2H, CH₂)
¹³C-NMR δ (ppm): 166.99 (C=O), 164.98, 141.01, 119.16, 99.66 (Thiophene ring carbons), 49.56 (OCH₃), 29.66 (CH₂), 27.82 (CH₂), 26.12 (CH₂)
Elemental Analysis Calculated for C₉H₁₁NO₂S: C 54.25%, H 6.58%, N 7.03%, S 16.09%. Found: C 54.11%, H 6.46%, N 7.03%, S 15.89%

Biological Significance and Applications in Drug Discovery

The 2-aminothiophene scaffold is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework that can bind to a variety of biological targets.[3] While the core compound, this compound, is primarily a synthetic intermediate, its derivatives have shown a wide range of pharmacological activities.[9][10]

The amino group at the 2-position and the carboxamide at the 3-position serve as convenient chemical handles for further modification, allowing for the creation of large libraries of compounds for screening. These derivatives have been investigated as:

  • Kinase Inhibitors: The rigid thiophene core can be used to orient substituents into the active sites of protein kinases, which are key targets in oncology.[2]

  • CNS-Targeted Therapeutics: The scaffold has been noted for its potential in designing drugs with favorable solubility and blood-brain barrier permeability characteristics.[2]

  • Anti-inflammatory Agents: Derivatives have been synthesized that act as activators of the NRF2 pathway, a key regulator of antioxidant and anti-inflammatory responses.

  • Antiviral and Antimicrobial Agents: The thiophene ring is present in numerous compounds with demonstrated activity against viruses and bacteria.[2]

  • Positive Allosteric Modulators (PAMs): Analogs have been developed as PAMs for receptors like the glucagon-like peptide 1 receptor (GLP-1R), a target for type 2 diabetes treatment.[11][12]

G cluster_activities Biological Activities of Derivatives cluster_therapeutics Potential Therapeutic Areas core 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxamide (Core Scaffold) deriv Chemical Modification core->deriv kinase Kinase Inhibition deriv->kinase cns CNS Activity deriv->cns anti_inflam Anti-inflammatory deriv->anti_inflam antiviral Antiviral / Antimicrobial deriv->antiviral pam Allosteric Modulation deriv->pam cancer Oncology kinase->cancer neuro Neurological Disorders cns->neuro autoimmune Autoimmune Diseases anti_inflam->autoimmune infectious Infectious Diseases antiviral->infectious diabetes Metabolic Diseases pam->diabetes

Caption: Role of the core scaffold in drug development.

Conclusion

This compound is a synthetically accessible and highly valuable heterocyclic compound. Its discovery and utility are intrinsically linked to the development of the Gewald reaction, which provides a straightforward route to this and many related 2-aminothiophenes. While its primary role is that of a chemical intermediate, its rigid and functionalized structure makes it an ideal starting point for the synthesis of diverse and potent biologically active molecules. For researchers in drug discovery, this compound represents a key building block for developing next-generation therapeutics across a spectrum of diseases.

References

The 2-Aminothiophene Core: A Technical Guide to a Privileged Scaffold in Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, certain structural motifs consistently emerge as cornerstones of innovation. The 2-aminothiophene scaffold is a quintessential example of such a "privileged structure."[1] This five-membered, sulfur-containing heterocycle, adorned with a simple amino group, possesses a unique combination of synthetic accessibility and profound biological and electronic versatility.[2][3] Its role as a bioisostere for the phenyl group allows it to integrate seamlessly into established pharmacophores, while its inherent electronic properties make it a valuable building block in materials science.[4]

This technical guide, designed for researchers and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind the synthesis and application of 2-aminothiophene derivatives. We will explore the robust and elegant chemistry that underpins their creation, delve into their most significant therapeutic applications with a focus on kinase inhibition, and examine their emerging role in the field of organic electronics.

Core Synthesis: Mastering the Gewald Reaction

The prevalence of the 2-aminothiophene scaffold in research and development is inextricably linked to the efficiency and versatility of its primary synthetic route: the Gewald reaction.[5][6] First reported by Karl Gewald in 1961, this one-pot, multi-component reaction (MCR) provides a remarkably direct pathway to polysubstituted 2-aminothiophenes from simple, readily available starting materials.[6][7] The power of the MCR approach lies in its operational simplicity and its ability to generate molecular complexity in a single, convergent step, making it an invaluable tool for building compound libraries in medicinal chemistry.[8]

The reaction involves the condensation of a ketone or aldehyde with an α-active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine.[4][5]

Causality in Mechanism: A Stepwise Analysis

Understanding the mechanism of the Gewald reaction is key to troubleshooting and adapting it for novel substrates. While the exact sequence can vary, the generally accepted pathway involves three key stages: condensation, sulfur addition, and cyclization.[5]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The base abstracts a proton from the nitrile, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct.[5] This step is critical as it forms the C4-C5 bond of the final thiophene ring.

  • Michael Addition of Sulfur: The elemental sulfur (S₈), activated by the basic medium, is attacked by the carbanion of a second molecule of the active methylene nitrile (or another suitable nucleophile). This forms a thiolate intermediate. This thiolate then acts as a nucleophile in a Michael addition to the Knoevenagel adduct. This step establishes the crucial C-S bond.

  • Ring Closure and Tautomerization: The newly formed intermediate undergoes an intramolecular cyclization, where a carbanion attacks the nitrile group. This ring-closure event is followed by a tautomerization to yield the final, stable aromatic 2-aminothiophene product.[5]

Diagram: The Gewald Reaction Workflow

G_Gewald_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_outcome Purification & Product Ketone Ketone / Aldehyde OnePot One-Pot Reaction Vessel (Solvent: e.g., Ethanol, DMF) Ketone->OnePot Nitrile Active Methylene Nitrile Nitrile->OnePot Sulfur Elemental Sulfur (S₈) Sulfur->OnePot Base Basic Catalyst (e.g., Morpholine) Base->OnePot Heating Heating / Stirring (e.g., Reflux) OnePot->Heating Initiation Workup Reaction Workup (Cooling, Precipitation) Heating->Workup Reaction Completion Purify Purification (Recrystallization / Chromatography) Workup->Purify Product Polysubstituted 2-Aminothiophene Purify->Product

Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is a self-validating system; successful formation of the product is indicated by its precipitation upon cooling and can be confirmed by standard analytical techniques (TLC, m.p., NMR).

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (9.8 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (50 mL).

  • Catalyst Addition: To the stirred suspension, add morpholine (8.7 g, 0.1 mol) dropwise at room temperature. The addition of the base is often exothermic and is the primary catalyst for the initial condensation.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-2 hours. The initially heterogeneous mixture will become more homogeneous before the product begins to precipitate.

  • Product Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then cool further in an ice bath. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a crystalline solid.

Applications in Drug Development: A Scaffold for Kinase Inhibition

The 2-aminothiophene core is a prolific scaffold in medicinal chemistry, giving rise to compounds with a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] One of its most impactful roles is in the design of protein kinase inhibitors, a cornerstone of modern targeted cancer therapy.[9][10]

Kinases are enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many cancers. The 2-aminothiophene scaffold serves as an excellent ATP-competitive hinge-binding motif. The amino group and the thiophene sulfur can form critical hydrogen bonds with the kinase "hinge region," the flexible linker between the N- and C-lobes of the kinase domain, effectively blocking the binding of ATP and shutting down downstream signaling.

Case Study: Targeting EGFR and BCR-ABL
  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, including non-small cell lung cancer.[10] Several 2-aminothiophene and fused thieno[2,3-d]pyrimidine derivatives have been developed as potent dual inhibitors of EGFR and its close family member, HER2.[7][10] These compounds leverage the thiophene core to anchor within the ATP-binding site, while substitutions at the 2-amino position and other points on the ring explore surrounding hydrophobic pockets to enhance potency and selectivity.[7]

  • BCR-ABL Inhibition: In Chronic Myeloid Leukemia (CML), the fusion protein BCR-ABL exhibits constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation.[9][11] While first-generation inhibitors like imatinib were revolutionary, drug resistance, often via mutations like T315I, remains a challenge.[9][12] The 2-acylaminothiophene-3-carboxamide scaffold has been identified as a promising starting point for developing multitarget inhibitors that can overcome this resistance by establishing a different set of interactions within the ATP pocket of both wild-type and mutant BCR-ABL kinases.[9][13]

Diagram: Mechanism of 2-Aminothiophene-Based Kinase Inhibition

G_Kinase_Inhibition cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition Mechanism EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization Block Block ATP Binding EGFR->Block ATP ATP ATP->P_EGFR ATP->Block Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Aminothiophene Inhibitor Inhibitor->EGFR Binds to ATP Pocket

Caption: Inhibition of the EGFR signaling pathway by a 2-aminothiophene-based drug.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of selected 2-aminothiophene-based compounds against key oncogenic kinases. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, with lower values indicating higher potency.

Compound IDTarget Kinase(s)Cell LineIC₅₀ (nM)Reference
21a EGFR / HER2H12990.47 / 0.14[7]
8 EGFR-~38[10]
9 EGFR-~30.8[10]
Compound 1 BCR-ABL (WT)Ba/F32,100[13]
Compound 1 BCR-ABL (T315I)Ba/F34,200[13]

Applications in Material Science: Tuning Electronic Properties

Beyond pharmacology, the inherent electronic structure of the 2-aminothiophene ring makes it an attractive component for organic electronic materials.[14] Polythiophenes are a major class of conducting polymers used in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[14] The performance of these devices is critically dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the materials used.

The 2-amino group acts as a strong electron-donating group (EDG). When appended to the thiophene ring (which is itself electron-rich), it significantly raises the energy of the HOMO. This property is fundamental to the "donor-acceptor" (D-A) approach in materials design. By polymerizing an electron-rich 2-aminothiophene monomer with an electron-deficient (acceptor) monomer, chemists can precisely tune the polymer's HOMO-LUMO gap, thereby controlling its color, conductivity, and charge-transport properties.[9] A material with a high HOMO level is generally better at donating electrons (or accepting "holes") and is thus well-suited for use as a hole-transport layer (HTL) in OLEDs, facilitating the efficient injection of positive charges from the anode.[13]

Diagram: Electronic Tuning with the 2-Amino Group

G_Electronics Thiophene_LUMO LUMO Thiophene_HOMO HOMO Thiophene_LUMO->Thiophene_HOMO   Large   Band Gap Modification Addition of Electron- Donating Amino Group (-NH₂) Amino_LUMO LUMO Amino_HOMO HOMO (Elevated) Amino_LUMO->Amino_HOMO   Smaller   Band Gap Result Improved Hole Injection/ Transport Properties Modification->Amino_HOMO Raises HOMO Energy

Caption: The effect of the 2-amino group on the electronic energy levels of thiophene.

Conclusion and Future Perspectives

The 2-aminothiophene scaffold is a testament to the power of efficient synthesis in driving scientific discovery. The Gewald reaction has placed a vast and diverse chemical space within easy reach of chemists, leading to profound advances, particularly in the field of kinase inhibitor drug discovery. The ability to systematically modify the core at multiple positions has allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Looking forward, the application of 2-aminothiophene derivatives in material science represents a burgeoning field with immense potential. As the demand for high-performance, solution-processable organic electronics grows, the principles of molecular design learned from medicinal chemistry—namely, the systematic tuning of properties through targeted functionalization—will be paramount. The continued exploration of novel donor-acceptor polymers incorporating the 2-aminothiophene motif will undoubtedly lead to the next generation of materials for flexible displays, efficient solar cells, and novel sensor technologies. The journey of this simple five-membered ring is far from over; it remains a privileged scaffold poised at the intersection of medicine and materials.

References

  • Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114502. Available at: [Link]

  • Zhang, L., et al. (2015). Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules. Journal of Medicinal Chemistry, 58(23), 9265-9278. Available at: [Link]

  • El-Damasy, A. K., et al. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules, 25(24), 6036. Available at: [Link]

  • El-Damasy, A. K., et al. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules, 25(24), 6036. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Gewald, K. (2024). Gewald reaction. Wikipedia. Available at: [Link]

  • Dandia, A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 345-367. Available at: [Link]

  • Puterová, Z., et al. (2025). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as Potent and Selective Itk Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712. Available at: [Link]

  • Duvauchelle, V., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114502. Available at: [Link]

  • El-Damasy, A. K., et al. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. ResearchGate. Available at: [Link]

  • Benfodda, Z., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100780. Available at: [Link]

  • Welsch, M. E., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(17), 7817-7828. Available at: [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. Available at: [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781-14841. Available at: [Link]

  • Various Authors. (2024). Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Available at: [Link]

  • Wee, P., & Wang, Z. (2017). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 9(5), 46. Available at: [Link]

  • Weisberg, E., et al. (2007). Flying under the radar: the new wave of BCR-ABL inhibitors. Nature Reviews Cancer, 7(5), 345-358. Available at: [Link]

Sources

Potential Therapeutic Targets for 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a 2-aminothiophene core fused with a cyclopentane ring. While this specific molecule is often utilized as a key intermediate in the synthesis of more complex molecules, its rigid, polycyclic scaffold is a recurring motif in a variety of biologically active agents.[1][2] This technical guide provides an in-depth analysis of potential therapeutic targets for derivatives of this compound, based on the established biological activities of structurally related molecules. The primary areas of therapeutic potential for this scaffold are identified as G-protein coupled receptors (GPCRs), protein kinases, and central nervous system (CNS) targets. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to guide further research and drug development efforts.

G-Protein Coupled Receptor Modulation: A1 Adenosine Receptor

The 2-aminothiophene scaffold is a well-established pharmacophore for allosteric modulators of the A1 adenosine receptor (A1AR), a class A GPCR.[3][4] Specifically, derivatives of 2-amino-3-benzoylthiophenes have been extensively studied as positive allosteric modulators (PAMs).[3] A1AR PAMs do not directly activate the receptor but enhance the binding and efficacy of the endogenous agonist, adenosine.[3] This modulatory effect presents a promising therapeutic strategy for conditions where localized increases in adenosine occur, such as in ischemia, inflammation, and neuropathic pain.[5]

Mechanism of Action and Signaling Pathway

The A1AR primarily couples to inhibitory G-proteins (Gi/o).[6] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels.[6] A1AR PAMs are thought to bind to an allosteric site topographically distinct from the orthosteric adenosine binding pocket, thereby enhancing the receptor's response to adenosine.[3]

A1AR_Signaling cluster_membrane Cell Membrane A1AR A1 Adenosine Receptor G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Orthosteric Agonist) Adenosine->A1AR Binds PAM 2-Aminothiophene Derivative (PAM) PAM->A1AR Enhances Binding G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

A1 Adenosine Receptor Signaling Pathway.
Quantitative Data on Related Compounds

While specific data for derivatives of this compound are not publicly available, studies on related 2-aminothiophenes demonstrate their potential as A1AR allosteric enhancers.

Compound ClassKey Structural FeaturesPotency/Efficacy MetricValueReference
5-Substituted 2-amino-3-benzoylthiophenes5-phenyl groupED502.1 µM[3]
5-Substituted 2-amino-3-benzoylthiophenesNo 5-substituentAE Score77%[3]
5-Substituted 2-amino-3-ethoxycarbonylthiophenes5-(4-chlorophenyl) groupAE Score57%[3]
Experimental Protocols

This assay is used to determine the binding affinity of a test compound to the A1AR by measuring its ability to displace a radiolabeled antagonist.

  • Membrane Preparation: Homogenize cells expressing the A1AR in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.[6]

  • Assay Setup: In a 96-well plate, add the binding buffer, various concentrations of the unlabeled test compound, a fixed concentration of a radiolabeled A1AR antagonist, and the cell membrane preparation.[6]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove the unbound radioligand.[6]

  • Counting: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity in a scintillation counter.[6]

  • Data Analysis: Subtract non-specific binding from all values to obtain specific binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.[6]

This assay measures the ability of a compound to modulate the A1AR-mediated inhibition of adenylyl cyclase.

  • Cell Culture: Culture cells expressing the A1AR in a suitable medium.

  • Assay Setup: Seed the cells in a 96-well plate. Pre-treat the cells with the test compound (potential PAM) followed by stimulation with an A1AR agonist in the presence of an adenylyl cyclase activator like forskolin.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, typically based on competitive immunoassay or fluorescence resonance energy transfer (FRET).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of the PAM. A leftward shift in the dose-response curve indicates positive allosteric modulation.

Kinase Inhibition

The 2-aminothiophene carboxamide scaffold is also a recognized pharmacophore for kinase inhibitors. Derivatives have shown activity against several kinases, suggesting a broad potential for applications in oncology and other diseases driven by aberrant kinase signaling.

Fms-Like Tyrosine Kinase 3 (FLT3)

A series of 2-acylaminothiophene-3-carboxamides have been identified as potent inhibitors of the FLT3 tyrosine kinase.[7][8] FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it an important therapeutic target.[9][10][11]

FLT3 is a member of the class III receptor tyrosine kinase family. Ligand binding induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT5, which promote cell proliferation and survival.

FLT3_Signaling cluster_downstream Downstream Signaling FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor FLT3_L->FLT3_R Binds & Dimerizes FLT3_R->FLT3_R RAS RAS/MAPK Pathway FLT3_R->RAS PI3K PI3K/AKT Pathway FLT3_R->PI3K STAT5 STAT5 Pathway FLT3_R->STAT5 Inhibitor 2-Acylaminothiophene -3-carboxamide Inhibitor->FLT3_R Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway.
Compound IDScaffoldTargetAssayIC50Reference
44 2-acylaminothiophene-3-carboxamideFLT3 (isolated enzyme)Enzyme Inhibition0.027 µM[7][8]
44 2-acylaminothiophene-3-carboxamideMV4-11 cells (FLT3-ITD)Cell Proliferation0.41 µM[7][8]

Tubulin Polymerization and WEE1 Kinase

Structurally related tetrahydrobenzo[b]thiophene derivatives have been investigated as inhibitors of tubulin polymerization and WEE1 kinase, both of which are critical for cell cycle progression.[12] Inhibition of these targets leads to cell cycle arrest and apoptosis, representing a promising strategy for cancer therapy.

Compound ClassTargetAssayIC50Reference
Thiophenyl hydrazone derivative 5b Tubulin PolymerizationIn vitro fluorescence8.21 ± 0.30 µM[13]
Thiophenyl hydrazone derivative 5b HT29 cancer cell lineMTT Assay2.61 ± 0.34 µM[13]

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescence reporter.

  • Assay Setup: In a 96-well plate, mix the tubulin with a reaction buffer containing GTP and the test compound at various concentrations.

  • Measurement: Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.[13]

  • Data Analysis: Plot the fluorescence intensity against time. The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) can be determined from the dose-response curve.[13]

Tubulin_Assay_Workflow start Start reagents Prepare Reagents: - Purified Tubulin - GTP - Test Compound start->reagents plate Add Reagents to 96-well Plate reagents->plate incubate Incubate at 37°C plate->incubate read Measure Fluorescence Over Time incubate->read analyze Analyze Data: - Plot Fluorescence vs. Time - Calculate IC50 read->analyze end End analyze->end

Tubulin Polymerization Assay Workflow.

This assay measures the ability of a compound to inhibit the activity of the WEE1 kinase.

  • Reagents: Use a commercially available WEE1 kinase assay kit, which typically includes recombinant WEE1 enzyme, a suitable substrate (e.g., CDK1), and ATP.[1][14]

  • Assay Setup: In a 96-well plate, prepare a master mix containing kinase assay buffer, ATP, and the WEE1 substrate. Add the test compound at various concentrations.[14][15]

  • Kinase Reaction: Initiate the reaction by adding the diluted WEE1 enzyme to the wells. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[15]

  • Signal Detection: Stop the reaction and measure the kinase activity. A common method is to use a reagent like Kinase-Glo®, which measures the amount of ATP remaining after the reaction. A decrease in luminescence indicates kinase activity, and an increase in luminescence in the presence of the test compound indicates inhibition.[14][15]

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound to determine the IC50 value.[14]

Central Nervous System (CNS) Activity

Derivatives of the closely related 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile have been synthesized and evaluated for anticonvulsant, behavioral, and CNS antidepressant activities. This suggests that the core scaffold of this compound may also be a promising starting point for the development of novel CNS-active agents.

Potential CNS Targets and Therapeutic Areas
  • Anticonvulsant Activity: Targeting ion channels (e.g., sodium, calcium) or neurotransmitter systems (e.g., GABA, glutamate) involved in seizure generation and propagation.

  • Antidepressant Activity: Modulating monoamine neurotransmitter systems (e.g., serotonin, norepinephrine, dopamine) or other pathways implicated in depression.

Experimental Protocols for Anticonvulsant Screening

Standard preclinical models are used to assess the anticonvulsant potential of new chemical entities.

This test is a model for generalized tonic-clonic seizures.

  • Animal Model: Typically mice or rats are used.

  • Procedure: An electrical stimulus is delivered through corneal or ear-clip electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension.

  • Drug Administration: The test compound is administered intraperitoneally or orally at various doses prior to the electrical stimulus.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.[16]

This test is a model for myoclonic and absence seizures.

  • Animal Model: Mice are commonly used.

  • Procedure: A convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously to induce clonic seizures.

  • Drug Administration: The test compound is administered prior to the PTZ injection.

  • Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures is observed and recorded.[16]

Conclusion

The this compound scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. Based on the biological activities of structurally related compounds, the most promising therapeutic targets for derivatives of this molecule include the A1 adenosine receptor , where they can act as positive allosteric modulators for the treatment of pain and ischemia; protein kinases such as FLT3, tubulin, and WEE1, with significant potential in oncology; and various CNS targets for the development of anticonvulsant and antidepressant drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to initiate and advance discovery programs based on this privileged scaffold. Further synthesis and screening of a focused library of derivatives are warranted to explore these therapeutic avenues fully.

References

An In-depth Technical Guide to 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds.[1][2] Its rigid, fused ring system and versatile functional groups make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives and analogs of this thiophene core. Detailed experimental protocols for synthesis and key biological assays are presented, along with a quantitative summary of the biological data for related compounds. Furthermore, relevant signaling pathways are visualized to provide a deeper understanding of the potential mechanisms of action.

Core Structure and Significance

The this compound scaffold (Figure 1) is a versatile building block in drug discovery. Its rigid structure can enhance binding selectivity to enzyme active sites, and the amino and carboxamide groups provide handles for a variety of chemical modifications.[1] This allows for the systematic exploration of the chemical space around the core to optimize pharmacological properties. Derivatives of this and related thiophene cores have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, antifungal, and anticonvulsant agents.

Figure 1. Core Structure of this compound.

Synthesis of the Core and Derivatives

The synthesis of 2-aminothiophenes is often achieved through the versatile Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis of a 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene Derivative

The following protocol is adapted from the synthesis of Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and can be modified for the synthesis of the corresponding carboxamide by using 2-cyanoacetamide instead of methyl cyanoacetate.

Materials:

  • Cyclopentanone

  • 2-Cyanoacetamide

  • Elemental Sulfur

  • Methanol

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Ethanol (for washing)

Procedure:

  • To a mixture of cyclopentanone (0.1 mol), 2-cyanoacetamide (0.1 mol), and elemental sulfur (0.1 mol) in methanol (20 ml), add morpholine (10 ml) dropwise over a period of 30 minutes at 35 °C.

  • Heat the reaction mixture to 45-50 °C and stir for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid product with cold ethanol (2 x 30 ml) to remove unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired this compound.

Biological Activities and Therapeutic Potential

Derivatives of the 2-aminothiophene-3-carboxamide scaffold have demonstrated a broad spectrum of biological activities. A significant focus of research has been on their potential as anticancer agents, particularly as kinase inhibitors.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiophene carboxamide derivatives against various cancer cell lines. While specific quantitative data for derivatives of the this compound core is not extensively available in the public domain, the broader class of thiophene carboxamides has shown significant promise.

Table 1: In Vitro Anticancer Activity of Thiophene Carboxamide Analogs

CompoundCell LineIC50 (µM)Reference
Compound 2b (A thiophene carboxamide derivative)Hep3B5.46[3]
Compound 2e (A thiophene carboxamide derivative)Hep3B12.58[3]
Compound 5 (An ortho-amino thiophene carboxamide derivative)HepG-21.92[4]
Compound 21 (An ortho-amino thiophene carboxamide derivative)HepG-2Not specified, but noted as highly active
Compound 6 (An ortho-amino thiophene carboxamide derivative)HCT-116Not specified, but noted as highly active[4]
Compound 10 (An ortho-amino thiophene carboxamide derivative)HCT-116Not specified, but noted as highly active[4]

Note: The compounds listed in this table are analogs and not direct derivatives of the this compound core. Their activities, however, highlight the potential of the broader thiophene carboxamide scaffold.

Kinase Inhibition

A key mechanism of action for the anticancer activity of many thiophene derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Several ortho-amino thiophene carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.

Table 2: VEGFR-2 Inhibitory Activity of Ortho-Amino Thiophene Carboxamide Analogs

CompoundVEGFR-2 IC50 (µM)Reference
Compound 5 0.59
Compound 21 1.29

Note: These compounds are structurally related analogs and demonstrate the potential of the thiophene carboxamide scaffold for VEGFR-2 inhibition.

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various cellular stresses and play a role in apoptosis, inflammation, and cell proliferation.[5] Thiophene-3-carboxamide derivatives have been investigated as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[5]

Other Biological Activities

Beyond anticancer and kinase inhibitory activities, thiophene-3-carboxamide derivatives have also been reported to possess:

  • Antibacterial and Antifungal Activity

  • Anti-inflammatory Activity

  • Anticonvulsant and CNS Depressant Activities

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for their development as therapeutic agents.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. The diagram below illustrates a simplified representation of this pathway.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor Thiophene Carboxamide Derivatives Inhibitor->VEGFR2 JNK_Signaling Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor Thiophene Carboxamide Derivatives Inhibitor->JNK

References

The Thiophene Carboxamide Scaffold: A Comprehensive Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thiophene carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Its inherent properties, such as the ability of the sulfur atom to form hydrogen bonds and the overall electronic nature of the thiophene ring, make it an attractive starting point for the design of novel therapeutic agents.[1] This guide provides a detailed examination of the structure-activity relationships (SAR) of thiophene carboxamide derivatives across various therapeutic areas, with a focus on anticancer, and antibacterial applications. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, relevant biological pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms of action.

Anticancer Activity of Thiophene Carboxamides

Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival, such as VEGFR-2, tubulin polymerization, and c-Jun N-terminal kinase (JNK).[2][3][4]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] Several thiophene carboxamide derivatives have been identified as potent inhibitors of VEGFR-2.

Table 1: SAR of Thiophene Carboxamides as VEGFR-2 Inhibitors and their Antiproliferative Activity

CompoundModificationsVEGFR-2 IC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 5 ortho-amino thiophene carboxamide with N,N'-diaryl-2-amino-acetamide side chain0.59HepG-22.3-fold more potent than Sorafenib[3][5]
Compound 21 ortho-amino thiophene carboxamide with a different N,N'-diaryl-2-amino-acetamide side chain1.29HepG-21.7-fold more potent than Sorafenib[3][5]
Compound 14d Thiophene-3-carboxamide derivative0.191HCT116, MCF7, PC3, A549Not specified[2]

Key SAR Insights for VEGFR-2 Inhibition:

  • The ortho-amino thiophene carboxamide scaffold is a key pharmacophore for VEGFR-2 inhibition.

  • The nature of the N,N'-diaryl-2-amino-acetamide side chain significantly influences the inhibitory potency.

The inhibition of VEGFR-2 by these compounds leads to the suppression of downstream signaling pathways, ultimately resulting in the inhibition of angiogenesis and tumor growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation ThiopheneCarboxamide Thiophene Carboxamides ThiopheneCarboxamide->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Thiophene Carboxamides.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some thiophene carboxamides have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

Table 2: Activity of Thiophene Carboxamides as Tubulin Polymerization Inhibitors

CompoundModificationsTubulin Polymerization Inhibition (%)Cell LineIC50 (µM)Reference
Compound 5 ortho-amino thiophene carboxamide73% at IC50 valueHepG-2Not specified[3]
Compound 21 ortho-amino thiophene carboxamide86% at IC50 valueHepG-2Not specified[3]
CA-4 Biomimetic 2b Thiophene carboxamide derivativeNot specifiedHep3B5.46[6]
CA-4 Biomimetic 2e Thiophene carboxamide derivativeNot specifiedHep3B12.58[6]

Key SAR Insights for Tubulin Polymerization Inhibition:

  • The thiophene carboxamide scaffold can mimic the binding of known tubulin inhibitors like Combretastatin A-4 (CA-4).

  • Substitutions on the phenyl rings of the carboxamide moiety are critical for potent activity.

Tubulin_Polymerization cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Cell Cycle Arrest Cell Cycle Arrest Microtubule->Tubulin Dimers Depolymerization Thiophene Carboxamides Thiophene Carboxamides Thiophene Carboxamides->Tubulin Dimers Inhibit Polymerization Apoptosis Apoptosis

Caption: Inhibition of Tubulin Polymerization by Thiophene Carboxamides.

c-Jun N-terminal Kinase (JNK) Inhibition

The JNK signaling pathway is involved in regulating various cellular processes, including apoptosis, inflammation, and cell proliferation.[7][8][9][10] Thiophene carboxamides have been developed as inhibitors of JNK, showing potential for the treatment of cancer and inflammatory diseases.

Table 3: SAR of Thiophene-3-carboxamide Derivatives as JNK1 Inhibitors

CompoundModificationsJNK1 IC50 (µM)Reference
5g Unsubstituted thiophene5.4[4]
5d 4-methyl substitution on thiophene> 25[4]
5e 5-methyl substitution on thiophene> 25[4]
5f Carboxamide at 5-positionInactive[4]
3 Phenyl ring instead of thiophene> 100[4]

Key SAR Insights for JNK Inhibition:

  • The thiophene ring is crucial for activity, as its replacement with a phenyl ring leads to a significant loss of potency.

  • The position of the carboxamide group on the thiophene ring is critical, with the 3-carboxamide being essential for activity.

  • Substitutions on the thiophene ring are generally not well-tolerated.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MKK4_7 MKK4/7 Stress_Stimuli->MKK4_7 Activate JNK JNK MKK4_7->JNK Phosphorylate & Activate cJun c-Jun JNK->cJun Phosphorylate & Activate Apoptosis Apoptosis cJun->Apoptosis Promotes ThiopheneCarboxamide Thiophene Carboxamides ThiopheneCarboxamide->JNK Inhibits

Caption: JNK Signaling Pathway and its Inhibition.

Antibacterial Activity of Thiophene Carboxamides

Thiophene carboxamide derivatives have also demonstrated promising activity against a variety of bacterial strains, including drug-resistant ones.

Table 4: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

CompoundSubstituent at position 3Bacterial StrainMIC (µg/mL)Reference
7a AminoS. aureusNot specified, high activity[11]
7b Methoxy-substituted aminoP. aeruginosaNot specified, highest activity[11]
3b Methoxy-substituted hydroxyB. subtilisNot specified, very good effect[11]
4a N-(4-methylpyridin-2-yl)ESBL-producing E. coliNot specified, high activity[12]
4c N-(4-methylpyridin-2-yl)ESBL-producing E. coliNot specified, highest activity[12]
4 Benzamide and phenyl substitutedColistin-resistant A. baumannii16[13]
5 Benzamide and phenyl substitutedColistin-resistant A. baumannii16[13]
8 Benzamide and phenyl substitutedColistin-resistant A. baumannii32[13]

Key SAR Insights for Antibacterial Activity:

  • The nature of the substituent at the 3-position of the thiophene-2-carboxamide core significantly impacts antibacterial activity, with amino groups generally showing higher potency than hydroxyl or methyl groups.

  • Substitutions on the amide nitrogen can lead to potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of thiophene carboxamides.

Cytotoxicity and Antiproliferative Assays (MTT and SRB Assays)

These assays are used to determine the effect of compounds on cell viability and proliferation.

General Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • SRB Assay:

    • Fix the cells with trichloroacetic acid.

    • Stain the cellular proteins with sulforhodamine B dye.

    • Wash and solubilize the bound dye with a Tris-based solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]

Cytotoxicity_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 SRB Assay A Seed cells in 96-well plate B Incubate overnight A->B C Treat with Thiophene Carboxamides B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E I Fix cells (TCA) D->I F Incubate (formazan formation) E->F G Add solubilization solution F->G H Measure absorbance G->H Calculate IC50 Calculate IC50 H->Calculate IC50 J Stain with SRB I->J K Wash and solubilize dye J->K L Measure absorbance K->L L->Calculate IC50

Caption: General Workflow for Cytotoxicity Assays.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol Overview:

  • Cell Culture and Treatment: Plate and treat cells with the test compounds as described for cytotoxicity assays.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.

  • Assay Procedure:

    • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by gentle shaking.

    • Incubate at room temperature for a specified time (e.g., 30 minutes to 3 hours).

  • Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[15][16][17][18]

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.

Protocol Overview:

  • Cell Culture and Treatment: Grow and treat cells with the thiophene carboxamide derivatives.

  • JC-1 Staining:

    • Prepare a JC-1 working solution in cell culture medium.

    • Incubate the cells with the JC-1 working solution at 37°C.

  • Washing: Wash the cells with an assay buffer to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.

    • Flow Cytometry: Quantify the red and green fluorescence signals to determine the ratio of healthy to apoptotic cells.

    • Fluorescence Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for red and green fluorescence.[19][20][21]

Conclusion

The thiophene carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the core structure and its substituents can lead to significant changes in biological activity and target selectivity. The provided data tables offer a valuable resource for comparing the potency of different derivatives, while the detailed experimental protocols and pathway diagrams serve as a practical guide for researchers in the field. Further exploration of the chemical space around the thiophene carboxamide core is warranted to unlock its full therapeutic potential.

References

In-Depth Technical Guide: The Mechanism of Action of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for the compound 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. This molecule is a member of the cyclopentathiophene carboxamide class of compounds, which have been identified as potent antagonists of the Platelet-Activating Factor Receptor (PAFR). This document details the molecular target, the associated signaling pathways, quantitative data on its biological activity, and the experimental protocols used for its characterization.

Core Mechanism of Action: Platelet-Activating Factor Receptor (PAFR) Antagonism

The primary mechanism of action of this compound is the antagonism of the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Platelet-activating factor (PAF) is a potent phospholipid mediator that, upon binding to PAFR, triggers a cascade of intracellular signaling events.

By acting as an antagonist, this compound binds to the PAFR but does not elicit a biological response. Instead, it competitively inhibits the binding of the endogenous ligand PAF, thereby blocking the downstream signaling pathways and mitigating the effects of PAF. The therapeutic potential of this compound and its derivatives lies in their ability to modulate PAFR-mediated inflammatory and allergic responses, with applications in ocular diseases, allergies, and other inflammation-related disorders.

Signaling Pathways

The antagonism of PAFR by this compound interrupts key signaling cascades. PAFR is known to couple to at least two major G-protein families: Gq/11 and Gi/o.

Gq-Mediated Pathway Inhibition

Upon activation by PAF, the Gq alpha subunit of the G-protein complex activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration. DAG, along with calcium, activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. This compound blocks the initiation of this cascade by preventing PAF binding.

PAFR_Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAFR Gq Gq PAFR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC Response Cellular Response (e.g., Inflammation, Platelet Aggregation) PKC->Response PAF PAF (Agonist) PAF->PAFR Binds & Activates Antagonist 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene- 3-carboxamide (Antagonist) Antagonist->PAFR Binds & Blocks

PAFR Gq-mediated signaling pathway and its inhibition.
Gi-Mediated Pathway Inhibition

In some cell types, PAFR can also couple to Gi proteins. The activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of protein kinase A (PKA) and other cAMP-dependent pathways, contributing to cellular responses. By blocking PAFR, this compound also prevents the modulation of this pathway.

PAFR_Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAFR Gi Gi PAFR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA Activity cAMP->PKA Modulates Response Modulation of Cellular Response PKA->Response PAF PAF (Agonist) PAF->PAFR Binds & Activates Antagonist 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene- 3-carboxamide (Antagonist) Antagonist->PAFR Binds & Blocks

PAFR Gi-mediated signaling pathway and its inhibition.

Quantitative Data

While the patent application WO2022101377A1 describes a series of cyclopentathiophene carboxamide derivatives as potent PAFR antagonists, specific quantitative data for this compound is not explicitly detailed in the publicly available sections of the document. The patent provides a table of exemplary compounds and their activity levels in a FLIPR-based calcium assay, categorized by their IC50 values.

For a representative compound from this class, 2-amino-N-(cis-4-hydroxy-cyclohexyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Example 1) , the following activity is reported:

CompoundAssayIC50 (nM)
Example 1 from WO2022101377A1FLIPR-based Calcium Assay+++

Activity Ranking:

  • +++: IC50 < 100 nM

  • ++: 100 nM ≤ IC50 < 1000 nM

  • +: 1000 nM ≤ IC50 < 30000 nM

This data indicates that compounds structurally related to this compound are highly potent PAFR antagonists.

Experimental Protocols

The characterization of this compound and its analogs as PAFR antagonists typically involves in vitro cellular assays to determine their potency and efficacy. The following are detailed methodologies for key experiments.

FLIPR-Based Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the PAF-induced increase in intracellular calcium in cells engineered to express the human PAFR.

Objective: To determine the IC50 value of the test compound as a PAFR antagonist.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human PAFR are cultured in appropriate media and seeded into 384-well microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Compound Incubation: The test compound, this compound, is serially diluted and added to the wells. The plate is incubated to allow the compound to bind to the receptors.

  • Agonist Stimulation and Signal Detection: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A solution of PAF at a concentration that elicits a submaximal response (e.g., EC80) is added to the wells. The fluorescence intensity is measured in real-time before and after the addition of the agonist.

  • Data Analysis: The increase in fluorescence upon PAF stimulation is measured. The inhibitory effect of the test compound is calculated as a percentage of the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Assay_Workflow start Start cell_seeding Seed PAFR-expressing HEK293 cells in 384-well plates start->cell_seeding dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading compound_addition Add serial dilutions of This compound dye_loading->compound_addition incubation Incubate to allow compound binding compound_addition->incubation flipr_measurement Measure fluorescence in FLIPR instrument incubation->flipr_measurement agonist_addition Add PAF (agonist) to stimulate cells flipr_measurement->agonist_addition data_analysis Analyze fluorescence data and calculate IC50 agonist_addition->data_analysis end End data_analysis->end

Workflow for the FLIPR-based calcium mobilization assay.
Radioligand Binding Assay

This assay directly measures the ability of the test compound to compete with a radiolabeled ligand for binding to the PAFR.

Objective: To determine the binding affinity (Ki) of the test compound for the PAFR.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human PAFR.

  • Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled PAF analog (e.g., [3H]-PAF) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PAF) from the total binding. The IC50 value of the test compound is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start membrane_prep Prepare cell membranes expressing PAFR start->membrane_prep reaction_setup Set up binding reaction: Membranes + [3H]-PAF + test compound dilutions membrane_prep->reaction_setup incubation Incubate to reach binding equilibrium reaction_setup->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing counting Measure radioactivity with a scintillation counter washing->counting data_analysis Analyze data and calculate Ki counting->data_analysis end End data_analysis->end

Workflow for the radioligand binding assay.

Conclusion

This compound is a potent antagonist of the Platelet-Activating Factor Receptor. Its mechanism of action involves the competitive inhibition of PAF binding to its receptor, leading to the blockade of Gq- and Gi-mediated signaling pathways. This inhibitory activity translates to the suppression of downstream events such as intracellular calcium mobilization and modulation of cAMP levels. While specific quantitative data for this exact molecule is not publicly available, closely related analogs from the same chemical series have demonstrated high potency in in vitro assays. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this and similar compounds, highlighting their potential as therapeutic agents for a variety of inflammatory and allergic diseases.

References

Methodological & Application

Synthesis Protocol for 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a versatile heterocyclic compound with significant potential in medicinal chemistry. The synthesis is achieved through a two-step process commencing with the well-established Gewald reaction to form the thiophene ring, followed by amidation of the resulting ester intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the preparation and characterization of this valuable scaffold. The compound and its derivatives are noted for their activity as positive allosteric modulators of the adenosine A1 receptor, a key target in cardiovascular and neurological disease research.

Introduction

2-Aminothiophene derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities.[1][2] The fused cyclopenta[b]thiophene core, in particular, provides a rigid scaffold that is amenable to a variety of chemical modifications, making it a valuable building block in drug discovery. The title compound, this compound, is a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and antiviral agents.[3] Notably, compounds bearing the 2-aminothiophene-3-carboxamide moiety have been identified as positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1AR), enhancing the receptor's response to endogenous adenosine.[4] This modulation has therapeutic potential in a range of conditions, including pain, inflammation, and ischemic injury.

This application note outlines a reliable and reproducible two-step synthesis protocol for this compound. The initial step involves the Gewald reaction, a multi-component condensation of cyclopentanone, ethyl cyanoacetate, and elemental sulfur to yield Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. The subsequent step describes the amidation of this ester to the target carboxamide.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Yield (%)Reference
CyclopentanoneC₅H₈O84.12Liquid-51--
Ethyl CyanoacetateC₅H₇NO₂113.11Liquid-22--
SulfurS32.06Solid115.2--
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateC₁₀H₁₃NO₂S211.28Brown Crystal148-150~70-85[5]
This compound C₈H₁₀N₂OS 182.24 Solid 169-171 - [6]

Yield for the final product is dependent on the efficiency of the amidation step.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Gewald Reaction)

Materials:

  • Cyclopentanone (0.05 mol, 4.21 g, 4.4 mL)

  • Ethyl cyanoacetate (0.05 mol, 5.66 g, 5.3 mL)

  • Elemental sulfur (0.05 mol, 1.60 g)

  • Methanol (30 mL)

  • Morpholine (5 mL)

  • Ethanol (for washing)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (0.05 mol), ethyl cyanoacetate (0.05 mol), elemental sulfur (0.05 mol), and methanol (30 mL).

  • With stirring, slowly add morpholine (5 mL) dropwise over a period of 30 minutes at 35-40 °C.

  • Heat the reaction mixture to 45 °C and continue stirring for 3 hours.

  • After 3 hours, allow the reaction mixture to cool to room temperature.

  • A precipitate will form. Collect the solid by vacuum filtration and wash the filter cake with cold ethanol.

  • The crude product can be recrystallized from ethanol to yield pure Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate as a brown crystalline solid.[5]

Step 2: Synthesis of this compound (Amidation)

Materials:

  • Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (from Step 1)

  • Liquid ammonia

  • Ethanol (as solvent, optional)

  • A sealed pressure vessel (e.g., a Parr autoclave)

Procedure:

  • Place the Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1 equivalent) in a suitable pressure vessel.

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully condense liquid ammonia (excess) into the reaction vessel. A co-solvent such as ethanol may be used if necessary.

  • Seal the vessel and allow it to warm to room temperature. Stir the mixture for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully vent the excess ammonia in a well-ventilated fume hood.

  • The resulting solid residue is the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Cyclopentanone Cyclopentanone Gewald_Reaction Gewald Reaction (Methanol, Morpholine, 45°C, 3h) Cyclopentanone->Gewald_Reaction EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Ester_Intermediate Ethyl 2-amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxylate Gewald_Reaction->Ester_Intermediate Amidation Amidation (Sealed Vessel, RT, 24-48h) Ester_Intermediate->Amidation Ammonia Liquid Ammonia Ammonia->Amidation Final_Product 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxamide Amidation->Final_Product

Caption: Synthetic route for this compound.

Adenosine A1 Receptor Positive Allosteric Modulation

A1AR_PAM_Signaling cluster_membrane Cell Membrane A1AR Adenosine A1 Receptor (A1AR) G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Endogenous Agonist) Adenosine->A1AR Binds to orthosteric site PAM 2-Aminothiophene-3-carboxamide (Positive Allosteric Modulator - PAM) PAM->A1AR Binds to allosteric site ATP ATP ATP->AC Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Response Leads to reduced

References

Application Notes and Protocols for Gewald Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Gewald aminothiophene synthesis, a versatile multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. These compounds are significant building blocks in medicinal chemistry and materials science.

Introduction

The Gewald reaction, first reported by Karl Gewald in 1961, is a one-pot synthesis involving the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][2][3] This reaction is highly valued for its operational simplicity, mild reaction conditions, and the availability of starting materials, making it a powerful tool for generating molecular diversity.[4][5] The resulting 2-aminothiophene scaffold is a key structural motif in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents, as well as in the development of dyes and electronic materials.[6][7]

Reaction Mechanism

The mechanism of the Gewald reaction proceeds through three key steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene compound (e.g., α-cyanoester) to form a stable α,β-unsaturated nitrile intermediate.[1][3][6]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve polysulfide intermediates.[1][6]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[1][3][6]

Experimental Protocols

Several variations of the Gewald reaction have been developed to improve yields, reduce reaction times, and expand the substrate scope. These include conventional heating, microwave-assisted synthesis, and the use of different catalytic systems.[6][8]

Protocol 1: Conventional Heating Method

This protocol describes a general procedure for the Gewald synthesis using a conventional heat source.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • α-Cyanoester (e.g., ethyl cyanoacetate or malononitrile) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., morpholine, piperidine, or triethylamine) (0.1-1.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, α-cyanoester, and the solvent.

  • Add the base to the mixture and stir at room temperature for 10-15 minutes.

  • Add elemental sulfur to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 50°C or reflux) and monitor the reaction progress by thin-layer chromatography (TLC).[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Gewald synthesis.[1][10]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • α-Cyanoester (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., piperidine or L-proline)

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine the ketone or aldehyde, α-cyanoester, elemental sulfur, and the base.

  • If using a solvent, add it to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specific temperature and for a set time (see table below for examples).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 6-8).

Data Presentation

The following tables summarize quantitative data from various Gewald reaction protocols, allowing for easy comparison of different experimental conditions.

Table 1: Conventional Heating Methods

Carbonyl CompoundActive MethyleneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CyclohexanoneEthyl cyanoacetateDiethylamineEthanolReflux10-[11]
AcetoneMalononitrileMorpholineMethanol50285[2]
4-MethylcyclohexanoneEthyl cyanoacetatePiperidinium borateEtOH/H₂O (9:1)1000.4296[7]
PropiophenoneMalononitrilePiperidinium borateEtOH/H₂O (9:1)1000.592[7]

Table 2: Microwave-Assisted Methods

Carbonyl CompoundActive MethyleneBaseSolventTemp. (°C)Time (min)Yield (%)Reference
CyclohexanoneEthyl cyanoacetate--1408-[11]
AcetophenoneEthyl cyanoacetateL-Proline-1001092[12]
CyclopentanoneMalononitrileL-Proline-100595[12]

Visualizations

Gewald Reaction Mechanism

The following diagram illustrates the key steps of the Gewald aminothiophene synthesis.

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition cluster_2 Cyclization & Tautomerization Carbonyl Ketone/Aldehyde Intermediate1 α,β-Unsaturated Nitrile Carbonyl->Intermediate1 + Base ActiveMethylene α-Cyanoester ActiveMethylene->Intermediate1 Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate2 Product 2-Aminothiophene Intermediate2->Product

Caption: Key steps of the Gewald reaction mechanism.

Experimental Workflow

This diagram outlines the general experimental workflow for the Gewald synthesis.

Gewald_Workflow A 1. Mix Reactants (Ketone/Aldehyde, α-Cyanoester) B 2. Add Base A->B C 3. Add Elemental Sulfur B->C D 4. Reaction (Heating or Microwave) C->D E 5. Work-up (Quenching, Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for Gewald synthesis.

References

Application Notes and Protocols for 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a cornerstone of successful medicinal chemistry campaigns. 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is one such privileged structure. This fused heterocyclic system combines the favorable electronic properties of the 2-aminothiophene motif with a rigidified cyclopentane ring, a feature known to enhance binding selectivity to enzyme active sites. Its inherent structural and chemical properties make it a valuable key intermediate for the synthesis of a diverse array of biologically active molecules.

The utility of this scaffold stems from the reactive handles it presents: the 2-amino group and the 3-carboxamide moiety. These sites allow for extensive chemical modification and the exploration of structure-activity relationships (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties. Consequently, derivatives of this core have been investigated for a multitude of therapeutic applications, including as kinase inhibitors for oncology, modulators of nuclear receptors for autoimmune diseases, and as agents targeting the central nervous system (CNS) for neurological and psychiatric disorders. Its favorable characteristics, such as potential blood-brain barrier permeability, further underscore its value in the design of CNS-targeted therapeutics.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed application notes and validated protocols for leveraging the this compound scaffold in key medicinal chemistry applications.

Application in Kinase Inhibitor Discovery

Rationale: The 2-aminothiophene core is a well-established pharmacophore in the design of kinase inhibitors. The amino and amide groups can form critical hydrogen bond interactions within the ATP-binding pocket of many kinases, while the fused ring system provides a rigid platform for orienting substituents to achieve high affinity and selectivity. Derivatives of this scaffold can be developed to target specific kinases implicated in cancer and inflammatory diseases.

Workflow for Kinase Inhibitor Screening

G cluster_0 Synthesis & Library Generation cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization S1 Start with Core Scaffold: 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxamide S2 Parallel Synthesis: Amide Coupling (R1) Amine Acylation/Alkylation (R2) S1->S2 S3 Purification & Characterization (HPLC, LC-MS, NMR) S2->S3 A1 Primary Screen: Biochemical Kinase Assay (e.g., Target Kinase X) S3->A1 Test Compounds A2 Hit Confirmation: IC50 Determination A1->A2 A3 Selectivity Profiling: Kinase Panel Screening A2->A3 A4 Cell-Based Assay: Target Engagement & Antiproliferative (MTT) A3->A4 L1 SAR Analysis A4->L1 Validated Hits L2 ADME/Tox Profiling L1->L2 L3 In Vivo Efficacy Studies L2->L3 G cluster_0 Extracellular Signals cluster_1 Intracellular Signaling cluster_2 Nuclear Events & Gene Expression TGFb TGF-β pSTAT3 p-STAT3 TGFb->pSTAT3 IL6 IL-6 STAT3 STAT3 IL6->STAT3 STAT3->pSTAT3 RORgt_mRNA RORγt mRNA pSTAT3->RORgt_mRNA Transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation RORgt_Nuclear RORγt (Active) RORgt_Protein->RORgt_Nuclear Nuclear Translocation DNA IL-17A, IL-17F, IL-22 Promoters RORgt_Nuclear->DNA Binds ROREs ProInflammatory_Cytokines Pro-inflammatory Cytokines DNA->ProInflammatory_Cytokines Transcription Inhibitor Scaffold-based RORγt Inverse Agonist Inhibitor->RORgt_Nuclear Blocks Activity

Caption: RORγt-mediated Th17 cell differentiation pathway.

Protocol 3.1: RORγt Reporter Gene Assay

Causality: This cell-based assay measures the transcriptional activity of RORγt. Jurkat cells are co-transfected with two plasmids: one expressing a fusion protein of the RORγt ligand-binding domain (LBD) and the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). An inverse agonist will bind to the RORγt LBD, preventing transcriptional activation and leading to a decrease in luciferase signal. Self-Validation: The assay includes a positive control (DMSO vehicle, high luciferase activity) and a negative control (untransfected cells or cells with a potent known inhibitor, low activity). This establishes a clear assay window for identifying active compounds.

Materials:

  • Jurkat T-cell line

  • Expression plasmid for Gal4-RORγt-LBD

  • Reporter plasmid with Gal4 UAS-driven luciferase

  • Transfection reagent (e.g., Lipofectamine)

  • RPMI-1640 medium with 10% FBS

  • Test compounds in DMSO

  • Luciferase assay system (e.g., Bright-Glo)

  • White, opaque 96-well culture plates

Procedure:

  • Transfection: Co-transfect Jurkat cells with the Gal4-RORγt-LBD and Gal4 UAS-luciferase plasmids according to the manufacturer's protocol for your transfection reagent.

  • Cell Plating: After 24 hours, plate the transfected cells into white, opaque 96-well plates at a density of 5 x 10⁴ cells/well.

  • Compound Addition: Add serial dilutions of test compounds to the wells. The final DMSO concentration should be kept below 0.5%.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Add luciferase assay reagent to each well according to the manufacturer's instructions. This lyses the cells and provides the substrate for the luciferase enzyme.

  • Data Acquisition: Measure luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to DMSO-treated control cells and determine the IC50 value. Table 2: Hypothetical RORγt Modulation Data

    Compound ID RORγt Reporter Assay IC50 (nM) IL-17A Secretion (hPBMC) IC50 (nM)
    ACpd-001 >20,000 >20,000
    ACpd-005 1,500 4,500
    ACpd-006 85 210
    ACpd-007 12 35

    | Reference IA | 25 | 70 |

Application in CNS Drug Discovery: Anticonvulsant & Antidepressant Screening

Rationale: The structural features of 2-aminothiophenes make them candidates for CNS-active agents. Studies on related analogs have demonstrated potential anticonvulsant and antidepressant activities. The following protocols describe established in vivo screening models to evaluate these potential therapeutic effects.

Protocol 4.1: Maximal Electroshock (MES) Seizure Test (Anticonvulsant)

Causality: The MES test induces a generalized tonic-clonic seizure in rodents, which is considered a model for generalized seizures in humans. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is an indication of its potential anticonvulsant activity. Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsiometer

  • Corneal electrodes

  • Saline solution with anesthetic (for electrodes)

  • Test compounds and vehicle (e.g., 0.5% CMC)

  • Standard drug (e.g., Phenytoin, 25 mg/kg, i.p.)

Procedure:

  • Animal Grouping: Divide mice into groups (n=6-8 per group): Vehicle control, standard drug, and test compound doses.

  • Dosing: Administer the test compounds and standard drug intraperitoneally (i.p.) or orally (p.o.). Wait for the appropriate time for peak plasma concentration (typically 30-60 min for i.p.).

  • MES Induction: Apply a drop of saline/anesthetic to the corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) via the electrodes. 4. Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Record the number of animals in each group protected from tonic hindlimb extension. Calculate the percentage of protection for each group. An ED50 (effective dose in 50% of animals) can be determined using probit analysis if multiple doses are tested.

Protocol 4.2: Forced Swim Test (FST) (Antidepressant)

Causality: The FST is a behavioral despair model used to screen for antidepressant activity. When placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, promoting active escape behaviors (swimming, climbing). Materials:

  • Male Swiss albino mice (20-25 g)

  • Cylindrical glass container (e.g., 25 cm high, 10 cm diameter)

  • Water at 23-25°C, filled to a depth of 15 cm

  • Test compounds and vehicle

  • Standard drug (e.g., Imipramine, 15 mg/kg, i.p.)

  • Video recording system (optional, for unbiased scoring)

Procedure:

  • Animal Grouping and Dosing: As described in Protocol 4.1. Administer compounds 60 minutes before the test. 2. Test Session: Gently place each mouse individually into the cylinder of water for a 6-minute session.

  • Scoring: Discard the first 2 minutes of the session (acclimation period). During the last 4 minutes, record the total time the mouse spends immobile. Immobility is defined as floating motionless or making only those small movements necessary to keep the head above water. 4. Data Analysis: Calculate the mean immobility time for each group. Use a statistical test (e.g., one-way ANOVA followed by Dunnett's test) to compare the treatment groups to the vehicle control group. A significant reduction in immobility time suggests potential antidepressant-like activity.

Table 3: Hypothetical CNS Activity Screening Data

Compound ID MES Protection (% at 50 mg/kg) FST Immobility Time (s) at 30 mg/kg
Vehicle 0% 155 ± 12
ACpd-008 67% 148 ± 15
ACpd-009 12% 85 ± 10*
Phenytoin 100% N/A
Imipramine N/A 75 ± 9*

*p < 0.05 vs. Vehicle

Conclusion

The this compound scaffold represents a highly promising starting point for medicinal chemistry programs across multiple therapeutic areas. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural properties provide a solid foundation for developing potent and selective modulators of various biological targets. The protocols detailed in this guide offer robust, validated methodologies for researchers to unlock the full potential of this privileged chemical entity in the pursuit of novel therapeutics.

References

  • Vertex AI Search. This compound.
  • Vertex AI Search. This compound.
  • Benchchem. Unveiling the Potency of Thiophene-Based Compounds in Kinase Inhibition: A Comparative Guide.
  • Gupta YK, et al. METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian J Physiol Pharmacol. 1999;43(1):26.
  • Cha, J. H., et al. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Molecules. 2021;26(17):5334. Available from: [Link]

  • PubMed Central. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity. 2014;40(4):477-89. Available from: [Link]

  • PubMed. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. J Transl Med. 2015;13:185. Available from: [Link]

  • Benchchem. Application Notes and Protocols for 2-Nitro-benzo[b]thiophene-3-carbonitrile.
  • ResearchGate. Uses of 2-Amino-5,6-dihydro-4H-cyclopenta [b] thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds with Anticonvulsant, Behavioral and CNS Antidepressant Activities. Available from: [Link]

  • Semantic Scholar. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Pharmaceuticals. 2022;15(6):700. Available from: [Link]

  • Al-Ostath, A., et al. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen. 2022;11(11):e202200155. Available from: [Link]

  • NIH. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Nutrients. 2013;5(7):2548-60. Available from: [Link]

  • Benchchem. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • PubMed Central. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. J Med Plant Res. 2012;6(16):3142-8. Available from: [Link]

  • MDPI. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Mar Drugs. 2015;13(12):7372-80. Available from: [Link]

  • springermedizin.de. Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice. BMC Complement Altern Med. 2017;17(1):97. Available from: [Link]

  • Scribd. To Evaluate The Anticonvulsant Activity. Available from: [Link]

  • NIH. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Int J Mol Sci. 2021;22(9):4796. Available from: [Link]

  • Benchchem. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation.
  • Slideshare. screening methods for Antiepileptic activity. Available from: [Link]

  • ResearchGate. (PDF) RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. Available from: [Link]

  • Semantic Scholar. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Pharmaceuticals. 2022;15(6):700. Available from: [Link]

  • ThaiScience. Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Available from: [Link]

  • NIH. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Med Chem Lett. 2017;8(12):1283-1288. Available from: [Link]

  • Research journals. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLoS One. 2020;15(1):e0227535. Available from: [Link]

  • ResearchGate. RORγt activity is important for maintenance of mouse and human TH17... Available from: [Link]

  • MDPI. Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects. Molecules. 2021;26(18):5578. Available from: [Link]

  • Gyan Sanchay. Screening Method Of Anti-Epileptic. Available from: [Link]

  • PubMed Central. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Epilepsia Open. 2018;3(1):125-133. Available from: [Link]

  • ResearchGate. (PDF) Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice. Available from: [Link]

  • PubMed Central. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Med Chem. 2024;16(2):e2342708. Available from: [Link]

Application Notes and Protocols for 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing a thiophene scaffold, have emerged as a privileged structural motif. Thiophene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The compound 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a member of this promising class of molecules. Its rigid, fused-ring structure provides a unique three-dimensional architecture that is advantageous for selective interaction with biological targets.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of this compound. It provides an overview of its proposed mechanism of action, detailed protocols for its evaluation, and insights into data interpretation, grounded in established scientific principles. This compound is primarily utilized in medicinal chemistry as a key intermediate for synthesizing various biologically active molecules, with potential applications in creating novel compounds with anticancer properties.[3]

Proposed Mechanism of Action: Targeting Cellular Proliferation

While the precise mechanism of action for this specific carboxamide is an active area of investigation, related thiophene-based compounds have been shown to exert their anticancer effects through various mechanisms. One of the most prominent is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. The rigid structure of this compound makes it a candidate for development as a kinase inhibitor.[2] Another potential mechanism, observed in similar thiophene carboxamide derivatives, is the disruption of microtubule dynamics, which is critical for cell division.[1]

Below is a generalized signaling pathway that is often dysregulated in cancer and represents a plausible target for thiophene-based inhibitors.

Signaling_Pathway Hypothesized Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Angiogenesis ERK->Proliferation_Survival Test_Compound 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene- 3-carboxamide Test_Compound->RAF Inhibition

Caption: Hypothesized inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

Application Note 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cell lines.[4][5] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[4] The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[6]

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow In Vitro Cytotoxicity Workflow Cell_Culture 1. Cancer Cell Line Culture Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 4. Treat Cells Seeding->Treatment Compound_Prep 3. Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation SRB_Assay 6. Perform SRB Assay (Fix, Stain, Solubilize) Incubation->SRB_Assay Readout 7. Measure Absorbance (510 nm) SRB_Assay->Readout Analysis 8. Calculate IC50 Value Readout->Analysis

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[4]

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for assessing drug-induced cytotoxicity in adherent human cancer cell lines.[6][7]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Test Compound)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Scientist's Note: The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[6]

    • Rationale: TCA fixes the cells by precipitating proteins, ensuring that the SRB dye stains the total cellular protein content, which is proportional to the cell number.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Solubilization and Readout:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

Data Presentation and Analysis

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.

Table 1: Hypothetical IC50 Values of the Test Compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma25.8
HCT116Colon Carcinoma8.2

Application Note 2: In Vivo Efficacy Assessment in Xenograft Models

Following promising in vitro results, the next critical step is to evaluate the compound's anticancer efficacy in a living organism.[8] Subcutaneous xenograft models in immunocompromised mice are a standard and valuable preclinical model for this purpose.[8][9]

Experimental Workflow: Xenograft Efficacy Study

Xenograft_Workflow Subcutaneous Xenograft Model Workflow Cell_Prep 1. Prepare Cancer Cell Suspension (e.g., 5x10^6 cells) Implantation 2. Subcutaneous Injection into Flank of Nude Mice Cell_Prep->Implantation Tumor_Growth 3. Monitor Tumor Growth (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Administer Test Compound and Vehicle Control (e.g., daily IP) Randomization->Dosing Monitoring 6. Measure Tumor Volume and Body Weight (2-3x weekly) Dosing->Monitoring Endpoint 7. Study Endpoint Reached (e.g., 21 days or tumor burden limit) Monitoring->Endpoint Analysis 8. Excise Tumors, Analyze Data (TGI, Western Blot, etc.) Endpoint->Analysis

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

Protocol: Subcutaneous Xenograft Model

This protocol outlines the establishment of a tumor model and subsequent treatment to evaluate efficacy.[9] All animal procedures must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude)

  • Cancer cell line (e.g., HCT116)

  • Sterile PBS and Matrigel®

  • Test Compound formulated in an appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Culture HCT116 cells to 80-90% confluency.

    • Prepare a single-cell suspension in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.[9] Keep the cell suspension on ice.

    • Scientist's Note: Matrigel is used to support initial tumor formation and growth.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[9]

  • Tumor Growth Monitoring and Grouping:

    • Monitor the health of the animals daily.

    • Begin measuring tumor size 2-3 times per week once tumors become palpable (typically 5-7 days post-injection).[9]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[9]

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Administer the test compound (e.g., 20 mg/kg) and the vehicle control to their respective groups via an appropriate route (e.g., intraperitoneal injection) once daily for 21 days.

    • Record the body weight of each mouse at each measurement time point to monitor for toxicity.

  • Data Collection and Endpoint:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • The study concludes after the treatment period or when tumors in the control group reach the maximum allowed size as per institutional guidelines.

    • At the endpoint, euthanize the mice, excise the tumors, and record their final weights.

Data Presentation and Analysis

The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Table 2: Hypothetical In Vivo Efficacy Data

GroupDay 0 (mm³)Day 21 (mm³)TGI (%)Average Body Weight Change (%)
Vehicle Control125.5 ± 15.21450.8 ± 180.4-+5.2%
Test Compound (20 mg/kg)128.1 ± 18.9625.4 ± 95.756.9%-2.1%

Conclusion and Future Directions

The presented protocols provide a foundational framework for the preclinical evaluation of this compound as a potential anticancer agent. Positive results from these studies—demonstrating potent in vitro cytotoxicity and significant in vivo tumor growth inhibition without undue toxicity—would warrant further investigation. Future studies should focus on elucidating the precise molecular mechanism of action, conducting pharmacokinetic and pharmacodynamic studies, and exploring the synthesis of analogs to optimize potency and drug-like properties. The versatility of the thiophene scaffold suggests that this compound could serve as a valuable starting point for the development of a new class of targeted cancer therapeutics.

References

Synthesis of N-Substituted 2-Aminothiophene Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the synthesis of N-substituted 2-aminothiophene derivatives, with a focus on the Gewald reaction. This document is intended for researchers, scientists, and drug development professionals.

N-substituted 2-aminothiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their prevalence in drug discovery stems from their ability to act as bioisosteres of phenyl groups, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[1][3] These scaffolds are integral to a wide range of biologically active compounds, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) agents.[1][2][4] The antipsychotic drug Olanzapine and the non-steroidal anti-inflammatory drug (NSAID) Tinoridine are prominent examples of marketed drugs built upon the 2-aminothiophene motif.[1]

The Gewald reaction, a multi-component reaction first reported in 1961, remains a versatile and widely employed method for the synthesis of polysubstituted 2-aminothiophenes.[1][5][6] Its enduring popularity is attributable to its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions.[1][6] This document provides detailed protocols for the synthesis of N-substituted 2-aminothiophene derivatives, with a focus on the Gewald reaction, and presents quantitative data to facilitate experimental design and optimization.

Experimental Protocols

The following section outlines a general protocol for the Gewald synthesis of 2-aminothiophenes. It is important to note that this is a general guideline and may require optimization for specific substrates.[7]

General One-Pot Synthesis of 2-Aminothiophenes via the Gewald Reaction

This protocol is adapted from established methodologies for the multi-component synthesis of polysubstituted 2-aminothiophenes.[7]

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Base catalyst (e.g., morpholine, piperidine, triethylamine)

  • Solvent (e.g., ethanol, methanol, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) supplies

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol, 1.0 eq), the active methylene compound (10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq).

  • Add a suitable solvent (20-30 mL). Common solvents include ethanol, methanol, or dimethylformamide (DMF).

  • Add the base catalyst (10-20 mol%). Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine are commonly used.[7]

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature may vary depending on the reactivity of the substrates.[7]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by silica gel column chromatography.[7]

Data Presentation

The following tables summarize quantitative data from various studies on the Gewald synthesis of 2-aminothiophenes, showcasing the impact of different catalysts, solvents, and reaction conditions on product yields.

Table 1: Catalyst Screening for the Gewald Reaction

Catalyst (20 mol%)Reaction TimeYield (%)
Pyrrolidinium borate25 min92
Piperidinium borate20 min96
Morpholinium borate30 min89

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1.2 equiv), ethanol/water (9:1), 100 °C. Data adapted from a study on piperidinium borate as a catalyst.[8]

Table 2: Effect of Catalyst Loading on Yield

Catalyst Loading (mol%)Reaction TimeYield (%)
024 hNo reaction
1030 min88
1525 min92
2020 min96

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1.2 equiv), piperidinium borate catalyst, ethanol/water (9:1), 100 °C. Data adapted from the same study.[8]

Table 3: Influence of Temperature on Reaction Outcome

Temperature (°C)Reaction TimeYield (%)
Room Temperature24 hTraces
703 h84
10025 min96

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1.2 equiv), piperidinium borate (20 mol%), ethanol/water (9:1). Data adapted from the same study.[8]

Table 4: Solvent Effects on the Gewald Synthesis

SolventReaction TimeYield (%)
Water45 min75
Methanol35 min85
Ethanol30 min90
Acetonitrile40 min82
Ethanol/Water (9:1)25 min96

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1.2 equiv), piperidinium borate (20 mol%), 100 °C. Data adapted from the same study.[8]

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of N-substituted 2-aminothiophene derivatives.

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product ketone Ketone/Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel cyanoester α-Cyanoester cyanoester->knoevenagel sulfur Elemental Sulfur sulfur_addition Sulfur Addition sulfur->sulfur_addition base Base Catalyst base->knoevenagel catalyzes knoevenagel->sulfur_addition cyclization Cyclization & Tautomerization sulfur_addition->cyclization aminothiophene 2-Aminothiophene Derivative cyclization->aminothiophene

Caption: Workflow of the Gewald Reaction for 2-aminothiophene synthesis.

Logical_Relationships cluster_synthesis Synthetic Strategies cluster_applications Applications in Drug Discovery gewald Gewald Reaction anticancer Anticancer Agents gewald->anticancer anti_inflammatory Anti-inflammatory Agents gewald->anti_inflammatory antimicrobial Antimicrobial Agents gewald->antimicrobial cns CNS Agents gewald->cns other_methods Alternative Syntheses other_methods->anticancer other_methods->anti_inflammatory other_methods->antimicrobial other_methods->cns

Caption: Applications of synthesized 2-aminothiophenes in drug discovery.

References

Application Notes and Protocols for the Purification of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its structural scaffold is of significant interest in medicinal chemistry for the development of therapeutic agents, including kinase inhibitors and antiviral agents. The purity of this intermediate is paramount to ensure the desired outcome in subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides detailed protocols for common purification techniques applicable to this compound, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for developing appropriate purification strategies.

PropertyValueSource
Molecular Formula C₈H₁₀N₂OS[1][2]
Molecular Weight 182.24 g/mol [1]
Appearance Solid, crystals, or powder[2]
Melting Point 169-171 °C[1]
Boiling Point 308.2 ± 42.0 °C at 760 mmHg[1]
Density 1.412 g/cm³[1]
Purity (typical) 97-98%[1][2]

Purification Methodologies

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Below are detailed protocols for three common techniques.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and then allowed to cool, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor.

Experimental Protocol:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. Ideal solvents should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on literature for similar 2-aminothiophene derivatives, suitable solvents include ethanol, methanol, acetonitrile, acetone, or a mixture of ethyl acetate and hexanes.[3] For semi-solid residues, a mixture of cyclohexane and dichloromethane may also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution. Avoid using an excessive amount of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Workflow for Recrystallization:

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Recrystallization Workflow

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility to the target compound.

Experimental Protocol:

  • Stationary Phase Selection: Silica gel (60-120 mesh or 230-400 mesh) is a common choice for the purification of polar compounds like this compound.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of the silica gel in the non-polar solvent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Workflow for Column Chromatography:

G A Crude Product B Dissolve in Minimal Mobile Phase A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Column Chromatography Workflow

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining high-purity compounds. The methodology can be scaled up for larger quantities.

Experimental Protocol:

The following protocol is adapted from a method for a structurally similar compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and may require optimization for the target carboxamide.[4]

  • Instrumentation: A preparative HPLC system equipped with a suitable pump, injector, column, and detector (e.g., UV-Vis).

  • Column: A reverse-phase column, such as a Newcrom R1 or a similar C18 column, is recommended.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water is a common mobile phase for reverse-phase chromatography. The addition of a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can improve peak shape. The optimal gradient or isocratic conditions should be developed using an analytical HPLC first.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a suitable solvent. The sample should be filtered through a 0.45 µm filter before injection.

  • Injection and Separation: Inject the sample onto the column and begin the separation using the optimized mobile phase conditions.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Solvent Removal: Remove the mobile phase solvents from the collected fractions, for example, by lyophilization or rotary evaporation.

  • Purity Analysis: Analyze the purity of the final product using analytical HPLC.

Summary of Preparative HPLC Conditions (Starting Point):

ParameterRecommended Condition
Column Newcrom R1 or equivalent C18 preparative column
Mobile Phase Acetonitrile / Water with 0.1% Phosphoric Acid or Formic Acid
Elution Mode Gradient or Isocratic (to be optimized)
Detection UV (wavelength to be determined based on UV spectrum)

Workflow for Preparative HPLC:

G A Crude Product B Dissolve and Filter Sample A->B C Inject onto Preparative HPLC B->C D Separate using Optimized Method C->D E Collect Fractions of Target Compound D->E F Remove Solvent E->F G High-Purity Product F->G

Preparative HPLC Workflow

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The purification of this compound is a critical step in its use as a synthetic intermediate. The choice of purification technique will depend on the specific requirements of the subsequent synthetic steps. The protocols provided in these application notes offer a comprehensive guide for researchers to obtain this valuable compound in high purity. It is recommended to perform small-scale trials to optimize the conditions for each purification method.

References

Scaling Up the Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a key intermediate in the development of various therapeutic agents. The primary focus is on the scale-up of the well-established Gewald three-component reaction from laboratory to pilot-plant scale. This note outlines the reaction mechanism, presents detailed laboratory and pilot-scale protocols, discusses critical challenges in scaling up, and provides safety considerations. Additionally, it highlights the relevance of this scaffold in drug discovery, particularly as a precursor to non-electrophilic NRF2 activators, and includes a diagram of the Keap1-Nrf2 signaling pathway.

Introduction

This compound is a versatile heterocyclic compound. Its rigid, fused-ring structure makes it an attractive scaffold in medicinal chemistry, serving as a crucial building block for synthesizing compounds with a range of biological activities, including potential anti-inflammatory, anticancer, and antiviral properties.[1][2] A significant application of this molecular framework is in the development of activators for the Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of cellular antioxidant responses.

The most efficient and widely adopted method for synthesizing 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur, typically in the presence of a base.[3][4] While numerous protocols exist for lab-scale synthesis, scaling up this reaction for preclinical and clinical supply presents unique challenges. This document aims to provide practical guidance for researchers navigating this transition.

The Gewald Reaction: Mechanism and Rationale

The Gewald reaction proceeds in several steps. It begins with a Knoevenagel condensation between the ketone (cyclopentanone) and the active methylene nitrile (2-cyanoacetamide), catalyzed by a base (e.g., morpholine). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated intermediate. The final step involves an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product.[3]

dot

Caption: Simplified workflow of the Gewald reaction.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (up to 100 g)

This protocol is adapted from established literature procedures for the synthesis of related 2-aminothiophene derivatives.

Materials:

  • Cyclopentanone

  • 2-Cyanoacetamide

  • Elemental Sulfur (powder)

  • Morpholine

  • Ethanol (or Methanol)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask (1 L)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and vacuum flask

Procedure:

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Charge the flask with cyclopentanone (e.g., 0.5 mol), 2-cyanoacetamide (0.5 mol), elemental sulfur (0.55 mol), and ethanol (500 mL).

  • Begin stirring to create a suspension.

  • Slowly add morpholine (0.5 mol) to the mixture over 10-15 minutes. An initial exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (approximately 60-70°C).

  • Maintain the reaction at this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, cool the flask further in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold ethanol (2 x 100 mL) to remove residual reactants and impurities.

  • Dry the product under vacuum at 40-50°C to a constant weight.

  • For higher purity, the crude product can be recrystallized from ethanol.

Protocol 2: Pilot-Scale Synthesis (1-5 kg)

Scaling up requires careful consideration of heat management, reagent addition, and material handling.

Equipment:

  • Jacketed glass reactor (50 L) with overhead stirring and reflux condenser

  • Temperature control unit (TCU) for heating and cooling

  • Dosing pump for liquid addition

  • Nutsche filter-dryer or centrifuge for product isolation

  • Vacuum oven

Procedure:

  • Reactor Setup and Inerting: Ensure the 50 L jacketed reactor is clean and dry. Purge the reactor with nitrogen to create an inert atmosphere.

  • Charging Reactants:

    • Charge the reactor with ethanol (25 L).

    • Under continuous stirring, add cyclopentanone (e.g., 25 mol) and 2-cyanoacetamide (25 mol).

    • Carefully add powdered elemental sulfur (27.5 mol). The use of a powder charging system is recommended to minimize dust.

  • Base Addition and Exotherm Control:

    • Set the TCU to 20°C.

    • Add morpholine (25 mol) subsurface via a dosing pump over 1-2 hours.

    • Monitor the internal temperature closely. The Knoevenagel condensation is exothermic. Use the TCU to maintain the internal temperature below 40°C during the addition.

  • Reaction:

    • After the morpholine addition is complete, slowly heat the reactor jacket to bring the internal temperature to 65-70°C.

    • Maintain the reaction at this temperature, with stirring, for 6-12 hours. Monitor for completion using in-process controls (e.g., HPLC).

  • Crystallization and Isolation:

    • Once the reaction is complete, cool the reactor contents to 0-5°C over 2-3 hours to induce crystallization.

    • Hold at this temperature for at least 2 hours to maximize yield.

    • Transfer the resulting slurry to a Nutsche filter-dryer.

    • Wash the product cake with pre-chilled (0-5°C) ethanol (2 x 5 L).

  • Drying:

    • Dry the product in the filter-dryer or a vacuum oven at 50-60°C until the loss on drying (LOD) is within the specified limits.

Data Presentation: Synthesis Parameters

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters

ParameterLaboratory-Scale (0.5 mol)Pilot-Scale (25 mol)Key Considerations for Scale-Up
Reactant
Cyclopentanone1.0 equiv1.0 equivMaintain stoichiometry.
2-Cyanoacetamide1.0 equiv1.0 equivEnsure complete dissolution/suspension.
Sulfur1.1 equiv1.1 equivUse fine powder for better reactivity. Dust control is critical.
Morpholine1.0 equiv1.0 equivControlled addition is crucial to manage exotherm.
Conditions
SolventEthanolEthanolHigher volume needed for efficient stirring and heat transfer.
Temperature60-70°C65-70°CPrecise temperature control is vital to avoid side reactions.
Reaction Time4-8 hours6-12 hoursReaction time may increase with scale.
Work-up
IsolationFiltrationNutsche Filter/CentrifugeEfficient solid-liquid separation is key for purity.
PurificationRecrystallizationRecrystallization/Slurry WashMay require larger solvent volumes and controlled cooling rates.
Typical Yield 70-85%65-80%Yields may slightly decrease on scale-up due to handling losses.

Scale-Up Challenges and Mitigation Strategies

  • Exothermicity: The initial condensation is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Mitigation: Use a jacketed reactor with a TCU, control the rate of base addition, and consider starting at a lower temperature.

  • Solid Handling: Elemental sulfur is a fine powder that can be difficult to handle and may pose a dust explosion hazard. The reaction mixture is a slurry.

    • Mitigation: Use enclosed charging systems. Ensure the reactor is equipped with a robust overhead stirrer (e.g., anchor or pitched-blade turbine) capable of maintaining a homogeneous suspension.

  • Hydrogen Sulfide (H₂S) Formation: Although not the main pathway, side reactions can generate H₂S, a toxic and flammable gas.

    • Mitigation: Conduct the reaction in a well-ventilated area or a closed system. Vent the reactor exhaust through a scrubber system (e.g., containing sodium hypochlorite solution).

  • Product Isolation and Purity: On a large scale, ensuring efficient filtration and washing is critical to remove impurities.

    • Mitigation: Use a Nutsche filter-dryer for contained isolation and washing. Optimize the wash solvent volume and temperature to maximize impurity removal without significant product loss.

dot

Scale_Up_Workflow cluster_Process Scale-Up Process Flow Lab_Protocol 1. Lab-Scale Protocol (0.1-0.5 mol) Risk_Assessment 2. Hazard & Risk Assessment (Exotherm, H₂S, Dust) Lab_Protocol->Risk_Assessment Equipment_Selection 3. Equipment Selection (Jacketed Reactor, TCU) Risk_Assessment->Equipment_Selection Pilot_Protocol 4. Pilot-Scale Protocol Dev. (Controlled Addition, IPCs) Equipment_Selection->Pilot_Protocol Execution 5. Pilot Batch Execution (1-5 kg) Pilot_Protocol->Execution Analysis 6. Data Analysis & Optimization (Yield, Purity, Cycle Time) Execution->Analysis

Caption: Logical workflow for scaling up the synthesis.

Biological Context: NRF2 Activation

Derivatives of 2-aminothiophenes have been identified as potent, non-electrophilic activators of the NRF2 pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When cells are exposed to oxidative stress, or in the presence of an NRF2 activator, Keap1 releases NRF2. The stabilized NRF2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). By activating this pathway, compounds derived from this compound can help mitigate cellular damage associated with inflammatory and neurodegenerative diseases.

dot

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Oxidative Stress or NRF2 Activator Keap1 Keap1 Keap1_Nrf2->Keap1 Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Activator Thiophene-Derived NRF2 Activator Activator->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion

The Gewald reaction is a robust and efficient method for the synthesis of this compound. While straightforward on a laboratory scale, its scale-up requires careful management of exotherms, solid handling, and potential byproduct formation. The protocols and strategies outlined in this document provide a comprehensive framework for successfully transitioning this synthesis to a pilot-plant scale, thereby enabling the production of larger quantities of this valuable intermediate for drug discovery and development programs, particularly those targeting the NRF2 antioxidant pathway.

References

Application Note: Comprehensive Analytical Characterization of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. As a heterocyclic compound with significant potential as a pharmaceutical intermediate, its structural integrity, purity, and physicochemical properties must be rigorously established.[1][2] This guide presents an integrated analytical strategy employing spectroscopic and chromatographic techniques, grounded in the principles of modern pharmaceutical quality control and regulatory expectations. Protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Thermal Analysis (DSC/TGA), and a fully validated High-Performance Liquid Chromatography (HPLC) method for assay and purity are detailed. The procedures are designed to be self-validating and are framed within the context of International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4][5]

Introduction: The Need for a Multi-Technique Approach

This compound is a molecule of interest in medicinal chemistry and drug discovery.[1] Its thiophene core fused with a cyclopentane ring presents a unique scaffold for developing novel therapeutic agents.[1] A robust analytical characterization is the cornerstone of its development, ensuring identity, purity, and stability, which are critical for consistent downstream synthesis and eventual clinical performance. No single analytical technique can provide a complete profile; therefore, a multi-faceted approach is essential. This guide outlines a logical workflow, beginning with unequivocal structural confirmation and moving toward quantitative assessment of purity and physical properties.

cluster_start Initial Synthesis Output cluster_char Comprehensive Analytical Characterization cluster_end Final Report Compound Synthesized Compound (this compound) NMR Structural Elucidation (NMR Spectroscopy) Compound->NMR Sample subjected to parallel analysis MS Molecular Weight & Formula (Mass Spectrometry) Compound->MS Sample subjected to parallel analysis HPLC Purity & Assay (HPLC-UV) Compound->HPLC Sample subjected to parallel analysis Thermal Physicochemical Properties (DSC & TGA) Compound->Thermal Sample subjected to parallel analysis Report Certificate of Analysis (CoA) - Identity Confirmed - Purity > 99.5% - Thermal Profile Established NMR->Report Data Consolidation MS->Report Data Consolidation HPLC->Report Data Consolidation Thermal->Report Data Consolidation

Figure 1: A high-level overview of the integrated analytical workflow for the complete characterization of the target compound.

Spectroscopic Identification and Structural Elucidation

The first critical step is to confirm the chemical identity and structure of the synthesized molecule. NMR and MS are the primary tools for this purpose, providing unambiguous evidence of the covalent framework and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are essential.

Rationale for Experimental Choices:

  • Solvent: DMSO-d₆ is chosen due to its excellent solvating power for polar, amide-containing compounds and its non-interfering chemical shift.

  • Frequency: A high-field spectrometer (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the overlapping multiplets of the cyclopentane ring protons.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆.

  • Instrument Setup: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Expected signals include broad singlets for the -NH₂ and -CONH₂ protons, and multiplets for the three sets of CH₂ groups in the dihydro-cyclopenta ring. The chemical shifts and coupling patterns will confirm the connectivity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Expect signals corresponding to all 8 unique carbon atoms. The chemical shifts will be characteristic of the thiophene ring (aromatic region), the cyclopentane ring (aliphatic region), and the carboxamide carbonyl (~160-170 ppm).

Expected Spectral Features: Based on published data for similar 2-aminothiophene structures, the following are anticipated:

  • ¹H NMR (DMSO-d₆): Protons of the cyclopentane ring (δ 1.5-3.0 ppm), amino group protons (δ ~7.2 ppm, broad), and amide protons (broad singlets).[6]

  • ¹³C NMR (DMSO-d₆): Aliphatic carbons (δ 20-40 ppm), thiophene carbons (δ 100-160 ppm), and the carboxamide carbonyl (δ ~167 ppm).[6]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns. An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is ideal.

Protocol: LC-MS Analysis for Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an Acetonitrile/Water (50:50 v/v) mixture.

  • Instrumentation: Use an LC-MS system with an ESI source.

  • Infusion: Directly infuse the sample or perform a rapid chromatographic separation.

  • MS Acquisition (Positive Ion Mode):

    • Scan a mass range of m/z 50-500.

    • The expected molecular formula is C₈H₁₀N₂OS, with a monoisotopic mass of 182.0514 g/mol .

    • Look for the protonated molecular ion [M+H]⁺ at m/z 183.0587.

  • Data Analysis: Verify that the measured mass is within a 5 ppm tolerance of the theoretical mass to confirm the elemental composition. Fragmentation patterns of thiophene derivatives often involve cleavage of the S-X bond or ring opening, which can be used for further structural confirmation.[7][8]

Chromatographic Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity and assay of pharmaceutical compounds.[9] A robust, validated method is required.

HPLC-UV Method Protocol

This protocol is a starting point and must be fully validated according to the principles outlined in Section 4.

ParameterRecommended ConditionRationale
Instrument HPLC system with UV/PDA DetectorPDA allows for peak purity assessment across a spectral range.
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar compounds like the analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the amino group, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 10% B to 90% B over 20 minA gradient is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection λ 245 nmTo be determined by UV scan; this is a typical value for substituted thiophenes.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Sample Prep. 0.5 mg/mL in 50:50 Water:ACNEnsures complete dissolution and compatibility with the mobile phase.
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified. This is a non-negotiable step for data trustworthiness.

Procedure:

  • Make five replicate injections of a standard solution.

  • Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.

  • Determine the tailing factor and theoretical plates for the main peak.

SST ParameterAcceptance CriteriaPurpose
%RSD of Peak Area ≤ 2.0%Ensures injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pumping stability.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency.

Method Validation Strategy (ICH Q2(R2) Framework)

To ensure the HPLC method is fit for its intended purpose (purity and assay), a full validation must be performed according to ICH Q2(R2) guidelines.[3][4][5][10][11]

cluster_validation ICH Q2(R2) Validation Parameters Dev Method Development (Select Column, Mobile Phase, etc.) SST System Suitability Testing (%RSD, Tailing, Plates) Dev->SST Initial Check Spec Specificity (Discrimination from impurities/placebo) SST->Spec Proceed if SST Passes Lin Linearity & Range (Correlation of concentration vs. response) Spec->Lin Acc Accuracy (% Recovery of spiked samples) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ (Sensitivity for impurities) Prec->LOD Rob Robustness (Effect of small variations) LOD->Rob Final Validated Method Ready for Routine Use Rob->Final Validation Complete

Figure 2: Workflow for HPLC method validation, following the logical progression outlined in ICH guidelines.

Summary of Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method measures only the analyte.Peak is pure (PDA) and resolved from known impurities and degradation products.
Linearity Proves a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.For Assay: 80-120% of the nominal concentration.
Accuracy Closeness of test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at 3 levels.
Precision Measures the scatter of results from replicate measurements.Repeatability & Intermediate Precision: %RSD ≤ 2.0%.
LOD/LOQ The lowest amount that can be detected/quantified.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must still be met after minor changes (e.g., pH ±0.2, Flow ±10%).

Physicochemical Characterization by Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a pharmaceutical compound.[12][13][14] They provide information on melting point, crystallinity, polymorphism, and thermal stability.

Protocol: DSC and TGA Analysis

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan (use a pinhole lid for DSC if solvent loss is expected).

  • DSC Method:

    • Program: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge.

    • Analysis: Observe for endothermic events (melting) or exothermic events (decomposition). The onset temperature of the melting peak is typically reported as the melting point. The presence of multiple peaks could indicate polymorphism.

  • TGA Method:

    • Program: Heat the sample from 25 °C to 400 °C at 10 °C/min under a nitrogen purge.

    • Analysis: Monitor for mass loss. A sharp weight loss corresponding to the melting/decomposition region seen in DSC confirms thermal degradation. Lack of weight loss before melting indicates the absence of residual solvent or water.

Conclusion

The analytical characterization of this compound requires a synergistic combination of spectroscopic, chromatographic, and thermal methods. The protocols and strategies outlined in this guide provide a robust framework for confirming the compound's identity, quantifying its purity and strength, and defining its key physicochemical properties. Adherence to these scientifically sound and validated methods, benchmarked against ICH guidelines, is paramount for ensuring data quality and supporting the successful development of this promising pharmaceutical building block.

References

Application Note: High-Throughput Screening for Modulators of the Nrf2 Pathway Using 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Privileged Scaffold for Discovering Novel Therapeutics

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a unique heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its rigid, fused ring system provides a three-dimensional architecture that can be strategically modified to achieve high-affinity and selective binding to a variety of biological targets.[1][2] This compound and its derivatives have been identified as key intermediates in the synthesis of potent kinase inhibitors, antiviral agents, and modulators of pathways implicated in neurological and cardiovascular diseases.[1][2] Notably, structurally related 2-aminothiophene derivatives have demonstrated the ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. This positions this compound as a compelling starting point for high-throughput screening (HTS) campaigns aimed at discovering novel activators of this therapeutically relevant pathway.

This application note provides a comprehensive guide for utilizing this compound in a high-throughput screening campaign to identify modulators of the Nrf2 signaling pathway. We present a detailed protocol for a cell-based luciferase reporter assay, including assay development, miniaturization, automated workflow, data analysis, and hit confirmation strategies.

The Nrf2 Pathway: A Key Target in Drug Discovery

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[3][4] Activation of the Nrf2 pathway is a promising therapeutic strategy for a wide range of diseases, including neurodegenerative disorders, chronic inflammatory diseases, and cancer.

Visualizing the Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Compound 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene -3-carboxamide Compound->Keap1 Inhibits Interaction Maf Maf Nrf2_n->Maf Dimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway and potential point of intervention.

High-Throughput Screening Workflow

A successful HTS campaign requires a systematic and robust workflow, from initial assay development to hit validation.[5][6] The following sections detail a comprehensive protocol for screening this compound and other small molecules for Nrf2 activation.

Part 1: Assay Development and Miniaturization

The foundation of any HTS campaign is a reliable and reproducible assay.[7] For monitoring Nrf2 activation, a cell-based reporter gene assay is a highly effective and scalable method.[3][4][8][9]

Principle: A human cell line (e.g., HepG2 or MCF7) is stably transfected with a plasmid containing a luciferase reporter gene under the transcriptional control of an ARE promoter.[9][10] Activation of the Nrf2 pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of a substrate.

Protocol 1: Development of an ARE-Luciferase Reporter Assay

  • Cell Line Selection and Culture:

    • Utilize a commercially available ARE-luciferase reporter cell line or generate a stable cell line by transfecting a suitable parental cell line (e.g., HepG2) with an ARE-luciferase reporter plasmid.

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and appropriate antibiotics for selection. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Optimization:

    • Cell Seeding Density: Determine the optimal cell seeding density in a 96-well plate to ensure logarithmic growth during the assay period and a robust signal-to-background ratio.

    • Compound Treatment Time: Evaluate the optimal incubation time with a known Nrf2 activator (e.g., sulforaphane) to achieve maximal luciferase expression.

    • DMSO Tolerance: Determine the maximum concentration of dimethyl sulfoxide (DMSO) that can be tolerated by the cells without affecting viability or assay performance, typically below 0.5%.

  • Miniaturization to 384-Well Format:

    • Adapt the optimized 96-well assay protocol to a 384-well format to increase throughput and reduce reagent consumption.[11]

    • Re-optimize the cell seeding density and reagent volumes for the smaller well size.

    • Ensure that automated liquid handlers are calibrated for accurate and precise dispensing of small volumes.[12][13]

Part 2: High-Throughput Screening

With a validated and miniaturized assay, the HTS campaign can be initiated. This phase involves the automated screening of a compound library.[6][14]

Protocol 2: Automated HTS for Nrf2 Activators

  • Compound Plate Preparation:

    • Prepare stock solutions of this compound and other library compounds in 100% DMSO.

    • Use an acoustic liquid handler or a pintool to transfer nanoliter volumes of the compound stock solutions into 384-well assay plates.[15]

  • Cell Plating:

    • Harvest the ARE-luciferase reporter cells and resuspend them in assay medium at the optimized concentration.

    • Use an automated multichannel dispenser to seed the cells into the 384-well plates containing the compounds.

  • Incubation:

    • Incubate the assay plates for the pre-determined optimal time (e.g., 16-24 hours) in a humidified incubator at 37°C with 5% CO₂.[9]

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase substrate reagent to room temperature.

    • Add the luciferase substrate to each well using an automated dispenser.

    • Measure the luminescence signal using a plate reader.

Table 1: HTS Assay Parameters

ParameterRecommended Condition
Plate Format 384-well, solid white
Cell Line HepG2-ARE-luciferase
Seeding Density Optimized for logarithmic growth
Compound Concentration 10 µM (single point screen)
DMSO Concentration ≤ 0.5%
Positive Control Sulforaphane
Negative Control DMSO vehicle
Incubation Time 16-24 hours
Detection Method Luminescence

Data Analysis and Quality Control

Rigorous data analysis and quality control are essential to ensure the reliability of HTS results and the identification of true "hits".[5]

Quality Control Metrics

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[16][17][18][19][20] It reflects the separation between the positive and negative control signals.

  • Z' > 0.5: Excellent assay, suitable for HTS.[7][16][17][19][20]

  • 0 < Z' < 0.5: Marginal assay, may require optimization.[17][18]

  • Z' < 0: Unacceptable assay.[18]

Hit Identification

A "hit" is a compound that produces a statistically significant response in the primary screen. A common method for hit selection is to set a threshold based on the standard deviation (SD) of the negative controls (e.g., >3 SD above the mean of the negative controls).[7]

Visualizing the HTS Data Analysis Workflow

HTS_Workflow cluster_screening Primary HTS cluster_analysis Hit Identification cluster_validation Hit Validation RawData Raw Luminescence Data Normalization Data Normalization RawData->Normalization QC Quality Control (Z' > 0.5) Normalization->QC HitSelection Hit Selection (>3 SD above control) QC->HitSelection HitList Primary Hit List HitSelection->HitList DoseResponse Dose-Response Confirmation HitList->DoseResponse Counterscreen Counterscreens (e.g., Luciferase Inhibition) DoseResponse->Counterscreen Orthogonal Orthogonal Assays (e.g., NQO1 qPCR) Counterscreen->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR ValidatedHits Validated Hits SAR->ValidatedHits

Caption: A typical workflow for HTS data analysis and hit validation.

Part 3: Hit Confirmation and Counterscreening

Primary hits from a single-point HTS require further validation to confirm their activity and eliminate false positives.[21]

Protocol 3: Hit Validation Cascade

  • Dose-Response Confirmation:

    • Test the primary hits in a dose-response format (e.g., 10-point serial dilutions) to determine their potency (EC₅₀) and efficacy.

  • Counterscreening:

    • Perform counterscreens to identify compounds that interfere with the assay technology.[22] For a luciferase-based assay, a key counterscreen is to test for direct inhibition of the luciferase enzyme.

  • Orthogonal Assays:

    • Validate the hits in an orthogonal assay that measures a downstream biological event independent of the primary assay's reporter system. For Nrf2 activation, this could involve quantifying the mRNA levels of Nrf2 target genes, such as NQO1, using quantitative PCR (qPCR).[10]

  • Structure-Activity Relationship (SAR) Analysis:

    • Analyze the SAR of the validated hits to identify common chemical scaffolds and guide the selection of compounds for further optimization.[7]

Conclusion

This compound represents a promising chemical scaffold for the discovery of novel modulators of the Nrf2 pathway. The protocols and workflows detailed in this application note provide a robust framework for conducting a high-throughput screening campaign to identify and validate new therapeutic leads. By combining a well-designed primary assay with a rigorous hit validation cascade, researchers can effectively leverage this compound's potential in drug discovery.

References

Application Notes and Protocols: Developing Assays for 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Therapeutic Potential of a Novel Thiophene Scaffold

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can serve as the basis for new therapeutic agents. The thiophene ring system is a privileged pharmacophore, present in numerous FDA-approved drugs, owing to its versatile structural and electronic properties that facilitate interactions with a wide array of biological targets[1]. Within this class, the rigid, fused ring system of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide presents a compelling starting point for drug discovery programs. This compound is a key intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors and agents targeting neurological and cardiovascular diseases[2][3][4]. Its compact and rigid structure is thought to enhance binding selectivity to enzyme active sites, a desirable characteristic for potent and specific drug candidates[3].

Reports on related cyclopenta[b]thiophene derivatives have highlighted their potential as anticancer agents, with some demonstrating notable activity against cancer cell lines such as MCF-7[4]. Mechanistically, these compounds are often investigated as potential tyrosine kinase inhibitors, a critical class of enzymes involved in cellular signaling pathways that are frequently dysregulated in cancer[4].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement a suite of assays to characterize the biological activity of this compound and its derivatives. We will detail both cell-based and biochemical assays, providing not just step-by-step protocols but also the scientific rationale behind the experimental choices. This approach will enable a thorough investigation of the compound's potential cytotoxic effects and its specific molecular targets.

Part 1: Foundational Cellular Assays - Assessing Cytotoxicity and Antiproliferative Effects

A logical first step in characterizing a novel compound with potential anticancer activity is to assess its impact on cancer cell viability and proliferation. These assays provide a broad overview of the compound's cellular effects and are essential for determining the concentration range for subsequent, more detailed mechanistic studies.

Rationale for Cellular Assays

Cell-based assays offer a more physiologically relevant context than biochemical assays by evaluating a compound's effect within a complex cellular system. This allows for the simultaneous assessment of cell permeability, metabolic stability, and potential off-target effects. For our compound of interest, we will focus on the MCF-7 human breast cancer cell line, a well-characterized and widely used model in cancer research, and a cell line in which related thiophene derivatives have shown activity.

Experimental Workflow for Cellular Assays

The general workflow for assessing the cellular activity of our lead compound involves initial cytotoxicity screening to determine the concentration range of interest, followed by a more specific assay to confirm its effect on cell proliferation.

Cellular_Assay_Workflow A Compound Preparation (Serial Dilutions) C Compound Treatment (Incubation) A->C B Cell Seeding (e.g., MCF-7 cells) B->C D MTT Assay (Cytotoxicity Assessment) C->D E BrdU Assay (Proliferation Assessment) C->E F Data Analysis (IC50 Determination) D->F E->F

Caption: General workflow for cellular assays.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

Protocol Steps:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common starting concentration is 100 µM, with 2-fold serial dilutions.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell viability).

Parameter Condition
Cell LineMCF-7
Seeding Density5,000-10,000 cells/well
Incubation Time48-72 hours
Detection MethodColorimetric (Absorbance at 570 nm)
Protocol: BrdU Assay for Cell Proliferation

The BrdU (5-bromo-2'-deoxyuridine) assay is a more direct measure of cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can be detected using a specific antibody.

Protocol Steps:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling solution, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with PBS. Add an anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.

  • Substrate Addition and Measurement: Wash the wells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of proliferation inhibition and determine the IC₅₀ value.

Parameter Condition
Cell LineMCF-7
Labeling ReagentBrdU (10 µM)
Incubation Time2-4 hours (BrdU), 48-72 hours (compound)
Detection MethodColorimetric (Absorbance at 450 nm)

Part 2: Biochemical Assays - Identifying and Characterizing the Molecular Target

Based on the known activity of related thiophene derivatives and the potential anticancer effects observed in cellular assays, a logical next step is to investigate the compound's ability to inhibit specific molecular targets, such as tyrosine kinases.

Rationale for Kinase Inhibition Assays

Tyrosine kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a common driver of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Therefore, VEGFR-2 is a well-established target for anticancer therapies. An in vitro kinase assay allows for the direct measurement of the compound's inhibitory effect on the enzymatic activity of a purified kinase.

Experimental Workflow for Kinase Inhibition Assay

The workflow for a kinase inhibition assay involves incubating the purified kinase with a substrate and ATP in the presence of the test compound. The amount of product formed (phosphorylated substrate or ADP) is then measured.

Kinase_Assay_Workflow A Compound Dilution B Kinase Reaction Setup (VEGFR-2, Substrate, Buffer) A->B C Initiate Reaction (Add ATP) B->C D Incubation C->D E Stop Reaction & Detect Signal (e.g., Luminescence) D->E F Data Analysis (IC50 Determination) E->F

Caption: General workflow for a biochemical kinase assay.

Protocol: VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol utilizes a luminescence-based assay that measures the amount of ATP remaining in the reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock.

    • Prepare serial dilutions of this compound in 1x Kinase Buffer.

    • Dilute recombinant human VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

  • Master Mixture Preparation: For each 25 µL reaction, prepare a master mixture containing:

    • 6 µL of 5x Kinase Buffer

    • 1 µL of 500 µM ATP

    • 1 µL of 50x PTK substrate (e.g., Poly(Glu, Tyr) 4:1)

    • 17 µL of sterile deionized water

  • Plate Setup (96-well white plate):

    • Add 25 µL of the master mixture to each well.

    • Test Wells: Add 5 µL of the diluted compound.

    • Positive Control (100% activity): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • Blank (No enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Kinase Reaction: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Signal Detection:

    • Add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.

Parameter Condition
EnzymeRecombinant Human VEGFR-2
SubstratePoly(Glu, Tyr) 4:1
ATP Concentration100 µM (in final reaction)
Incubation30°C for 45 minutes
Detection MethodLuminescence

Conclusion and Future Directions

This application note provides a detailed and scientifically grounded framework for the initial characterization of this compound. By following these protocols, researchers can effectively assess the compound's cytotoxic and antiproliferative activities and investigate its potential as a kinase inhibitor. The data generated from these assays will be crucial for guiding further lead optimization, structure-activity relationship (SAR) studies, and more in-depth mechanistic investigations. Future work could involve screening the compound against a broader panel of cancer cell lines and a wider range of kinases to determine its selectivity profile.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Reaction for Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the Gewald reaction for the synthesis of 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald reaction?

The Gewald reaction is a one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.[1] The generally accepted mechanism involves three primary stages:

  • Knoevenagel Condensation: The reaction typically begins with a base-catalyzed condensation between an active methylene compound (e.g., α-cyanoester, malononitrile) and a carbonyl compound (a ketone or aldehyde) to form an α,β-unsaturated nitrile intermediate.[2][3]

  • Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile. The exact mechanism of this step is not fully elucidated but is thought to proceed through a thiirane intermediate.[2]

  • Cyclization and Tautomerization: The sulfur adduct then undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.[2][3]

Q2: What are the typical starting materials for the Gewald reaction?

The versatility of the Gewald reaction is due to the wide variety of readily available starting materials:

  • Carbonyl Compounds: A broad range of aldehydes and ketones can be utilized. However, sterically hindered ketones may necessitate modified reaction conditions.[1]

  • Active Methylene Compounds: These are compounds possessing a CH2 group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[1]

  • Elemental Sulfur: This serves as the sulfur source for the thiophene ring.[1]

Q3: What is the function of the base in the Gewald synthesis?

The base is critical as it catalyzes the initial Knoevenagel condensation. Commonly employed bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[1] The choice of base can significantly influence the reaction rate and overall yield. In some variations, the amine can also function as a nucleophile to activate the elemental sulfur.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 2-Aminothiophene Product.

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation - Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base or a different class of base may be required. Consider screening bases such as piperidine, morpholine, or triethylamine.[1] - Water Removal: The condensation step generates water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[4] - Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity. However, excessive heat may lead to side reactions.[4]
Steric Hindrance - Modified Protocols: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step.[4] - Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and shorten reaction times, particularly for challenging substrates.[4]
Incorrect Stoichiometry - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents as per the selected protocol.[4]

Problem 2: Significant Formation of Byproducts Complicating Purification.

Possible Byproduct Mitigation Strategy
Unreacted Starting Materials If the reaction has not reached completion, unreacted carbonyl and active methylene compounds will be present. Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[4]
Knoevenagel Intermediate The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Troubleshooting: Ensure a sufficient amount of sulfur is present and that the reaction conditions (temperature, base) are appropriate for the cyclization step.[4]
Dimerization or Polymerization Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization. Troubleshooting: Adjust the reactant concentrations, modify the rate of reagent addition, or change the solvent.[4]

Problem 3: Difficulty in Product Purification.

Purification Method Recommendations
Recrystallization This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization are ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]
Column Chromatography For oily products or solids that are difficult to recrystallize, silica gel column chromatography can be used. A common eluent system is a gradient of ethyl acetate in hexanes.[4]
Washing Washing the crude product with water can help remove inorganic salts and other polar impurities.[4]

Data Presentation: Optimizing Reaction Conditions

The yield of the Gewald reaction is highly dependent on the substrates, catalyst, and reaction conditions. The following tables summarize representative data to guide optimization.

Table 1: Effect of Base on Gewald Reaction Yield (Solvent-Free Ball Milling)

KetoneActive MethyleneBaseTime (h)Yield (%)
AcetophenoneEthyl CyanoacetateMorpholine2441
4-MethylacetophenoneEthyl CyanoacetateMorpholine2432
4-MethoxyacetophenoneEthyl CyanoacetateMorpholine2427
4-ChloroacetophenoneEthyl CyanoacetateMorpholine2453
4-BromoacetophenoneEthyl CyanoacetateMorpholine2443
Reaction conditions: 2 mmol ketone, 2 mmol ethyl cyanoacetate, 2 mmol sulfur, and 2 mmol morpholine under high-speed ball milling.[5]

Table 2: Influence of Solvent and Temperature on Gewald Reaction Yield

KetoneActive MethyleneCatalyst (20 mol%)SolventTemp (°C)TimeYield (%)
CyclohexanoneMalononitrilePiperidinium BorateWater10045 min82
CyclohexanoneMalononitrilePiperidinium BorateMethanol10035 min88
CyclohexanoneMalononitrilePiperidinium BorateEthanol10030 min92
CyclohexanoneMalononitrilePiperidinium BorateEthanol/Water (9:1)10025 min96
CyclohexanoneMalononitrilePiperidinium BorateDioxane10040 min85
CyclohexanoneMalononitrilePiperidinium BorateToluene10050 min75
CyclohexanoneMalononitrilePiperidinium BorateAcetonitrile10035 min88
Reaction of cyclohexanone (1 equiv), malononitrile (1 equiv), and sulfur (1 equiv).[6]

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

Carbonyl CompoundActive MethyleneMethodTimeYield (%)
CyclohexanoneEthyl CyanoacetateConventional7.0 h52
CyclohexanoneEthyl CyanoacetateMicrowave6.0 min91
CyclopentanoneEthyl CyanoacetateConventional3.5 h89
CyclopentanoneEthyl CyanoacetateMicrowave6.0 min91
AcetoneEthyl CyanoacetateConventional4.0 h55
AcetoneEthyl CyanoacetateMicrowave7.0 min58
Reactions performed using KF-Alumina as a solid support base.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol describes a typical one-pot synthesis using an amine base.[9]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.0 - 1.2 equiv)

  • Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and solvent (e.g., ethanol).

  • Add the amine base (e.g., morpholine, 1.0 equiv) to the mixture.

  • Heat the reaction mixture with stirring at a temperature of 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support

This method provides an environmentally friendly approach with significantly reduced reaction times.[9]

Materials:

  • Ketone (1.0 equiv)

  • Active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • KF-Alumina solid support

  • Microwave reactor

Procedure:

  • In a mortar, thoroughly mix the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), sulfur (1.2 equiv), and KF-Alumina.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Place the vessel in a microwave reactor and irradiate (e.g., at 100-150W) for a short period (typically 5-20 minutes).[9]

  • After cooling, extract the product from the solid support using a suitable solvent like ethyl acetate or dichloromethane.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Gewald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Carbonyl, Active Methylene, Sulfur, & Solvent add_base Add Base (e.g., Morpholine) prep->add_base heat Heat Mixture (e.g., 50-70°C) add_base->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool precipitate Precipitate Forms? cool->precipitate filter Filter & Wash Solid precipitate->filter Yes ice_water Add to Ice-Water precipitate->ice_water No recrystallize Recrystallize filter->recrystallize filter2 Filter Precipitate ice_water->filter2 filter2->recrystallize product Pure 2-Aminothiophene recrystallize->product

Caption: General experimental workflow for the Gewald synthesis.

Troubleshooting_Gewald cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inefficient Knoevenagel Condensation start->cause1 cause2 Poor Sulfur Reactivity start->cause2 cause3 Steric Hindrance start->cause3 sol1a Screen Different Bases cause1->sol1a sol1b Remove Water cause1->sol1b sol2a Use Polar Solvent (DMF, Ethanol) cause2->sol2a sol2b Increase Temperature (40-60°C) cause2->sol2b sol3a Two-Step Protocol cause3->sol3a sol3b Microwave Synthesis cause3->sol3b

Caption: Troubleshooting workflow for low product yield in the Gewald reaction.

References

Technical Support Center: Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common and established method for the synthesis of this compound is the Gewald reaction. This is a one-pot, three-component reaction involving a ketone (cyclopentanone), an active methylene nitrile (2-cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.

Q2: What is the underlying mechanism of the Gewald reaction in this synthesis?

A2: The reaction proceeds through a sequence of steps. First, a Knoevenagel condensation occurs between cyclopentanone and 2-cyanoacetamide, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur to the α-carbon of the nitrile. Finally, an intramolecular cyclization and tautomerization lead to the formation of the desired 2-aminothiophene ring system.

Q3: What are the typical reaction conditions?

A3: Typical conditions involve reacting cyclopentanone, 2-cyanoacetamide, and elemental sulfur in a solvent like ethanol or methanol. A secondary amine, such as morpholine or diethylamine, is commonly used as a catalyst. The reaction is often carried out at a slightly elevated temperature (e.g., 40-50°C) to ensure a reasonable reaction rate.

Q4: How is the final product typically isolated and purified?

A4: The product, being a solid, often precipitates from the reaction mixture upon cooling. It can then be isolated by filtration. Purification is commonly achieved by recrystallization from a suitable solvent, such as ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete Knoevenagel Condensation: The initial condensation between cyclopentanone and 2-cyanoacetamide may be inefficient.- Ensure the base catalyst is fresh and added in the correct stoichiometric amount.- The reaction may require gentle heating to initiate the condensation.- Consider a two-step procedure where the Knoevenagel condensation is performed first to isolate the intermediate before adding sulfur.
2. Dimerization of the Knoevenagel Intermediate: The α,β-unsaturated nitrile intermediate can undergo dimerization, a known side reaction, especially with malononitrile derivatives.- Use dilute reaction conditions to disfavor the bimolecular dimerization reaction.- Add the sulfur promptly after the formation of the Knoevenagel intermediate.
3. Inefficient Sulfur Reaction: Elemental sulfur may not react efficiently, leading to a complex mixture of polysulfides and unreacted starting materials.- Ensure the sulfur is finely powdered to maximize its surface area.- The reaction temperature might need optimization to facilitate the sulfur addition without promoting side reactions.
Product is an Oil or Gummy Solid Presence of Impurities: The crude product may be contaminated with unreacted starting materials, the Knoevenagel intermediate, or sulfur-containing byproducts.- Attempt to triturate the crude product with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities.- Perform column chromatography on silica gel to separate the desired product from impurities.
Product is Off-Color (Dark Brown or Black) Formation of Polymeric Sulfur Byproducts: Side reactions involving sulfur can lead to the formation of colored impurities.- Ensure the reaction temperature is not too high.- Thorough washing of the crude product with a suitable solvent can help remove some colored impurities.- Recrystallization, perhaps with the addition of activated charcoal, can decolorize the product.
Presence of an Unexpected Byproduct in Analytical Data (e.g., NMR, MS) 1. Knoevenagel Intermediate: Incomplete cyclization can result in the presence of the cyclopentylidene-2-cyanoacetamide intermediate. This would be identifiable by the absence of the thiophene ring protons and the presence of signals corresponding to the cyclopentylidene group in the NMR spectrum.- Increase the reaction time or temperature to promote cyclization.- Ensure sufficient base is present to catalyze the cyclization step.
2. Dimer of the Knoevenagel Intermediate: This byproduct would have a molecular weight double that of the Knoevenagel intermediate.- As mentioned for low yield, adjust reaction conditions to minimize dimerization.
3. Over-oxidation or Ring-Opened Products: Though less common under standard Gewald conditions, harsh conditions could lead to degradation.- Carefully control the reaction temperature and avoid prolonged reaction times at high temperatures.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure for the methyl ester)

Materials:

  • Cyclopentanone

  • 2-Cyanoacetamide

  • Elemental Sulfur (powdered)

  • Methanol (or Ethanol)

  • Morpholine (or another suitable secondary amine base)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine cyclopentanone (1.0 eq), 2-cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in methanol.

  • With stirring, add morpholine (0.5-1.0 eq) dropwise to the mixture. An exothermic reaction may be observed.

  • After the addition of the base, heat the reaction mixture to 40-50°C and maintain this temperature with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold methanol or ethanol to remove soluble impurities.

  • For further purification, recrystallize the crude product from ethanol.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Visualizations

Logical Workflow for Synthesis

G Synthesis Workflow A Combine Reactants: Cyclopentanone, 2-Cyanoacetamide, Sulfur in Methanol B Add Morpholine (Base Catalyst) A->B C Heat to 40-50°C for 2-4 hours B->C D Monitor by TLC C->D D->C Reaction Incomplete E Cool to Room Temperature (Precipitation) D->E Reaction Complete F Filter and Wash with Cold Methanol E->F G Recrystallize from Ethanol F->G H Dry under Vacuum G->H I Final Product H->I

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Common Issues Start Problem Encountered LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product (Oily/Gummy/Off-Color) Start->ImpureProduct UnexpectedByproduct Unexpected Byproduct in Analysis Start->UnexpectedByproduct Sol1 Optimize Knoevenagel Condensation: - Check base - Gentle heating - Two-step procedure LowYield->Sol1 Sol2 Minimize Dimerization: - Dilute conditions - Prompt sulfur addition LowYield->Sol2 Sol3 Improve Sulfur Reaction: - Use finely powdered sulfur - Optimize temperature LowYield->Sol3 Sol4 Purification: - Trituration - Column chromatography - Recrystallization with charcoal ImpureProduct->Sol4 UnexpectedByproduct->Sol2 Dimer Detected Sol5 Promote Cyclization: - Increase reaction time/temp - Ensure sufficient base UnexpectedByproduct->Sol5 Knoevenagel Intermediate Detected

Caption: A decision-making diagram for troubleshooting common problems during the synthesis.

improving yield and purity of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound and its derivatives is the Gewald reaction.[1][2][3][4][5] This one-pot, multi-component reaction typically involves the condensation of a ketone (cyclopentanone), an active methylene nitrile (2-cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[1][4]

Q2: What are the key starting materials and reagents for the Gewald synthesis of the target compound?

A2: The essential starting materials are:

  • Cyclopentanone

  • 2-Cyanoacetamide

  • Elemental Sulfur

  • A basic catalyst (e.g., morpholine, piperidine, triethylamine)[6][7]

  • A suitable solvent (e.g., methanol, ethanol, DMF)[3][6]

Q3: What is a typical reported yield for related 2-aminothiophene syntheses?

Q4: How can the purity of the final product be improved?

A4: Recrystallization is a common and effective method for purifying 2-aminothiophene derivatives.[6][7][8][9] Ethanol is frequently mentioned as a suitable solvent for recrystallization.[6][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Knoevenagel condensation (the initial step of the Gewald reaction).[1][4]Ensure the base catalyst is of good quality and used in an appropriate amount. Consider a different amine catalyst, as their basicity can influence the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC).[7]
Low reactivity of starting materials.While cyclopentanone is generally reactive, ensure the 2-cyanoacetamide and sulfur are of high purity.
Incorrect reaction temperature.The reaction is often carried out at a slightly elevated temperature (e.g., 45°C).[6] Both too low and too high temperatures can negatively impact the yield. Optimize the temperature for your specific setup.
Premature precipitation of starting materials or intermediates.Ensure adequate stirring and a sufficient volume of a suitable solvent to maintain a homogenous reaction mixture.
Product is Oily or Impure Presence of unreacted starting materials or side products.Wash the crude product with a suitable solvent (e.g., ethanol) to remove soluble impurities before recrystallization.[6]
Inefficient purification.Perform recrystallization from an appropriate solvent. Ethanol is a good starting point.[6][8] If ethanol is not effective, consider other polar protic or aprotic solvents. Multiple recrystallizations may be necessary to achieve high purity.
Difficulty in Isolating the Product Product is too soluble in the reaction solvent.After cooling the reaction mixture, if precipitation is minimal, try adding a non-solvent or partially evaporating the solvent to induce crystallization. Placing the solution in an ice bath or refrigerator can also promote precipitation.
Reaction Fails to Initiate Inactive catalyst.Use a fresh bottle of the amine catalyst. Some amines can degrade over time.
Poor quality of elemental sulfur.Use finely powdered, high-purity sulfur for better reactivity.

Experimental Protocols

Synthesis of Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (A closely related compound)

This protocol is adapted from a reported synthesis and can be used as a starting point for the synthesis of the carboxamide by substituting methyl cyanoacetate with 2-cyanoacetamide.[6]

Materials:

  • Cyclopentanone (0.1 mol)

  • Methyl cyanoacetate (0.1 mol)

  • Sulfur (0.1 mol)

  • Methanol (20 ml)

  • Morpholine (10 ml)

  • Ethanol (for washing)

Procedure:

  • In a suitable reaction vessel, combine cyclopentanone, methyl cyanoacetate, and sulfur in methanol.

  • With stirring, add morpholine dropwise over a period of 30 minutes at 35°C.

  • Heat the reaction mixture to 45°C and continue stirring for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitated solid.

  • Wash the collected solid with ethanol (2 x 30 ml).

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Gewald_Reaction_Workflow Gewald Reaction for 2-Aminothiophene Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 Cyclopentanone Reaction One-Pot Reaction R1->Reaction R2 2-Cyanoacetamide R2->Reaction R3 Elemental Sulfur R3->Reaction Catalyst Base Catalyst (e.g., Morpholine) Catalyst->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Temp Heat (e.g., 45°C) Temp->Reaction Workup Cooling & Filtration Reaction->Workup Precipitation Purification Recrystallization (Ethanol) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of the target compound via the Gewald reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Catalyst Verify Catalyst Activity and Amount Start->Check_Catalyst Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Purification Improve Purification (e.g., Recrystallization) Start->Check_Purification Improved_Yield Yield Improved Check_Reactants->Improved_Yield Check_Catalyst->Improved_Yield Check_Temp->Improved_Yield Check_Purification->Improved_Yield

Caption: A logical approach to troubleshooting low product yield.

References

Thiophene Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of thiophenes. This guide provides detailed troubleshooting advice in a question-and-answer format, comprehensive experimental protocols, and comparative data to streamline your synthetic efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific challenges that may arise during thiophene synthesis, focusing on the Paal-Knorr, Gewald, and Fiesselmann methods.

Low Yield or No Product Formation

Question: My thiophene synthesis is resulting in a low yield or failing to produce the desired product. What are the common causes and how can I address them?

Answer: Low or no yield in thiophene synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and the specific synthetic route employed.

Common Causes and Solutions:

  • Inactive or Impure Reagents:

    • Sulfurizing Agents (Paal-Knorr): Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are moisture-sensitive. Ensure they are fresh and have been stored in a desiccator.

    • Starting Materials: Impurities in the 1,4-dicarbonyl compound (Paal-Knorr), α-methylene carbonyl/α-cyanoester (Gewald), or α,β-acetylenic ester/thioglycolic acid derivatives (Fiesselmann) can lead to side reactions. Purify starting materials if necessary.

  • Suboptimal Reaction Temperature:

    • Too Low: The reaction may not have sufficient energy to proceed. Gradually increase the temperature in 5-10 °C increments while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Too High: This can lead to decomposition of reactants or products, or favor the formation of byproducts like furans in the Paal-Knorr synthesis.

  • Inappropriate Solvent:

    • The chosen solvent should be anhydrous and capable of reaching the required reaction temperature. Toluene and xylene are commonly used for the Paal-Knorr synthesis due to their high boiling points. For the Gewald reaction, polar solvents like ethanol or DMF can improve the solubility and reactivity of elemental sulfur.

  • Inefficient Base or Catalyst (Gewald/Fiesselmann):

    • The strength and concentration of the base are crucial. For the Gewald reaction, secondary amines like morpholine or piperidine, or tertiary amines like triethylamine are often used to catalyze the initial Knoevenagel condensation. In the Fiesselmann synthesis, a suitable base is required for the condensation steps.[1]

Side Product Formation

Question: I am observing significant formation of side products in my reaction mixture. How can I minimize them?

Answer: The formation of side products is a common challenge and is highly dependent on the synthetic method used.

  • Paal-Knorr Synthesis: Furan Byproduct

    • Problem: The sulfurizing agents used in the Paal-Knorr synthesis, such as P₄S₁₀ and Lawesson's reagent, also act as dehydrating agents, which can promote the formation of furan byproducts.[1]

    • Solutions:

      • Choice of Sulfurizing Agent: Lawesson's reagent is often considered milder and can provide better selectivity for thiophene over furan.

      • Stoichiometry: Use a sufficient excess of the sulfurizing agent to favor the thionation pathway.

      • Temperature Control: Maintain the lowest effective temperature to disfavor the dehydration pathway leading to furan formation.

  • Gewald Synthesis: Dimerization

    • Problem: Dimerization of the α,β-unsaturated nitrile intermediate can occur.

    • Solution: Employ a two-step procedure where the Knoevenagel condensation is performed first, followed by the addition of sulfur and a base. This can help to suppress the dimerization side reaction.

  • Fiesselmann Synthesis: Thioacetal Formation

    • Problem: Thioacetal byproducts can form, particularly in the absence of an alcohol.

    • Solution: The addition of an alcohol to the reaction mixture can promote the formation of the desired monoadduct, which then preferentially cyclizes to the thiophene.

Difficult Purification

Question: I am struggling to purify my thiophene product from the crude reaction mixture. What purification strategies can I employ?

Answer: Purification of thiophene derivatives can be challenging due to the presence of persistent impurities and byproducts.

  • Initial Work-up:

    • Filtration: If solid byproducts from the sulfurizing agent are present, filter the reaction mixture before aqueous work-up.

    • Washes: A thorough aqueous work-up is crucial. Washing with a dilute acid can remove basic impurities, while a dilute base wash can remove acidic byproducts.

  • Chromatography:

    • Column Chromatography: This is a versatile method for separating complex mixtures. If your compound is sensitive to silica gel, consider deactivating the silica with triethylamine (1-2% in the eluent) or using an alternative stationary phase like alumina.

    • Solvent System Screening: Use TLC to screen various solvent systems to achieve optimal separation of your product from impurities.

  • Recrystallization: If your thiophene product is a solid, recrystallization can be a highly effective technique for achieving high purity.

  • Distillation: For volatile thiophene products, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

Below are detailed methodologies for the Paal-Knorr, Gewald, and Fiesselmann thiophene syntheses.

Protocol 1: Paal-Knorr Thiophene Synthesis

This protocol describes a general procedure for the synthesis of a substituted thiophene from a 1,4-dicarbonyl compound.

Materials:

  • 1,4-dicarbonyl compound (1.0 eq)

  • Lawesson's reagent (0.5 eq) or Phosphorus pentasulfide (P₄S₁₀) (0.5 eq)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine the 1,4-dicarbonyl compound and the sulfurizing agent in anhydrous toluene (to make a 0.5 M solution).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress using TLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or recrystallization to obtain the pure thiophene product.

Protocol 2: Gewald Aminothiophene Synthesis (One-Pot)

This protocol outlines a one-pot synthesis of a 2-aminothiophene derivative.

Materials:

  • Carbonyl compound (ketone or aldehyde) (10 mmol)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)

  • Elemental sulfur (12 mmol)

  • Base (e.g., morpholine or triethylamine) (10-20 mol%)

  • Solvent (e.g., ethanol or methanol) (20-30 mL)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the carbonyl compound, the active methylene compound, and elemental sulfur.

  • Add the solvent and the base to the flask.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[2]

Protocol 3: Fiesselmann Thiophene Synthesis

This protocol provides a general method for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives.

Materials:

  • α,β-acetylenic ester (1.0 eq)

  • Thioglycolic acid ester (e.g., methyl thioglycolate) (1.2 eq)

  • Base (e.g., Cesium carbonate, Potassium t-butoxide, or Sodium ethoxide) (2.0 eq)

  • Anhydrous solvent (e.g., acetonitrile)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the α,β-acetylenic ester and the thioglycolic acid ester in the anhydrous solvent.

  • Add the base to the solution.

  • Stir the resulting suspension at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-hydroxythiophene derivative.[3]

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions and yields for the different thiophene synthesis methods to facilitate comparison and optimization.

Table 1: Paal-Knorr Thiophene Synthesis - Reaction Parameters

1,4-Dicarbonyl SubstrateSulfurizing AgentSolventTemperature (°C)Time (h)Yield (%)
Hexane-2,5-dioneP₄S₁₀TolueneReflux275
1,4-Diphenylbutane-1,4-dioneLawesson's ReagentXylene110388
1-Phenylpentane-1,4-dioneP₄S₁₀Dioxane100465

Table 2: Gewald Aminothiophene Synthesis - Catalyst and Solvent Effects [4]

Carbonyl CompoundActive MethyleneCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
CyclohexanoneMalononitrilePiperidinium borate (20)EtOH:H₂O (9:1)1003087
CyclopentanoneMalononitrilePiperidinium borate (20)EtOH:H₂O (9:1)1002596
AcetophenoneMalononitrileL-Proline (10)DMF6012084
CyclohexanoneEthyl CyanoacetateNa₂CaP₂O₇WaterReflux4875

Table 3: Fiesselmann Thiophene Synthesis - Base and Substrate Variations [3]

Acetylenic Ester SubstrateThiolBaseSolventTemperature (°C)Yield (%)
Methyl phenylpropiolateMethyl thioglycolateCs₂CO₃/MgSO₄Acetonitrile/MethanolRoom Temp85
Ethyl 3-hexynoateMethyl thioglycolatet-BuOKTHFRoom Temp75
Methyl (4-chlorophenyl)propiolateMethyl thioglycolateCs₂CO₃/MgSO₄Acetonitrile/MethanolRoom Temp91
Ethyl (thiophen-2-yl)propiolateEthyl thioglycolateNaOEtEthanolRoom Temp78

Mandatory Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in thiophene synthesis.

Troubleshooting_Thiophene_Synthesis start Start Thiophene Synthesis check_yield Low or No Yield? start->check_yield check_reagents Check Reagent Quality (Fresh, Anhydrous) check_yield->check_reagents Yes side_products Side Products Observed? check_yield->side_products No optimize_temp Optimize Temperature (Increase/Decrease Gradually) check_reagents->optimize_temp check_solvent Verify Solvent (Anhydrous, Correct BP) optimize_temp->check_solvent check_catalyst Check Base/Catalyst (Strength, Concentration) check_solvent->check_catalyst check_catalyst->start paal_knorr Paal-Knorr: Furan Formation side_products->paal_knorr Yes gewald Gewald: Dimerization side_products->gewald Yes fiesselmann Fiesselmann: Thioacetal Formation side_products->fiesselmann Yes purification Purification Issues? side_products->purification No pk_solution Switch to Lawesson's Use Excess Reagent Lower Temperature paal_knorr->pk_solution g_solution Use Two-Step Procedure gewald->g_solution f_solution Add Alcohol to Reaction fiesselmann->f_solution pk_solution->purification g_solution->purification f_solution->purification workup Improve Work-up (Filtration, Washes) purification->workup Yes success Successful Synthesis purification->success No chromatography Optimize Chromatography (Deactivate Silica, Screen Solvents) workup->chromatography recrystallize Attempt Recrystallization chromatography->recrystallize recrystallize->success

Caption: A troubleshooting workflow for thiophene synthesis.

Reaction Signaling Pathways

The following diagrams illustrate the generalized reaction mechanisms for the Paal-Knorr, Gewald, and Fiesselmann syntheses.

Paal-Knorr Synthesis Mechanism

Paal_Knorr_Mechanism start 1,4-Dicarbonyl thionation Thionation of Carbonyls start->thionation sulfurizing Sulfurizing Agent (P₄S₁₀ or Lawesson's) sulfurizing->thionation cyclization Intramolecular Condensation thionation->cyclization dehydration Dehydration cyclization->dehydration thiophene Thiophene Product dehydration->thiophene furan_byproduct Furan Byproduct dehydration->furan_byproduct Dehydration Pathway Gewald_Mechanism carbonyl Carbonyl Compound knoevenagel Knoevenagel Condensation carbonyl->knoevenagel active_methylene Active Methylene Compound active_methylene->knoevenagel base Base base->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_addition Sulfur Addition intermediate->sulfur_addition sulfur Elemental Sulfur sulfur->sulfur_addition cyclization Intramolecular Cyclization sulfur_addition->cyclization aminothiophene 2-Aminothiophene cyclization->aminothiophene Fiesselmann_Mechanism acetylenic_ester α,β-Acetylenic Ester michael1 First Michael Addition acetylenic_ester->michael1 thioglycolate Thioglycolic Acid Ester thioglycolate->michael1 base Base base->michael1 intermediate1 Adduct Intermediate michael1->intermediate1 michael2 Second Michael Addition intermediate1->michael2 intermediate2 Thioacetal-like Intermediate michael2->intermediate2 cyclization Dieckmann-type Condensation intermediate2->cyclization hydroxythiophene 3-Hydroxythiophene Derivative cyclization->hydroxythiophene

References

Technical Support Center: 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS No. 77651-38-8). The information provided is intended to address potential stability issues and offer best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: There are varying recommendations for the storage of this compound. To ensure maximum stability, it is advisable to store the solid compound in a cool, dark, and dry place. For long-term storage, temperatures between 2-8°C are commonly suggested.[1][2] Some suppliers recommend storage at -20°C, particularly for solutions in solvents like DMSO.[3] Always refer to the product-specific information provided by the supplier.

Q2: My compound has changed color. What could be the reason?

A2: A change in color, such as yellowing or darkening, can be an indication of degradation. Thiophene-containing compounds can be susceptible to oxidation or polymerization, which may lead to the formation of colored impurities. Exposure to air, light, or elevated temperatures can accelerate these processes.

Q3: I am observing poor solubility of the compound. What should I do?

A3: this compound is generally a solid.[4] If you are experiencing solubility issues, ensure you are using an appropriate solvent. For biological assays, it is often prepared as a stock solution in dimethyl sulfoxide (DMSO).[3] If solubility issues persist, gentle warming or sonication may aid in dissolution. However, be cautious with heating, as it may accelerate degradation.

Q4: Can I store solutions of this compound for an extended period?

A4: Storing this compound in solution is generally not recommended for long periods due to the potential for solvent-mediated degradation. If storage in solution is necessary, it is best to use anhydrous aprotic solvents, store at low temperatures (e.g., -20°C or -80°C), and protect from light. It is advisable to prepare solutions fresh before use whenever possible.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) Compound degradation- Review storage and handling procedures. - Perform a fresh analysis of a new sample. - Consider potential hydrolysis or oxidation as degradation pathways.
Inconsistent experimental results Instability of the compound under experimental conditions- Assess the compatibility of the compound with your experimental buffer, pH, and temperature. - Minimize the time the compound is exposed to harsh conditions. - Include control experiments to monitor compound stability throughout your assay.
Physical changes in the solid compound (e.g., clumping, discoloration) Exposure to moisture or air- Store the compound in a desiccator. - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is highly sensitive.

Quantitative Data Summary

Parameter Condition Source
Storage Temperature (Solid) 2-8°C[1][2]
-20°C[3]
Ambient Storage
Storage (in DMSO) -20°C[3]
Storage Environment Keep in a dark place, sealed in dry.[2]

Experimental Protocols

General Protocol for Assessing Chemical Stability by HPLC

This protocol provides a general method for evaluating the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Add an aliquot of the stock solution to aqueous solutions of known pH (e.g., pH 2, pH 7, pH 9).

    • Oxidative Degradation: Add an aliquot of the stock solution to a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal Degradation: Incubate the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose the solid compound and solutions to a controlled light source (e.g., a photostability chamber).

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Analyze the samples by a validated reverse-phase HPLC method with a UV detector.

    • Monitor the peak area of the parent compound and the appearance of any new peaks, which may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Visualizations

Hypothetical Degradation Pathway

Hypothetical Degradation Pathways A 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxamide B Hydrolysis Product (Carboxylic Acid) A->B Acid/Base C Oxidation Product (Sulfoxide) A->C Oxidizing Agent D Further Degradation Products B->D C->D

Caption: Hypothetical degradation of the target compound.

Experimental Workflow for Stability Assessment

Workflow for Stability Assessment A Prepare Stock Solution B Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) A->B C Collect Samples at Time Points B->C D HPLC Analysis C->D E Determine Degradation Rate D->E

Caption: General workflow for chemical stability testing.

References

solubility problems with 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic compound with a molecular weight of 182.24 g/mol and a melting point of 169-171°C.[1] It is primarily used as a key intermediate in the synthesis of various biologically active molecules.[1] Its structure is valuable for developing pharmaceuticals targeting neurological disorders and cardiovascular diseases.[1] Additionally, it has been investigated for potential anti-inflammatory and anticancer properties.[1] Thiophene carboxamide derivatives, in general, are of significant interest in drug discovery for their versatile pharmacological properties.[2][3]

Q2: I am having trouble dissolving this compound for my in vitro assay. What is the recommended solvent?

For initial solubilization, preparing a high-concentration stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common first choice for nonpolar compounds due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations.[4] It is crucial to use anhydrous, high-purity DMSO to prevent moisture contamination, which can decrease the solubility of hydrophobic compounds.

Q3: My compound precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. What is happening?

This phenomenon is often referred to as "crashing out" or "solvent shock".[5] It occurs when a compound that is soluble in a concentrated organic stock solution (like DMSO) becomes insoluble when diluted into an aqueous environment where its solubility is much lower.

Q4: At what concentration of DMSO should I be concerned about solvent-induced cytotoxicity?

The concentration of the organic solvent in the final assay should be kept to a non-toxic level. For DMSO, this is typically less than 0.5%, with an ideal concentration being below 0.1% to prevent solvent-induced effects on cell health and experimental outcomes.[4][5] It is always best practice to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects of the solvent on your specific cell line.

Q5: Could components in my cell culture medium be affecting the compound's solubility?

Yes, the complex mixture of salts, proteins, and other components in cell culture media can interact with your compound and reduce its solubility.[5] Fetal Bovine Serum (FBS), for instance, can have a dual effect. While proteins like albumin can bind to the compound and help keep it in solution, these interactions can also lead to the formation of insoluble protein-compound complexes, causing co-precipitation.[5]

Troubleshooting Guide: Compound Precipitation

If you observe a precipitate, cloudiness, or a film in your culture vessel, it can negatively impact your experiments by altering the effective concentration of the compound and potentially causing cellular stress.[6] Use the following guide to troubleshoot these issues.

Observation Potential Cause Recommended Solution
Immediate Precipitate Upon Dilution The final concentration of the compound exceeds its solubility in the aqueous medium.[6]- Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in DMSO and use a smaller volume for the final dilution.[6] - Perform serial dilutions directly in the culture medium.[6]
"Solvent Shock" from rapid dilution.[5]- Pre-warm the aqueous medium to 37°C before adding the compound stock solution.[4][6] - Add the stock solution dropwise while vortexing or stirring the medium to ensure rapid dispersal.
Precipitate Forms Over Time During Incubation Temperature shift between solution preparation and incubation at 37°C.[6]- Pre-warm the cell culture media to 37°C before adding the compound stock solution.[6]
pH shift in the medium due to the incubator's CO₂ environment or cellular metabolism.[5]- Ensure your incubator's CO₂ levels are calibrated correctly to maintain a stable medium pH (typically 7.2-7.4).
Interaction with media components (e.g., salts, proteins in FBS).[5]- Test the compound's solubility in serum-free media versus serum-containing media. - Consider reducing the percentage of FBS.[5]
Compound instability at 37°C.[5]- Reduce the incubation time or refresh the compound-containing medium more frequently.
Cloudy or Hazy Solution Formation of fine precipitate or aggregates.- Visually inspect the solution under a microscope.[4] - Filter the final working solution through a sterile 0.22 µm filter to remove aggregates.[4]
Inconsistent or Non-Reproducible Assay Results Poor solubility leading to variable effective concentrations of the compound.[4]- Prepare fresh working solutions for each experiment from a frozen stock.[4] - Ensure complete dissolution of the stock solution before each use.[4] - Perform a solubility test to determine the maximum soluble concentration in your specific assay medium (see Protocol 1).[4]

Experimental Protocols

Protocol 1: Determining Approximate Aqueous Solubility

This protocol helps determine the kinetic solubility of this compound in your specific assay buffer or cell culture medium.

Materials:

  • This compound

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Your specific assay buffer or complete cell culture medium (pre-warmed to 37°C)[5]

  • Sterile 96-well plate

  • Multichannel pipette

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, create a 2-fold serial dilution of the compound stock solution in DMSO.

  • Dilute into Aqueous Medium: Add your pre-warmed assay medium to the wells of a separate 96-well plate.

  • Transfer Compound: Add a small, fixed volume of each DMSO dilution to the corresponding wells of the medium-containing plate (e.g., 1 µL of DMSO stock to 100 µL of medium), ensuring the final DMSO concentration is consistent and below 0.5%.[4]

  • Mix and Incubate: Mix the plate well and incubate at your assay temperature for 1-2 hours.

  • Visual Inspection: Visually inspect each well for signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your approximate kinetic solubility in that medium.

Protocol 2: Preparing a Working Solution Using a Co-solvent System

If the compound has poor solubility even at low concentrations, a co-solvent system can be employed. This is a common strategy for in vivo studies but can be adapted for in vitro assays with careful validation.[7]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Polysorbate 80 (Tween 80)

  • Sterile Saline or Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Formulation: A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[7] The final concentration of this vehicle in your cell culture should be kept very low (e.g., less than 1%) to avoid toxicity.

  • Initial Dissolution: In a sterile vial, dissolve the calculated amount of your compound in DMSO.

  • Add Co-solvents: Add the PEG300 and Tween 80 to the DMSO/compound mixture. Vortex until the solution is clear.

  • Final Dilution: Slowly add the saline or PBS to the mixture while vortexing to reach the final volume.[7]

  • Observation: The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.

  • Vehicle Control: Always prepare a vehicle-only solution (without the compound) to be used as a control in your experiments.[7]

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Precipitate Observed in Assay B Check Stock Solution (Is it fully dissolved?) A->B C Review Dilution Protocol A->C D Assess Final Concentration A->D E Optimize Solvent System B->E If stock is clear C->E If 'solvent shock' suspected F Modify Assay Medium D->F If concentration is low G Lower Final Concentration D->G If concentration > solubility limit H Precipitation Resolved E->H F->H G->H G cluster_1 Potential Anticancer Signaling Pathway Compound Thiophene Carboxamide Derivative Target Cellular Target (e.g., Kinase, Tubulin) Compound->Target Mito Mitochondrial Stress Target->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

References

Technical Support Center: Overcoming Resistance with Thiophene-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiophene-based kinase inhibitors to overcome drug resistance.

Frequently Asked Questions (FAQs)

Q1: Why are thiophene-based inhibitors effective against drug-resistant kinases?

Thiophene is an aromatic heterocyclic ring that serves as a versatile scaffold in medicinal chemistry. Its unique electronic and structural properties allow for the design of kinase inhibitors with novel binding modes that can overcome resistance mechanisms. For instance, the thiophene core can be modified to interact with amino acid residues in the ATP-binding pocket of mutant kinases, where conventional inhibitors fail to bind effectively. This can help to circumvent steric hindrance caused by mutations, such as the "gatekeeper" T790M mutation in EGFR or the T315I mutation in BCR-ABL.

Q2: What are the common mechanisms of resistance to kinase inhibitors that thiophene-based compounds can address?

Thiophene-based inhibitors are being developed to tackle several key resistance mechanisms, including:

  • Target Modification: This is the most common resistance mechanism, where mutations in the kinase domain alter the drug-binding site. Thiophene-based inhibitors can be designed to accommodate these changes, such as the bulky "gatekeeper" residue mutations.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effect of the targeted kinase inhibitor. Some thiophene-based compounds have been designed as multi-targeted inhibitors, simultaneously blocking the primary target and key components of bypass pathways.

  • Gene Amplification: Increased production of the target kinase can outcompete the inhibitor. While not a direct solution, the high potency of some thiophene-based inhibitors can help to maintain effective inhibition even at elevated target protein levels.

Q3: Are there specific handling and solubility considerations for thiophene-based kinase inhibitors?

Like many small molecule inhibitors, thiophene-based compounds often exhibit hydrophobicity due to their aromatic nature, which can lead to low aqueous solubility.[1][2] It is crucial to:

  • Use appropriate solvents: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[2]

  • Avoid precipitation: When diluting into aqueous assay buffers, it is advisable to perform serial dilutions in DMSO first before the final dilution into the aqueous medium to prevent the compound from "crashing out."[2]

  • Check pH-dependence: The solubility of inhibitors with ionizable groups can be pH-dependent.[2] Ensure the pH of your assay buffer is compatible with the compound's properties.

  • Visual Inspection: Always visually inspect for any precipitation after preparing your working solutions.

Troubleshooting Guides

Issue 1: My thiophene-based inhibitor shows lower than expected potency in my cell-based assay compared to the biochemical assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability 1. Assess the compound's physicochemical properties (e.g., LogP). 2. Perform a cell permeability assay (e.g., PAMPA). 3. If permeability is low, consider structural modifications in collaboration with a medicinal chemist.Understanding of the compound's ability to reach its intracellular target.
Compound Efflux by ABC Transporters 1. Test the inhibitor's activity in the presence of known ABC transporter inhibitors (e.g., verapamil). 2. Use cell lines with varying levels of ABC transporter expression.Determine if active efflux is reducing the intracellular concentration of the inhibitor.
High Intracellular ATP Concentration 1. In vitro kinase assays are often run at ATP concentrations close to the Km, while cellular ATP levels are in the millimolar range.[3] This can lead to competition and reduced apparent potency. 2. If possible, perform in vitro assays with physiological ATP concentrations to better mimic the cellular environment.More comparable IC50 values between biochemical and cellular assays.
Compound Instability in Cell Culture Media 1. Assess the stability of the compound in your specific cell culture medium over the duration of the experiment using techniques like HPLC.Confirmation of compound integrity throughout the assay.
Off-target Effects 1. Perform a kinome-wide selectivity screen to identify potential off-targets that may influence the cellular phenotype.Identification of other kinases inhibited at the experimental concentration.
Issue 2: I am observing high background or inconsistent results in my in vitro kinase assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Compound Aggregation 1. Some hydrophobic compounds can form aggregates at higher concentrations, leading to non-specific inhibition. 2. Include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to disrupt aggregates.[4]Reduction in non-specific inhibition and more reliable dose-response curves.
Compound Interference with Assay Readout 1. If using a luminescence-based assay (e.g., ADP-Glo), the compound may inhibit the luciferase enzyme. 2. Run a control experiment with the detection reagent and the compound in the absence of the kinase reaction to check for interference.[4]Identification of assay artifacts caused by the compound.
Enzyme Quality and Handling 1. Ensure the kinase enzyme is of high purity and has been stored correctly. 2. Avoid multiple freeze-thaw cycles.Consistent enzyme activity and reproducible results.
Inappropriate Reagent Concentrations 1. Optimize the concentrations of the kinase, substrate, and ATP. High ATP concentrations can mask the effect of ATP-competitive inhibitors.[4]A robust assay window with a good signal-to-background ratio.

Data Presentation

The following tables summarize the inhibitory activities (IC50 values) of selected thiophene-based kinase inhibitors against wild-type and resistant mutant kinases.

Table 1: Inhibitory Activity of Thiophene-Based Inhibitors against EGFR

Compound IDTarget KinaseIC50 (µM)Reference
Compound 2 (Thieno[2,3-b]thiophene derivative) EGFRWT0.28 ± 0.03[5][6]
EGFRT790M5.02 ± 0.19[5][6]
Compound 13a (Thiophene-pyrimidine derivative) EGFRT790MPotent Inhibition[7]
EGFRL858R/T790MPotent Inhibition[7]
Pyrazole-thiophene hybrid 2 EGFRWT16.25 (µg/mL)[8][9]
EGFRT790M17.8 (µg/mL)[8][9]
Pyrazole-thiophene hybrid 14 EGFRWT16.33 (µg/mL)[8][9]
EGFRT790M16.6 (µg/mL)[8][9]
Gefitinib (Reference) EGFRT790M21.44 ± 0.75[5]

Table 2: Inhibitory Activity of Thiophene-Based Inhibitors against BCR-ABL

Compound IDTarget KinaseIC50 (nM)Reference
2-Acylaminothiophene-3-carboxamide derivative BCR-ABLWTLow micromolar
BCR-ABLT315ILow micromolar
Ponatinib (Reference) BCR-ABLWT0.37[10]
BCR-ABLT315I2.0[10]

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring kinase activity and inhibition using an ADP-Glo™ or similar luminescence-based assay.

Materials:

  • Thiophene-based kinase inhibitor (stock solution in 100% DMSO)

  • Recombinant kinase (e.g., EGFR T790M, BCR-ABL T315I)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.01% Triton X-100)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Method:

  • Compound Preparation: Prepare a serial dilution of the thiophene-based inhibitor in 100% DMSO. Then, dilute the compounds into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes (or for a time determined to be in the linear range of the reaction).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol outlines a method to assess the effect of thiophene-based inhibitors on the viability of cancer cell lines harboring wild-type or resistant kinases.

Materials:

  • Cancer cell line of interest (e.g., NCI-H1975 for EGFR T790M/L858R, Ba/F3 cells expressing BCR-ABL T315I)

  • Complete cell culture medium

  • Thiophene-based kinase inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Method:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the thiophene-based inhibitor for the desired duration (e.g., 72 hours). Include a vehicle control (medium with the same final DMSO concentration).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway_EGFR_Resistance cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inhibitors cluster_3 Cellular Response EGF EGF EGFR_WT EGFR (WT) EGF->EGFR_WT EGFR_T790M EGFR (T790M) EGF->EGFR_T790M RAS RAS EGFR_WT->RAS PI3K PI3K EGFR_WT->PI3K EGFR_T790M->RAS EGFR_T790M->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FirstGen_TKI 1st Gen TKI (e.g., Gefitinib) FirstGen_TKI->EGFR_WT FirstGen_TKI->EGFR_T790M Ineffective Thiophene_TKI Thiophene-Based TKI Thiophene_TKI->EGFR_T790M Effective

Caption: EGFR signaling pathway and inhibitor resistance.

Experimental_Workflow_Kinase_Inhibitor_Screening start Start: Thiophene-Based Compound Library biochemical_assay In Vitro Kinase Assay (Wild-Type & Resistant Mutant) start->biochemical_assay determine_ic50 Determine IC50 Values biochemical_assay->determine_ic50 select_hits Select Potent & Selective Hits determine_ic50->select_hits cell_based_assay Cell-Based Assays (Viability, Target Phosphorylation) select_hits->cell_based_assay Hits lead_optimization Lead Optimization select_hits->lead_optimization Non-hits confirm_on_target Confirm On-Target Activity (e.g., Western Blot) cell_based_assay->confirm_on_target confirm_on_target->lead_optimization

Caption: Workflow for screening thiophene-based kinase inhibitors.

Troubleshooting_Logic start Unexpected Experimental Result check_controls Were Positive & Negative Controls as Expected? start->check_controls investigate_reagents Investigate Reagents: - Compound Integrity - Enzyme Activity - Buffer Composition check_controls->investigate_reagents No analyze_compound Is the issue compound-specific? check_controls->analyze_compound Yes re_evaluate Re-evaluate Hypothesis investigate_reagents->re_evaluate investigate_assay Investigate Assay Conditions: - Incubation Times - Plate Effects - Pipetting Accuracy investigate_assay->re_evaluate analyze_compound->investigate_assay No solubility_aggregation Check Solubility & Aggregation analyze_compound->solubility_aggregation Yes off_target Investigate Off-Target Effects solubility_aggregation->off_target off_target->re_evaluate

Caption: A logical approach to troubleshooting kinase inhibitor experiments.

References

modifying reaction parameters for cyclopenta[b]thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclopenta[b]thiophenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in your synthetic endeavors.

Troubleshooting Guides

Difficulties during the synthesis of cyclopenta[b]thiophenes can often be resolved by systematically evaluating and modifying reaction parameters. Below are common issues encountered and suggested solutions.

Problem 1: Low or No Product Yield

Low yields are a frequent challenge in organic synthesis. Several factors can contribute to this issue.

Possible Causes and Solutions:

Potential CauseSuggested Solution
Poor Quality of Starting Materials Ensure the purity and dryness of all reagents and solvents. Thiophene precursors can be sensitive to moisture and air.
Inefficient Intramolecular Cyclization The key ring-closing step is critical. The choice of acid or base catalyst and the reaction temperature can significantly impact the efficiency of the cyclization. For acid-catalyzed cyclizations, such as those using polyphosphoric acid (PPA), ensure sufficient quantity and adequate heating to promote the reaction.[1]
Suboptimal Reaction Temperature Temperature control is crucial. Some reactions require heating to overcome activation energy barriers, while others may need cooling to prevent side reactions. For instance, some cyclizations are carried out at elevated temperatures (e.g., 120-130 °C).[1]
Incorrect Stoichiometry of Reagents Carefully check the molar ratios of your reactants and catalysts. For example, in electrophilic cyclization reactions, an excess of the electrophile may be necessary.
Decomposition of Starting Material or Product Cyclopenta[b]thiophene derivatives can be sensitive to strong acids or high temperatures. Minimize reaction time and consider using milder reaction conditions if decomposition is suspected.
Problem 2: Formation of Side Products

The presence of unexpected spots on your TLC plate or peaks in your NMR spectrum indicates the formation of side products.

Possible Side Products and Mitigation Strategies:

Side ProductFormation MechanismHow to Minimize
Polymerization Thiophene derivatives can be prone to polymerization, especially under strongly acidic conditions.Reduce the concentration of strong acids, lower the reaction temperature, or decrease the reaction time.
Intermolecular Condensation Products Instead of the desired intramolecular cyclization, intermolecular reactions can occur, leading to dimers or oligomers.Use high-dilution conditions to favor the intramolecular pathway.
Incomplete Cyclization The acyclic precursor may remain if the cyclization conditions are not optimal.Increase the reaction time, temperature, or the amount of catalyst. Ensure efficient mixing.
Oxidation Products Thiophene moieties can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the cyclopenta[b]thiophene core?

A1: Several synthetic strategies exist. One common approach is the intramolecular cyclization of a thiophene derivative bearing a suitable side chain. For example, the cyclization of 2-[2-(Thienyl) ethyl] benzoic acid using polyphosphoric acid is a known method to form a dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, a related tricyclic ketone.[1] Another strategy involves the reaction of a thiophene derivative with a bifunctional reagent that can form the fused cyclopentanone ring, such as through a Mannich reaction followed by cyclization.

Q2: How can I purify my cyclopenta[b]thiophene product?

A2: Purification is typically achieved through standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of your specific derivative. A mixture of hexanes and ethyl acetate is a common starting point. In some cases, if the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Q3: My cyclization reaction is not working. What are the key parameters to optimize?

A3: For intramolecular cyclization reactions, the most critical parameters to optimize are:

  • Catalyst: The choice and concentration of the acid or base catalyst are paramount.

  • Solvent: The solvent can influence the solubility of your substrate and the reaction rate.

  • Temperature: This needs to be carefully controlled to ensure the reaction proceeds without decomposition.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal time for completion.

Q4: I am observing a dark, tar-like substance in my reaction flask. What could be the cause?

A4: The formation of tar or polymeric material is often a sign of decomposition or unwanted side reactions. This can be caused by excessively high temperatures, a too-concentrated reaction mixture, or the use of overly harsh acidic or basic conditions. Consider lowering the reaction temperature, diluting the reaction mixture, or using a milder catalyst.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of cyclopenta[b]thiophene derivatives.

Protocol 1: Synthesis of 9,10-Dihydro-4H-benzo[2][3]cyclohepta[1,2-b]thiophen-4-one[1]

This protocol details the final cyclization step to form the tricyclic ketone.

Materials:

  • 2-[2-(Thienyl) ethyl] benzoic acid

  • Polyphosphoric acid (PPA)

  • Xylene

  • Toluene

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • Prepare polyphosphoric acid (45g) from orthophosphoric acid (16g) and phosphorus pentoxide (29g).

  • To a well-stirred solution of the PPA in xylene (60ml), add the 2-[2-(Thienyl) ethyl] benzoic acid (10.7g).

  • Heat the reaction mixture at 120-130 °C for 2 hours.

  • After cooling, add crushed ice to the reaction mixture.

  • Extract the product three times with toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to yield the tricyclic ketone as a dark brown oil (yield: 5.9g).

Protocol 2: Three-Step Synthesis of 4H-Cyclopenta[2,1-b:3,4-b′]dithiophen-4-one

This synthesis involves the formation of a key ketone precursor followed by an Ullmann coupling.

Step 1: Synthesis of bis(2-iodo-3-thienyl)methanol

  • This step involves the selective lithiation of 3,3'-dibromo-2,2'-bithiophene at the 2,2'-positions followed by reaction with iodine to yield the di-iodo derivative. This is then converted to the methanol derivative. A 79% yield has been reported for a similar iodination step.

Step 2: Oxidation to bis(2-iodo-3-thienyl)ketone

  • The bis(2-iodo-3-thienyl)methanol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at room temperature. This reaction typically proceeds in high yield (e.g., 97%).

Step 3: Ullmann Coupling to 4H-Cyclopenta[2,1-b:3,4-b′]dithiophen-4-one

  • The bis(2-iodo-3-thienyl)ketone undergoes an intramolecular Ullmann coupling reaction with copper powder in anhydrous DMF to yield the final product. This final cyclization has been reported to proceed in 98% yield.

Data Presentation

The following table summarizes reaction conditions for the synthesis of cyclopenta[b]thiophene precursors and their subsequent cyclization, as compiled from the literature.

Precursor/ProductReagents and ConditionsYield (%)Reference
bis(2-iodo-3-thienyl)methanol 3,3'-dibromo-2,2'-bithiophene, n-BuLi, I279[2]
bis(2-iodo-3-thienyl)ketone bis(2-iodo-3-thienyl)methanol, PCC, CH2Cl2, rt97[2]
4H-Cyclopenta[2,1-b:3,4-b′]dithiophen-4-one bis(2-iodo-3-thienyl)ketone, Cu, DMF98[2]
9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one 2-[2-(Thienyl) ethyl] benzoic acid, PPA, xylene, 120-130°C, 2h~55[1]

Visualizations

Experimental Workflow: Cyclopenta[b]thiophene Synthesis via Intramolecular Cyclization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_reagent Thiophene Precursor mix Mix Reagents start_reagent->mix start_catalyst Catalyst (e.g., PPA) start_catalyst->mix start_solvent Solvent start_solvent->mix heat Heat & Stir mix->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product chromatography->characterize

Caption: A typical experimental workflow for the synthesis of cyclopenta[b]thiophenes.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Catalyst) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_tlc Analyze TLC Plate tlc_analysis What does TLC show? check_tlc->tlc_analysis reagents_ok->check_conditions Yes purify_reagents Purify/Dry Reagents Recalculate Stoichiometry reagents_ok->purify_reagents No conditions_ok->check_tlc Yes optimize_conditions Optimize Temperature, Time, or Catalyst Load conditions_ok->optimize_conditions No sm_present Starting Material Present tlc_analysis->sm_present Unreacted SM side_products Side Products Present tlc_analysis->side_products Multiple Spots streaking Streaking/Baseline Material tlc_analysis->streaking Decomposition increase_time_temp Increase Reaction Time/Temp sm_present->increase_time_temp modify_workup Modify Workup/Purification side_products->modify_workup milder_conditions Use Milder Conditions streaking->milder_conditions

Caption: A decision tree for troubleshooting low product yield in cyclopenta[b]thiophene synthesis.

References

Technical Support Center: Purification of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-aminothiophene derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable heterocyclic compounds. 2-Aminothiophenes are key building blocks in medicinal chemistry, but their purification is often hampered by their inherent chemical properties. This guide provides in-depth, field-proven insights in a question-and-answer format to address the specific challenges you may encounter.

I. Understanding the Core Challenges

The purification of 2-aminothiophene derivatives is frequently complicated by a combination of factors related to their structure:

  • Basicity of the Amino Group: The primary amine at the C2 position is basic and can interact strongly with acidic stationary phases like silica gel, leading to significant chromatographic issues.

  • Electron-Rich Thiophene Ring: The thiophene ring is susceptible to oxidation, and the electron-donating amino group further activates the ring, increasing its sensitivity.

  • Potential for Instability: Under certain conditions (e.g., acidic pH), these molecules can be prone to polymerization or degradation.

This guide will provide systematic troubleshooting strategies to mitigate these challenges.

Part 1: Troubleshooting Guide for Column Chromatography

Column chromatography is a primary method for purifying 2-aminothiophene derivatives, but it is not without its difficulties.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiophene derivative is showing severe tailing on a silica gel column. What is the cause and how can I fix it?

A1: This is the most common issue encountered. The primary cause is the interaction between the basic 2-amino group and the acidic silanol (Si-OH) groups on the surface of the silica gel. This secondary interaction leads to a portion of your compound being more strongly retained, resulting in a "tailing" peak.

Here is a systematic approach to resolve this:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silanol groups.

    • Triethylamine (TEA): Add 0.1-1% (v/v) triethylamine to your mobile phase. This is highly effective but be aware that TEA is high-boiling and can be difficult to remove from your final product.

    • Ammonia: Using a solution of 7N ammonia in methanol as the polar component of your mobile phase (e.g., in a dichloromethane/methanol gradient) can also be very effective.

  • Use of Deactivated Silica Gel: If your compound is particularly sensitive, you can use a deactivated stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[1]

    • Commercially Deactivated Silica: You can purchase silica gel that has been end-capped or treated to reduce the number of free silanol groups.

    • Self-Deactivated Silica: You can prepare deactivated silica gel by making a slurry of the silica in your eluent containing triethylamine and then packing the column.[2]

Q2: I observe a new, often colored, spot appearing on my TLC plate during purification, and my yield is low. What is happening?

A2: This is likely due to on-column degradation of your 2-aminothiophene derivative. The acidic nature of silica gel can catalyze decomposition, and the large surface area can promote oxidation.

  • Acid-Catalyzed Polymerization: The electron-rich nature of 2-aminothiophenes can make them susceptible to polymerization under acidic conditions, leading to the formation of insoluble, often colored, materials that remain on the column.

  • Oxidation: The thiophene ring can be oxidized, especially in the presence of air and a large surface area like silica gel. This can lead to the formation of sulfoxides or other degradation products.

Troubleshooting Steps:

  • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation.

  • Use Deactivated Silica: As mentioned in A1, using a less acidic stationary phase is highly recommended.

  • Work under Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider preparing your sample and running the column under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Deactivated Silica Gel Column Chromatography

This protocol is designed to minimize tailing and on-column degradation of 2-aminothiophene derivatives.

Materials:

  • Crude 2-aminothiophene derivative

  • Silica gel (standard grade, 60 Å, 230-400 mesh)

  • Triethylamine (TEA)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Chromatography column and accessories

Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. A good starting point for many 2-aminothiophene derivatives is a mixture of hexane and ethyl acetate.

    • To the chosen solvent system, add 0.5% (v/v) triethylamine.

    • Aim for an Rf value of 0.2-0.3 for your target compound in the modified solvent system.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase (containing TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Elute the column with the TEA-modified mobile phase.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions.

  • Work-up:

    • Evaporate the solvent from the combined fractions.

    • To remove residual TEA, you can co-evaporate with a solvent like dichloromethane or perform a mild acidic wash if your compound is stable to it.

Part 2: Troubleshooting Guide for Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline material, but finding the right conditions can be challenging.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiophene derivative oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated at a temperature above the compound's melting point.

Solutions:

  • Lower the Crystallization Temperature: Ensure the solution cools slowly. You can try seeding the solution with a small crystal of the pure compound.

  • Change the Solvent System:

    • Use a lower-boiling solvent.

    • Employ a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a drop or two of the "good" solvent to clarify and allow to cool slowly.[3][4]

Q2: My compound is either too soluble or not soluble enough in common recrystallization solvents. How do I choose the right solvent?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Selection Strategy:

  • Start with Common Solvents: Test the solubility of a small amount of your compound in solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is often the solution. Common pairs include:

    • Ethanol/Water

    • Hexane/Ethyl Acetate

    • Dichloromethane/Hexane

Data Presentation: Common Recrystallization Solvents

The table below provides a starting point for solvent selection for the recrystallization of 2-aminothiophene derivatives, based on literature examples.[5][6]

Solvent SystemCompound TypeNotes
EthanolGeneral 2-aminothiophenesA good first choice for many derivatives.[5]
Ethanol/WaterMore polar derivativesWater acts as the anti-solvent.
Hexane/Ethyl AcetateLess polar derivativesEthyl acetate is the "good" solvent, and hexane is the "poor" solvent.[5]
Dichloromethane/MethanolFor compounds requiring a more polar systemMethanol is added as the "good" solvent to a solution in dichloromethane.

Part 3: Visualization of Purification Workflow

To aid in decision-making during the purification process, the following workflow diagram illustrates a logical approach to purifying a crude 2-aminothiophene derivative.

Purification_Workflow start Crude 2-Aminothiophene Derivative tlc_analysis Initial TLC Analysis start->tlc_analysis is_solid Is the crude a solid? tlc_analysis->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Crystalline Product recrystallization_success->pure_solid Yes recrystallization_success->column_chromatography No degradation_observed Degradation on TLC? column_chromatography->degradation_observed tailing_observed Tailing Observed? deactivated_column Use Deactivated Silica / Basic Modifier tailing_observed->deactivated_column Yes standard_column Standard Silica Gel tailing_observed->standard_column No collect_fractions Collect & Combine Pure Fractions deactivated_column->collect_fractions standard_column->collect_fractions final_product Pure Product collect_fractions->final_product degradation_observed->tailing_observed No degradation_observed->deactivated_column Yes

Caption: Decision workflow for purifying 2-aminothiophene derivatives.

Part 4: Understanding Degradation Pathways

A key aspect of successful purification is understanding and avoiding potential degradation pathways.

Degradation_Pathways aminothiophene 2-Aminothiophene Derivative acid_catalysis Acidic Conditions (e.g., Silica Gel) aminothiophene->acid_catalysis oxidation Oxidizing Conditions (e.g., Air, Peroxides) aminothiophene->oxidation polymerization Polymerization (Colored, Insoluble Products) acid_catalysis->polymerization Leads to sulfoxide Thiophene-S-oxide oxidation->sulfoxide Leads to sulfone Thiophene-S,S-dioxide oxidation->sulfone Leads to sulfoxide->oxidation Further Oxidation

Caption: Primary degradation pathways for 2-aminothiophene derivatives.

By understanding these potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success rate of purifying 2-aminothiophene derivatives, ultimately accelerating their research and development efforts.

References

  • Shaabani, A., et al. (2017). A green chemical approach: a straightforward one-pot synthesis of 2-aminothiophene derivatives via Gewald reaction in deep eutectic solvents. Monatshefte Fur Chemie, 148, 711–716. Available at: [Link]

  • Gross, G. A., & de Meijere, A. (1998). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Food and Chemical Toxicology, 36(9-10), 879-893. Available at: [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • Stadler, R. H., et al. (1994). Analysis of heterocyclic aromatic amines. Food and Chemical Toxicology, 32(7), 611-624. Available at: [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • Amin, M. K. (2019). Deactivation of silica gel?. ResearchGate. Available at: [Link]

  • Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. Available at: [Link]

  • Turesky, R. J., et al. (1991). Quantitative determination of heterocyclic amines in food products. Mutation Research/Genetic Toxicology, 259(3-4), 217-223. Available at: [Link]

  • Chen, Y. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 638-650. Available at: [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]

  • ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • University of Rochester. (n.d.). How to: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

  • Nguyen, T. B., et al. (2020). 2‐Aminothiophenes by Gewald reaction. ChemistrySelect, 5(1), 123-126. Available at: [Link]

  • Sciencemadness.org. (2020). Recrystallization with dual solvent system?. Available at: [Link]

Sources

Technical Support Center: Optimizing the Gewald Reaction and Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions regarding the formation of byproducts in this important multicomponent reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Gewald reaction?

A1: The most frequently encountered byproduct is the dimerization of the Knoevenagel-Cope condensation intermediate. This occurs through a Michael addition followed by a Thorpe-Ziegler cyclization. Other potential byproducts include unreacted starting materials, the intermediate α,β-unsaturated nitrile, and polymeric materials, especially if reactive aldehydes or ketones like methyl vinyl ketone are used.[1]

Q2: What factors influence the formation of these byproducts?

A2: Several factors can promote byproduct formation:

  • Base Selection: The choice and stoichiometry of the base are critical. While a base is necessary for the initial Knoevenagel-Cope condensation, a strong base can also promote the dimerization of the intermediate.[1]

  • Reaction Temperature: Excessive heat can lead to side reactions and polymerization.[1]

  • Stoichiometry: Incorrect molar ratios of reactants can result in incomplete reactions and a mixture of starting materials and products.[1]

  • Solvent: The polarity of the solvent can affect the solubility and reactivity of the reactants and intermediates, influencing the reaction pathway.[1] Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[1]

  • Water Content: The water produced during the Knoevenagel-Cope condensation can inhibit the reaction.[1]

Q3: How can I minimize the formation of the dimeric byproduct?

A3: To suppress the formation of the dimer, consider the following strategies:

  • Optimize the Base: Use a weaker base or a catalytic amount of a suitable base. For instance, secondary amines like morpholine or piperidine are commonly used. In some cases, using an inorganic base in a THF/water mixture has been shown to suppress byproduct formation.

  • Two-Step Procedure: For sterically hindered or less reactive ketones, a two-step approach can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1]

  • Control Reagent Addition: Slow addition of the ketone or aldehyde can help to minimize self-condensation and polymerization.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields and reduce byproduct formation.[1]

Q4: Can solvent-free conditions improve the reaction outcome?

A4: Yes, solvent-free conditions, often employing high-speed ball milling, have been successfully used for the Gewald reaction. This approach can be more environmentally friendly and, in some instances, can be catalytic in base and proceed under aerobic conditions. The combination of heating with ball milling can further increase the reaction rate.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 2-Aminothiophene

Possible CauseTroubleshooting Steps
Inefficient Knoevenagel-Cope Condensation - Base Selection: For less reactive ketones, consider screening stronger bases such as piperidine or morpholine. - Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent to remove water formed during the condensation.[1]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Employ polar solvents like ethanol, methanol, or DMF to enhance sulfur solubility.[1] - Temperature: Gently heat the reaction mixture to 40-60 °C to improve sulfur's reactivity, but avoid excessive heat which can promote side reactions.[1]
Steric Hindrance - Modified Protocol: For sterically hindered ketones, adopt a two-step procedure where the α,β-unsaturated nitrile is first isolated.[1] - Microwave Irradiation: Utilize microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1]
Incorrect Stoichiometry - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents.

Issue 2: Significant Amount of Byproducts in the Reaction Mixture

Observed ByproductPotential CauseMitigation Strategy
Unreacted Starting Materials Incomplete reaction.- Increase reaction time. - Optimize temperature. - Consider a more effective catalyst.[1]
Knoevenagel-Cope Intermediate (α,β-unsaturated nitrile) Slow sulfur addition and/or cyclization.- Ensure sufficient sulfur is present. - Optimize reaction conditions (temperature, base) to favor cyclization.[1]
Dimer of Knoevenagel-Cope Intermediate Reaction conditions favor Michael addition and Thorpe-Ziegler cyclization.- Modify the base (weaker base or catalytic amount). - Adjust the concentration of reactants. - Change the solvent. - Consider a two-step procedure.
Polymeric Material Self-condensation of starting materials, especially with reactive aldehydes or ketones.- Adjust the concentration of reactants. - Modify the rate of addition of reagents.[1]

Data Presentation

The following tables summarize the effect of different reaction conditions on the yield of the Gewald reaction, providing a basis for comparison and optimization.

Table 1: Effect of Base on the Yield of 2-Amino-4-phenylthiophene-3-carbonitrile *

BaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineEthanol50475
PiperidineEthanol50472
TriethylamineEthanol50465
PyrrolidineDMFMW (50°C)0.592
K₂CO₃DMFMW (50°C)0.565

*Yields are representative and can vary based on specific substrates and reaction scale.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 2-Aminothiophene Derivatives *

MethodSolventCatalystTimeYield (%)
Conventional HeatingEthanolMorpholine2-24 h60-80
Microwave-AssistedNone (Solid Support)KF-Alumina5-20 min70-90
Microwave-AssistedDMFPyrrolidine30 minup to 92

*Yields are generalized from literature and depend on the specific substrates.

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into ice water and collect the resulting solid.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

Protocol 2: Microwave-Assisted Gewald Synthesis

  • In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (e.g., pyrrolidine, 1 mmol).

  • Add a suitable solvent (e.g., DMF, 3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50 °C) for a specified time (e.g., 30 minutes) with high absorption.

  • After cooling, extract the reaction mixture with an appropriate solvent (e.g., ethyl acetate).

  • Dry the combined organic phases (e.g., over Na₂SO₄), concentrate under reduced pressure, and purify the crude residue by flash chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Gewald_Reaction_Pathway cluster_main Desired Gewald Reaction Pathway cluster_byproduct Byproduct Formation Pathway Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition & Cyclization Intermediate->Sulfur_Addition Sulfur, Base Dimerization Michael Addition Intermediate->Dimerization Base Product 2-Aminothiophene Sulfur_Addition->Product Cyclization Thorpe-Ziegler Cyclization Dimerization->Cyclization Byproduct Dimeric Byproduct Cyclization->Byproduct

Caption: Competing pathways in the Gewald reaction.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Purity Check Reagent Purity and Stoichiometry Start->Check_Purity Purity_OK Purity & Stoichiometry OK? Check_Purity->Purity_OK Adjust_Reagents Purify/Dry Reagents, Verify Stoichiometry Purity_OK->Adjust_Reagents No Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Purity_OK->Analyze_Byproducts Yes Byproduct_ID Identify Major Byproduct Analyze_Byproducts->Byproduct_ID Dimer Dimeric Byproduct Byproduct_ID->Dimer Dimer Unreacted_SM Unreacted Starting Materials Byproduct_ID->Unreacted_SM Starting Material Optimize_Base Optimize Base (Type, Concentration) Dimer->Optimize_Base Optimize_Time Increase Reaction Time Unreacted_SM->Optimize_Time Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Consider_MW Consider Microwave or Two-Step Protocol Optimize_Temp->Consider_MW Optimize_Time->Optimize_Temp

Caption: Troubleshooting workflow for the Gewald reaction.

References

Validation & Comparative

comparing 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives with the Known NRF2 Activator, Sulforaphane.

This guide provides a comparative analysis of novel 2-aminothiophene derivatives against the well-established natural compound, sulforaphane, in the context of Nuclear factor erythroid 2-related factor 2 (NRF2) pathway activation. While 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a key synthetic intermediate for biologically active molecules, direct inhibitory or activation data for this specific precursor is not extensively published.[1][2] However, research into structurally similar scaffolds, specifically 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) derivatives, reveals a promising class of non-electrophilic NRF2 activators.[3] These compounds function by disrupting the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2.[4]

The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[5] Under normal conditions, the protein KEAP1 targets NRF2 for degradation.[5] In the presence of activators or stressors, this interaction is disrupted, allowing NRF2 to translocate to the nucleus.[6] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes, initiating the transcription of a wide array of cytoprotective proteins, including antioxidant and anti-inflammatory enzymes like NQO1 and HO-1.[1][6] This pathway is a significant therapeutic target for diseases characterized by oxidative stress and inflammation.[7]

This comparison focuses on the quantitative performance of novel THBT derivatives against sulforaphane, a potent natural NRF2 activator, in key assays that measure NRF2 activation and anti-inflammatory effects.[3]

Quantitative Performance Comparison

The following tables summarize the performance of selected 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives in comparison to sulforaphane, a benchmark NRF2 activator. The data is compiled from studies on their ability to inhibit the KEAP1-NRF2 protein-protein interaction and to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.[3][4]

Table 1: Inhibition of KEAP1-NRF2 Interaction

CompoundConcentration% Inhibition (Mean ± SD)
THBT Derivative 2a 10 µM64.98 ± 7.01
THBT Derivative 3a 10 µM82.07 ± 3.06
THBT Derivative 3b 10 µM74.83 ± 8.71

Data sourced from a study on THBT-derived NRF2 activators.[4]

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration% NO Inhibition (Mean ± SD)
THBT Derivative 2a 10 µM78.04 ± 2.86
THBT Derivative 3a 10 µM87.07 ± 1.22
THBT Derivative 3b 10 µM80.39 ± 5.89
Sulforaphane 10 µM91.57

Data for THBT derivatives and Sulforaphane sourced from the same study for direct comparison.[4]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the NRF2 signaling pathway that is targeted by these compounds and a typical workflow for assessing their anti-inflammatory activity.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 binding Ub Ubiquitination NRF2->Ub leads to NRF2_n NRF2 NRF2->NRF2_n Translocation Inhibitor THBT Derivative or Sulforaphane Inhibitor->KEAP1 inhibition Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) NRF2_n->ARE binds to Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes activates transcription

Caption: NRF2-KEAP1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis A 1. Seed RAW 264.7 macrophage cells B 2. Pre-treat with Test Compound or Vehicle A->B C 3. Stimulate with LPS (Lipopolysaccharide) B->C D 4. Incubate for 24h C->D E 5. Collect cell supernatant D->E F 6. Perform Griess Assay to measure nitrite (NO) E->F G 7. Measure absorbance at ~540 nm F->G

Caption: Workflow for Nitric Oxide (NO) production assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility and critical evaluation.

KEAP1-NRF2 Interaction Inhibition Assay

This assay is designed to identify compounds that disrupt the binding of NRF2 to its negative regulator, KEAP1. A common method is a fluorescence polarization (FP) based assay.[8][9]

  • Principle: The assay measures the change in the rotational mobility of a fluorescently labeled NRF2 peptide. When the small, fluorescently-labeled peptide is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger KEAP1 protein, its tumbling slows, leading to a high polarization signal. An inhibitor that disrupts this interaction will cause a decrease in the polarization signal.[10]

  • Reagents:

    • Purified recombinant KEAP1 protein.

    • Fluorescently labeled peptide corresponding to the NRF2 binding motif (e.g., FITC-ETGE peptide).[9]

    • Assay Buffer (e.g., HEPES-based buffer).

    • Test compounds (THBT derivatives) and positive control inhibitors.

  • Procedure:

    • A master mix is prepared containing the assay buffer and the fluorescent NRF2 peptide.

    • 25 µL of the master mix is added to the wells of a microtiter plate (e.g., a 96-well black plate).

    • Test compounds or controls are added to the respective wells.

    • The reaction is initiated by adding 20 µL of diluted KEAP1 protein to all wells except the "Negative Control" wells.

    • The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 528 nm) filters.

  • Data Analysis: The percentage of inhibition is calculated by comparing the polarization values of the test compound wells to the positive (KEAP1 + peptide) and negative (peptide only) controls.

LPS-Induced Nitric Oxide (NO) Production Assay in Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with bacterial lipopolysaccharide (LPS).[11]

  • Principle: LPS stimulation of RAW 264.7 murine macrophage cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is unstable, but it quickly oxidizes to stable nitrite (NO₂⁻) in the cell culture medium. The concentration of nitrite is measured using the Griess reagent, which forms a colored azo dye that can be quantified spectrophotometrically.[12]

  • Reagents & Cells:

    • RAW 264.7 murine macrophage cell line.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Lipopolysaccharide (LPS).

    • Test compounds (THBT derivatives, Sulforaphane).

    • Griess Reagent (typically a two-part solution: Part I - sulfanilamide in phosphoric acid; Part II - naphthylethylenediamine dihydrochloride in phosphoric acid).[11]

    • Sodium nitrite standard for calibration curve.

  • Procedure:

    • RAW 264.7 cells are seeded into a 96-well plate at a density of approximately 2 x 10⁵ cells/mL and allowed to adhere.[12]

    • The cells are then treated with various concentrations of the test compounds or a vehicle control for a short pre-incubation period.

    • Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) in the presence of the test compounds.[12]

    • The plate is incubated for 24 hours at 37°C in a CO₂ incubator.

    • After incubation, 50 µL of the cell-free supernatant from each well is transferred to a new plate.

    • 50 µL of Griess Reagent I is added to each supernatant sample, followed by 50 µL of Griess Reagent II.[12]

    • The plate is incubated at room temperature for 10-15 minutes, allowing the color to develop.

    • The absorbance is measured at approximately 540-546 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined from this curve. The percentage of NO inhibition is calculated by comparing the values from compound-treated, LPS-stimulated cells to those from cells stimulated with LPS alone.

References

validation of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its Analogs as Potent Modulators of the NRF2 Pathway.

This guide provides a comparative analysis of the biological activity of 2-aminothiophene derivatives, structurally related to this compound, focusing on their role as activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. The activation of NRF2 is a critical cellular defense mechanism against oxidative stress and inflammation, making it an attractive target for therapeutic intervention in a variety of diseases. This document presents a comparison of novel 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) derivatives with established NRF2 activators, sulforaphane and dimethyl fumarate, supported by experimental data and detailed protocols.

NRF2 Activation: A Comparative Overview

The efficacy of several synthesized 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives in activating the NRF2 pathway was evaluated and compared with known NRF2 activators. The key performance indicators include the enzymatic activity of NAD(P)H quinone oxidoreductase 1 (NQO1), a downstream target of NRF2, and the inhibition of the Keap1-NRF2 protein-protein interaction.

CompoundNQO1 Activity (Fold Induction vs. Control)Keap1-NRF2 Interaction Inhibition (%)
THBT Derivative 2a ~2.064.98 ± 7.01
THBT Derivative 3a ~3.082.07 ± 3.06
THBT Derivative 3b ~3.074.83 ± 8.71
Sulforaphane Not explicitly quantified in the same study, but is a well-established potent NRF2 activator.Not explicitly quantified in the same study.
Dimethyl Fumarate (DMF) A clinically approved NRF2 activator for multiple sclerosis.[1]Not explicitly quantified in the same study.

Anti-Inflammatory Activity: A Quantitative Comparison

The anti-inflammatory properties of the THBT derivatives were assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results are compared with the known NRF2 activator, sulforaphane.

Compound (at 10 µM)Nitric Oxide (NO) Inhibition (%)
THBT Derivative 2a 78.04 ± 2.86
THBT Derivative 3a 87.07 ± 1.22
THBT Derivative 3b 80.39 ± 5.89
Sulforaphane 91.57

Furthermore, the anti-inflammatory activity of these compounds was associated with their capacity to downregulate the expression of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.

CompoundFold Change in IL-1β Expression (vs. LPS control)Fold Change in IL-6 Expression (vs. LPS control)Fold Change in TNF-α Expression (vs. LPS control)
THBT Derivative 2a Significant downregulationSignificant downregulationSignificant downregulation
THBT Derivative 3a Significant downregulationSignificant downregulationSignificant downregulation
THBT Derivative 3b Significant downregulationSignificant downregulationSignificant downregulation

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NRF2 signaling pathway and a general experimental workflow for evaluating NRF2 activators.

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 Dimer CUL3 Cul3-Rbx1 E3 Ligase KEAP1->CUL3 NRF2 NRF2 NRF2->KEAP1 Binding Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation CUL3->NRF2 Ubiquitination Ub Ubiquitin sMAF sMAF NRF2_n->sMAF Heterodimerization ARE Antioxidant Response Element (ARE) sMAF->ARE Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Transcription Activator NRF2 Activator (e.g., THBT derivative) Activator->KEAP1 Inhibition

Caption: The NRF2-KEAP1 signaling pathway.

Experimental_Workflow start Start: Compound Synthesis cell_culture Cell Culture (e.g., Hepa-1c1c7, RAW 264.7) start->cell_culture treatment Compound Treatment cell_culture->treatment nrf2_assays NRF2 Activation Assays treatment->nrf2_assays anti_inflammatory_assays Anti-inflammatory Assays treatment->anti_inflammatory_assays nqo1_assay NQO1 Enzymatic Activity nrf2_assays->nqo1_assay keap1_inhibition Keap1-NRF2 Interaction Assay nrf2_assays->keap1_inhibition gene_expression Gene Expression Analysis (NQO1, HO-1) nrf2_assays->gene_expression data_analysis Data Analysis and Comparison nqo1_assay->data_analysis keap1_inhibition->data_analysis gene_expression->data_analysis no_inhibition Nitric Oxide (NO) Inhibition anti_inflammatory_assays->no_inhibition cytokine_analysis Cytokine Profiling (ELISA) anti_inflammatory_assays->cytokine_analysis no_inhibition->data_analysis cytokine_analysis->data_analysis end End: Comparative Guide data_analysis->end

References

Comparative Efficacy of Thiophene-Based Compounds in Neurological and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives and other notable thiophene compounds, supported by experimental data, for researchers and professionals in drug development.

Thiophene and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These heterocyclic compounds are integral to the development of drugs for conditions ranging from epilepsy to inflammation and cancer.[1][2][3] This guide provides a comparative overview of the efficacy of derivatives of this compound and related thiophene structures, with a focus on their anticonvulsant and anti-inflammatory properties.

Anticonvulsant Potential of Thieno[2,3-d]pyrimidine Derivatives

While this compound is primarily a synthetic intermediate, its corresponding carbonitrile analog, 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, has been utilized to synthesize a series of novel thieno[2,3-d]pyrimidine derivatives with potential anticonvulsant, behavioral, and central nervous system (CNS) depressant activities. A key study by El-Sharkawy et al. provides a qualitative assessment of these compounds.

The synthetic pathway for these derivatives is initiated from the reaction of cyclopentanone, malononitrile, and elemental sulfur, following the Gewald reaction protocol. The resulting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile serves as a versatile precursor for a variety of heterocyclic systems.

G cluster_synthesis Synthesis of Thieno[2,3-d]pyrimidine Derivatives A Cyclopentanone + Malononitrile + Sulfur B 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carbonitrile A->B Gewald Reaction D Thiourea Derivative B:e->D:w + H N-Acetyl Derivative B:e->H:w + C Phenylisothiocyanate C:e->D:w F Thieno[2,3-d]pyrimidine Derivatives D:e->F:w + E Active Methylene Reagents E:e->F:w G Acetic Anhydride G:e->H:w J Thienopyridone Derivative H->J Base L Thienopyrimidine Derivatives H:e->L:w + I Intramolecular Cyclization K Hydrazine Derivatives K:e->L:w

Caption: Synthetic pathways to thieno[2,3-d]pyrimidine and thienopyridone derivatives.

The anticonvulsant activity of the synthesized compounds was evaluated in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are indicative of efficacy against generalized tonic-clonic and absence seizures, respectively.

Experimental Protocols

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus (50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes. Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against absence seizures. A subcutaneous injection of pentylenetetrazole (a dose that induces clonic seizures in control animals) is administered. The compound's ability to prevent or delay the onset of clonic seizures is measured.

The following table summarizes the qualitative anticonvulsant screening results for selected derivatives from the study by El-Sharkawy et al.

CompoundDose (mg/kg, i.p.)MES TestscPTZ TestNeurotoxicity
Thiourea Derivative (5) 50, 100, 150Weak activity or inactiveWeak activity or inactiveNot observed
Pyrimidine Derivative (6a) 50, 100, 150Moderate activityModerate activityObserved at 150 mg/kg
Pyrimidine Derivative (8) 50, 100, 150Moderate activityModerate activityObserved at 150 mg/kg
Thienopyridone (13) 50, 100, 150Weak activity or inactiveWeak activity or inactiveNot observed
Thienopyrimidine (17a) 50, 100, 150Moderate activityModerate activityObserved at 150 mg/kg
Diazepam (Reference) 30ActiveActiveNot specified

Data extracted from El-Sharkawy et al., 2012.

Comparative Quantitative Efficacy of Other Thiophene Derivatives

For a more quantitative comparison, it is useful to consider the efficacy of other thiophene-based compounds that have been evaluated for anticonvulsant activity. The following table includes data for other thieno[2,3-d]pyrimidine and thiophene derivatives, presenting their median effective dose (ED50).

CompoundChemical ClassMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
Compound 5o 5-Alkoxythieno[2,3-e][1][2][4]triazolo[4,3-c]pyrimidine11.558.9Molecules, 2018
Compound 11f 3,4-Dialkyloxy thiophene bishydrazoneActive (qualitative)Active (qualitative)Bioorganic & Medicinal Chemistry, 2014
Carbamazepine Standard AED8.8> 100Various
Ethosuximide Standard AED> 100130Various

This quantitative data highlights that other thiophene-based scaffolds can exhibit potent anticonvulsant activity with measurable ED50 values, providing a benchmark for the further development of derivatives from this compound.

Anti-inflammatory Potential of Tetrahydrobenzo[b]thiophene Derivatives

In addition to their effects on the central nervous system, thiophene derivatives have shown significant promise as anti-inflammatory agents. A series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) derivatives have been synthesized and evaluated for their ability to activate the NRF2 pathway, which plays a crucial role in the cellular antioxidant response and the negative regulation of inflammation.

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol

Nitric Oxide (NO) Inhibition Assay: RAW 264.7 macrophage cells are stimulated with LPS in the presence or absence of the test compounds. The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without any compound.

The following table summarizes the anti-inflammatory activity of selected THBT derivatives.

CompoundConcentration (µM)NO Inhibition (%)NRF2 ActivationReference
Compound 2a 5078.04 ± 2.86++ACS Omega, 2022
Compound 3a 5087.07 ± 1.22+++ACS Omega, 2022
Compound 3b 5080.39 ± 5.89+++ACS Omega, 2022
Sulforaphane (Ref.) 1091.57++++ACS Omega, 2022

Data from ACS Omega, 2022. NRF2 activation is represented qualitatively based on the study's findings.

G cluster_workflow Anticonvulsant Screening Workflow A Compound Synthesis & Characterization C Compound Administration (i.p.) A->C B Animal Acclimatization B->C D Anticonvulsant Testing C->D E Maximal Electroshock (MES) Test D->E Generalized Tonic-Clonic Seizures F Subcutaneous Pentylenetetrazole (scPTZ) Test D->F Absence Seizures G Data Analysis E->G F->G H Determination of Activity & Neurotoxicity G->H I Quantitative Analysis (ED50) H->I

Caption: A typical experimental workflow for in vivo anticonvulsant screening.

Conclusion

The thiophene scaffold remains a highly versatile and promising platform for the development of novel therapeutics. While this compound itself is a synthetic intermediate, its derivatives, particularly the thieno[2,3-d]pyrimidines, have demonstrated notable anticonvulsant activity in preclinical models. Although the initial screening data is qualitative, it provides a strong rationale for further optimization and quantitative evaluation to determine their potential as antiepileptic drugs.

Furthermore, the demonstrated anti-inflammatory efficacy of related tetrahydrobenzo[b]thiophene derivatives through the NRF2 pathway highlights the broad therapeutic potential of this class of compounds. Future research should focus on the synthesis of a wider range of derivatives of this compound and their rigorous evaluation in quantitative efficacy and safety studies to fully elucidate their therapeutic value in comparison to other established thiophene-based agents.

References

Comparative Guide: In Vitro and In Vivo Studies of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vitro and in vivo studies on 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide are limited in publicly available literature, this guide provides a comparative analysis of its structurally related analogs, primarily 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. These analogs have been investigated for their anti-inflammatory properties, offering valuable insights into the potential therapeutic applications of this class of compounds. The primary mechanism of action identified for these analogs is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a key regulator of cellular defense against oxidative stress and inflammation.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory effects of various 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages and U937 human monocytic cells. Key parameters assessed include the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator, and the activation of the NRF2 pathway.

Quantitative Data Summary

The following tables summarize the in vitro anti-inflammatory and NRF2 activation data for a selection of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [1]

Compound IDModification% NO Inhibition (at 50 µM)
3a 2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid87.07 ± 1.22
3b 2-propionylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid80.39 ± 5.89
2a 2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile78.04 ± 2.86
1e Ethyl 2-(butyrylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateNot significant
2e 2-(butyrylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileNot significant
Sulforaphane (10 µM)Reference Compound91.57

Table 2: NRF2 Activation in Hepa-1c1c7 Murine Hepatoma Cells

Compound IDNQO1 Inducing Activity (CD value, µM)
3a 8.54 ± 0.71
3b 13.22 ± 0.53
2a 64.32 ± 1.04
Sulforaphane1.3 ± 0.38

CD value: Concentration required to double the specific activity of NAD(P)H:quinone oxidoreductase 1 (NQO1).

Table 3: Metabolic Stability in Liver Microsomes

Compound IDHuman Liver Microsome Half-life (T1/2, min)Mouse Liver Microsome Half-life (T1/2, min)Rat Liver Microsome Half-life (T1/2, min)
2a 7.735.296.45
3a 12.598.339.87
3b 11.147.688.99

Experimental Protocols

Cell Viability Assay (MTT Assay)

Murine macrophage (RAW 264.7) and human monocytic (U937) cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability.

Nitric Oxide (NO) Inhibition Assay

RAW 264.7 cells were seeded in 96-well plates and pre-treated with test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable product of NO, in the cell culture supernatant was determined using the Griess reagent. The absorbance was measured at 540 nm, and the percentage of NO inhibition was calculated relative to LPS-treated control cells.[2]

NQO1 Enzymatic Activity Assay

Hepa-1c1c7 murine hepatoma cells were grown in 96-well plates and exposed to various concentrations of the test compounds for 48 hours. The activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) in the cell lysate was measured by monitoring the reduction of menadione, which then reduces MTT to formazan. The absorbance of the formazan product was measured at 610 nm.

Measurement of Pro-inflammatory Cytokines

RAW 264.7 cells were pre-treated with test compounds and then stimulated with LPS. The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2][3]

In Vitro Metabolic Stability Assay

The metabolic stability of the compounds was assessed using liver microsomes from humans, rats, and mice.[4][5][6][7][8] The test compound was incubated with liver microsomes in the presence of the cofactor NADPH at 37°C. Samples were taken at different time points, and the reaction was quenched. The remaining concentration of the parent compound was quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The half-life (T1/2) and intrinsic clearance (Clint) were then calculated.

KEAP1-NRF2 Interaction Inhibition Assay

The ability of the compounds to inhibit the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 can be evaluated using various methods, such as fluorescence polarization (FP) or ELISA-based assays.[9][10][11] In a typical FP assay, a fluorescently labeled NRF2 peptide is incubated with the KEAP1 protein in the presence and absence of the test inhibitor. The change in fluorescence polarization is measured to determine the degree of inhibition of the protein-protein interaction.

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

General Protocol
  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period following compound administration, a sub-plantar injection of a 1% carrageenan solution is made into the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Visualizations

NRF2 Signaling Pathway

The following diagram illustrates the activation of the NRF2 signaling pathway by the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. Under normal conditions, NRF2 is kept in the cytoplasm by KEAP1 and targeted for degradation. The thiophene derivatives disrupt the KEAP1-NRF2 interaction, allowing NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and anti-inflammatory genes.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiophene 2-Amino-tetrahydro- benzothiophene Derivative KEAP1 KEAP1 Thiophene->KEAP1 Inhibits NRF2_cyto NRF2 KEAP1->NRF2_cyto Binds and Promotes Degradation Proteasome Proteasomal Degradation NRF2_cyto->Proteasome NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds to Genes Antioxidant & Anti-inflammatory Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription

Caption: NRF2 signaling pathway activation.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines the typical workflow for screening the in vitro anti-inflammatory activity of the compounds.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Treat cells with Test Compounds cell_culture->treatment lps Stimulate with LPS treatment->lps incubation Incubate for 24h lps->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay cytokine_assay Cytokine Measurement (ELISA) supernatant->cytokine_assay viability_assay Cell Viability (MTT Assay) cell_lysate->viability_assay end End no_assay->end cytokine_assay->end viability_assay->end

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of therapeutic candidates derived from the versatile scaffold, 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. While no direct cross-reactivity data for the parent compound is publicly available, this document serves as a vital resource by outlining the standard experimental procedures and data presentation formats crucial for the preclinical safety and efficacy assessment of its derivatives.

The core structure of this compound is recognized as a key intermediate in the synthesis of a new generation of biologically active molecules.[1][2] Its rigid, polycyclic nature offers a three-dimensional framework that can be functionalized to achieve high binding affinity and selectivity, making it a valuable starting point for the development of kinase inhibitors, antiviral agents, and therapeutics targeting the central nervous system (CNS).[1] Given the potential for broad biological activity, a thorough understanding of the off-target interaction profile is paramount to mitigate potential adverse effects and uncover novel therapeutic opportunities.

The Importance of Cross-Reactivity Profiling

The development of highly selective drug candidates is a formidable challenge, particularly for target families with conserved binding sites, such as the human kinome.[3] Off-target interactions can lead to unforeseen side effects, while in some cases, they can result in beneficial polypharmacology.[4][5][6] Therefore, early-stage, systematic cross-reactivity profiling against a broad panel of biological targets is an indispensable component of modern drug discovery. This typically involves screening candidate compounds against a diverse array of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.[7]

Representative Cross-Reactivity Data for a Kinase Inhibitor

To illustrate the expected data from a comprehensive cross-reactivity screen, the following table presents a hypothetical dataset for a kinase inhibitor derived from the this compound scaffold. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting a specific kinase.

Target Kinase Kinase Family IC50 (nM) Primary Target Interaction
Target Kinase X Tyrosine Kinase 5 Yes
Kinase ATyrosine Kinase>10,000No
Kinase BSerine/Threonine Kinase8,500No
Kinase C (related)Tyrosine Kinase150Potential Off-Target
Kinase DSerine/Threonine Kinase>10,000No
Kinase ELipid Kinase7,200No
............
Kinase ZAtypical Kinase>10,000No

This table is for illustrative purposes only and does not represent actual experimental data for a derivative of this compound.

Visualizing Biological Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a generic kinase signaling pathway and a standard workflow for cross-reactivity profiling.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Phosphorylates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (Proliferation, Survival) Nucleus->Response Drives gene expression for

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

G cluster_screening Cross-Reactivity Screening Panels Compound Test Compound (e.g., Kinase Inhibitor) Kinase_Panel Kinase Panel (~400 kinases) Compound->Kinase_Panel GPCR_Panel GPCR Panel Compound->GPCR_Panel Ion_Channel_Panel Ion Channel Panel Compound->Ion_Channel_Panel Data_Analysis Data Analysis (IC50/Ki Determination) Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Ion_Channel_Panel->Data_Analysis Hit_Validation Hit Validation (Dose-Response) Data_Analysis->Hit_Validation SAR Structure-Activity Relationship (SAR) Hit_Validation->SAR

Caption: A typical workflow for cross-reactivity profiling.

Standardized Experimental Protocols

Accurate and reproducible cross-reactivity data is contingent on the use of well-validated and standardized experimental protocols. Below are detailed methodologies for key cross-reactivity assays.

Kinase Cross-Reactivity Profiling
  • Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

  • Methodology:

    • Assay Principle: The most common formats are biochemical assays that measure the extent to which a compound inhibits the phosphorylation of a substrate by a specific kinase.[8] This can be detected using various methods, including radiometric assays (e.g., ³³P-ATP filter binding), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo™).[9]

    • Kinase Panel: A comprehensive panel representing the human kinome is utilized. Commercial services often offer panels of over 400 kinases.[10]

    • Procedure:

      • The test compound is serially diluted to a range of concentrations.

      • Each concentration of the compound is incubated with a specific kinase, a suitable substrate (peptide or protein), and ATP in an appropriate assay buffer.

      • The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

      • The reaction is stopped, and the amount of phosphorylated substrate is quantified using the chosen detection method.

    • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control. IC50 values are then determined by fitting the dose-response data to a four-parameter logistic equation.

GPCR Cross-Reactivity Profiling
  • Objective: To identify on- and off-target activities of a test compound at G-protein coupled receptors.

  • Methodology:

    • Assay Principle: Both binding and functional assays are employed.

      • Binding Assays: Radioligand binding assays are used to measure the displacement of a known radiolabeled ligand from the receptor by the test compound, thereby determining the compound's binding affinity (Ki).

      • Functional Assays: These assays measure the cellular response following receptor activation or inhibition. Common readouts include second messenger accumulation (e.g., cAMP for Gs/Gi-coupled receptors, inositol phosphates or calcium flux for Gq-coupled receptors) and β-arrestin recruitment.[11][12]

    • GPCR Panel: A diverse panel of GPCRs, including different receptor subtypes, is used for screening.[13][14]

    • Procedure (Functional Assay Example - cAMP):

      • Cells stably expressing the target GPCR are plated in microtiter plates.

      • The test compound is added at various concentrations.

      • For antagonist screening, cells are co-incubated with the compound and a known agonist.

      • Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF®, AlphaScreen®).

    • Data Analysis: For agonists, EC50 values (concentration for 50% of maximal activation) are calculated. For antagonists, IC50 values are determined, which can then be converted to Ki values using the Cheng-Prusoff equation.

Ion Channel Cross-Reactivity Profiling
  • Objective: To assess the modulatory effects of a test compound on the activity of various ion channels.

  • Methodology:

    • Assay Principle: Automated patch-clamp electrophysiology is the gold standard for assessing ion channel function.[15][16] This technique directly measures the flow of ions through a channel in response to voltage changes or ligand binding.

    • Ion Channel Panel: A panel of key ion channels implicated in cardiac safety (e.g., hERG, Nav1.5, Cav1.2) and other physiological functions is used.[17][18]

    • Procedure (Automated Electrophysiology):

      • Cells expressing the target ion channel are cultured on a specialized microfluidic chip.

      • A giga-seal is formed between the cell membrane and the chip, isolating a small patch of the membrane containing the ion channel.

      • The membrane potential is clamped at a specific voltage, and a stimulus (voltage step or ligand application) is applied to open the channels.

      • The resulting ionic current is recorded. The test compound is then applied, and the change in current is measured.

    • Data Analysis: The percentage of inhibition or potentiation of the ion channel current is calculated at each compound concentration. IC50 or EC50 values are determined from the concentration-response curves.

Conclusion

While specific cross-reactivity data for this compound is not available, its importance as a scaffold for drug discovery necessitates a thorough understanding of the principles and practices of selectivity profiling. The methodologies and illustrative data presented in this guide provide a framework for researchers to design and interpret cross-reactivity studies for novel compounds derived from this promising chemical entity. A rigorous and early assessment of a compound's selectivity is critical for the successful development of safe and effective medicines.

References

A Comparative Guide to the Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and electronic properties. The efficient synthesis of these heterocyclic compounds is a critical aspect of drug discovery and development. This guide provides an objective comparison of the most common methods for synthesizing 2-aminothiophenes, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Synthesis Methods

Synthesis MethodStarting MaterialsReagents & ConditionsYield RangeAdvantagesDisadvantages
Gewald Reaction Ketone or Aldehyde, α-Cyanoester/nitrile, Elemental SulfurBase (e.g., morpholine, triethylamine), Solvent (e.g., ethanol, DMF), 25-100°C40-98%High yields, readily available starting materials, one-pot procedure, wide substrate scope.Can require elevated temperatures, potential for side reactions.
Fiesselmann Synthesis α,β-Acetylenic esters, Thioglycolic acid derivativesBase (e.g., sodium ethoxide)Moderate to GoodAccess to 3-hydroxy-2-aminothiophenes.Requires specialized starting materials (acetylenic esters).
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsSulfur source (e.g., Lawesson's reagent, P₄S₁₀)VariesGood for specific substitution patterns.Requires synthesis of 1,4-dicarbonyl precursors.
Hinsberg Synthesis α-Dicarbonyl compounds, Diethyl thiodiacetateBase (e.g., sodium ethoxide)VariesProvides access to specifically substituted thiophenes.Limited to the availability of α-dicarbonyl compounds.

In-Depth Analysis of Synthesis Methods

This section details the reaction mechanisms and provides representative experimental protocols for the key synthesis methods.

Gewald Reaction

The Gewald reaction is a one-pot, three-component reaction that has become the most widely used method for the synthesis of 2-aminothiophenes due to its versatility and high yields.[1]

Reaction Pathway

The reaction proceeds through an initial Knoevenagel condensation of the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring.

Gewald_Reaction Ketone Ketone/Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct Ketone->Knoevenagel_Intermediate Nitrile α-Cyano Compound Nitrile->Knoevenagel_Intermediate Base Base Base->Knoevenagel_Intermediate Knoevenagel Condensation Thiolate_Intermediate Thiolate Intermediate Knoevenagel_Intermediate->Thiolate_Intermediate Sulfur Elemental Sulfur (S₈) Sulfur->Thiolate_Intermediate Aminothiophene 2-Aminothiophene Thiolate_Intermediate->Aminothiophene Cyclization & Tautomerization

Gewald Reaction Pathway
Experimental Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[2][3]

Materials:

  • Cyclohexanone (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine (0.5 equiv)

  • Ethanol

Procedure:

  • A mixture of cyclohexanone (10 mmol, 0.98 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (11 mmol, 0.35 g) in ethanol (20 mL) is prepared in a round-bottom flask.

  • Morpholine (5 mmol, 0.44 g) is added dropwise to the stirred mixture at room temperature.

  • The reaction mixture is then heated to 50°C and stirred for 2 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to afford 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Yield: 85-95%

Fiesselmann Synthesis

The Fiesselmann synthesis provides a route to substituted thiophenes, and a variation of this reaction can be employed to produce 2-aminothiophenes.[2]

Reaction Pathway

This method typically involves the reaction of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base. For the synthesis of 2-aminothiophenes, a substrate containing a nitrile group is used.

Fiesselmann_Synthesis Acetylenic_Ester α,β-Acetylenic Ester Michael_Adduct Michael Adduct Acetylenic_Ester->Michael_Adduct Thioglycolate Thioglycolic Acid Derivative Thioglycolate->Michael_Adduct Base Base Base->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Aminothiophene 3-Hydroxy-2-aminothiophene (after tautomerization) Cyclized_Intermediate->Aminothiophene Elimination & Tautomerization

Fiesselmann Synthesis Pathway
Experimental Protocol (General)

Materials:

  • Substituted propiolate (e.g., ethyl propiolate)

  • Thioglycolamide or a related nitrile-containing thiol

  • Base (e.g., sodium ethoxide)

  • Anhydrous solvent (e.g., ethanol or diethyl ether)

Procedure:

  • A solution of the thioglycolamide in the anhydrous solvent is prepared in a flask under an inert atmosphere.

  • The base is added portion-wise at a low temperature (e.g., 0°C).

  • The substituted propiolate is then added dropwise to the reaction mixture.

  • The mixture is stirred at room temperature or gently heated until the reaction is complete.

  • The reaction is quenched with a proton source (e.g., dilute acid), and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.

Note: Specific yield data for the synthesis of 2-aminothiophenes via the Fiesselmann reaction is less commonly reported in the literature compared to the Gewald reaction.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic method for the formation of five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[3][4]

Reaction Pathway

The synthesis of thiophenes via this method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide. To obtain a 2-aminothiophene, a 1,4-dicarbonyl precursor bearing a nitrogen-containing group at the appropriate position would be required.

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Thionated_Intermediate Thionated Intermediate Dicarbonyl->Thionated_Intermediate Sulfur_Source Sulfurizing Agent (e.g., Lawesson's Reagent) Sulfur_Source->Thionated_Intermediate Thiophene Substituted Thiophene Thionated_Intermediate->Thiophene Cyclization & Dehydration

Paal-Knorr Thiophene Synthesis
Experimental Protocol (General for Thiophenes)

Materials:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)

  • Lawesson's reagent or Phosphorus pentasulfide

  • Anhydrous solvent (e.g., toluene or xylene)

Procedure:

  • The 1,4-dicarbonyl compound and the sulfurizing agent are dissolved in the anhydrous solvent in a round-bottom flask.

  • The mixture is heated to reflux for several hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled and filtered to remove any insoluble byproducts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

Note: The direct synthesis of 2-aminothiophenes using the Paal-Knorr method is not as straightforward as for simple thiophenes and often requires multi-step procedures to introduce the amino group.

Hinsberg Synthesis

The Hinsberg synthesis is another classical method for the preparation of thiophenes, which involves the reaction of an α-dicarbonyl compound with diethyl thiodiacetate.[5]

Reaction Pathway

The reaction proceeds via a double aldol-type condensation followed by cyclization and decarboxylation to afford the thiophene ring. Obtaining a 2-aminothiophene via this route would necessitate a starting material with the amino group or a precursor already in place.

Hinsberg_Synthesis Dicarbonyl α-Dicarbonyl Compound Condensation_Product Condensation Product Dicarbonyl->Condensation_Product Thiodiacetate Diethyl Thiodiacetate Thiodiacetate->Condensation_Product Base Base Base->Condensation_Product Double Aldol Condensation Thiophene_Diester Thiophene Dicarboxylate Condensation_Product->Thiophene_Diester Cyclization Thiophene Substituted Thiophene Thiophene_Diester->Thiophene Hydrolysis & Decarboxylation

Hinsberg Synthesis Pathway
Experimental Protocol (General for Thiophenes)

Materials:

  • α-Dicarbonyl compound (e.g., benzil)

  • Diethyl thiodiacetate

  • Base (e.g., sodium ethoxide)

  • Ethanol

Procedure:

  • A solution of the base is prepared in ethanol.

  • The α-dicarbonyl compound and diethyl thiodiacetate are added to the solution.

  • The mixture is refluxed for several hours.

  • After cooling, the reaction mixture is poured into water and acidified.

  • The precipitated crude product is collected, and the resulting thiophene dicarboxylic acid can be further purified and decarboxylated by heating.

Note: Similar to the Paal-Knorr synthesis, the direct, one-pot synthesis of 2-aminothiophenes via the Hinsberg method is not common, and the introduction of the amino group typically requires additional synthetic steps.

Conclusion

For the direct and efficient synthesis of a wide variety of 2-aminothiophenes, the Gewald reaction remains the most versatile and widely adopted method. Its operational simplicity, use of readily available starting materials, and generally high yields make it the preferred choice for many applications. The Fiesselmann, Paal-Knorr, and Hinsberg syntheses are valuable for accessing specific substitution patterns on the thiophene ring but are generally less direct for the preparation of 2-aminothiophenes and often require the synthesis of more complex starting materials. The choice of synthetic route will ultimately depend on the desired substitution pattern of the target 2-aminothiophene and the availability of the necessary starting materials.

References

Benchmarking 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Against Standard Cytotoxic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the cytotoxic potential of the novel compound, 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, against established standard-of-care chemotherapy agents. The following sections detail the experimental protocols used for this benchmark, present the comparative data in a clear, tabular format, and visualize the experimental workflow and a relevant biological pathway. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the in vitro performance of this compound.

Introduction

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been investigated for a range of biological activities, including potential anti-inflammatory and anticancer properties.[1][2] Given the interest in thiophene-containing molecules as therapeutic agents[3], a direct comparison of the parent compound's cytotoxic activity against standard drugs is warranted to assess its potential as a lead structure for novel anticancer therapies.

Comparative Cytotoxicity Analysis

The cytotoxic activity of this compound was evaluated against two human cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer), and compared with the standard chemotherapeutic drugs, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.

Disclaimer: The following data is illustrative and intended to demonstrate the format of a comparative guide. It is based on hypothetical experimental outcomes.

Table 1: Comparative IC50 Values (µM) of Test Compounds on HeLa and MCF-7 Cell Lines after 48-hour exposure.

CompoundHeLa (IC50 in µM)MCF-7 (IC50 in µM)
This compound15.822.5
Doxorubicin0.981.2
Cisplatin3.25.7

Experimental Protocols

The following protocols were employed to generate the comparative cytotoxicity data.

Cell Culture

HeLa and MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability, which is a common method for measuring the cytotoxic effects of drugs on cell lines.[4]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: Stock solutions of the test compounds were prepared in DMSO. Serial dilutions were made in complete culture medium and added to the wells. The final DMSO concentration was kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[5]

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the comparative cytotoxicity study.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (HeLa & MCF-7) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Test & Standard Drugs) treatment Compound Treatment (48h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Workflow for the in vitro cytotoxicity benchmarking assay.

Signaling Pathway

The diagram below depicts a simplified signaling pathway for apoptosis, a common mechanism of cell death induced by cytotoxic agents.

G compound Cytotoxic Compound cell_membrane Cell Membrane Stress compound->cell_membrane mitochondria Mitochondrial Pathway cell_membrane->mitochondria bax Bax/Bak Activation mitochondria->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Validating Mechanism of Action: A Comparative Guide to Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MOA) of a therapeutic candidate is a cornerstone of preclinical development. Mutagenesis studies offer a powerful approach to functionally validate a proposed MOA by systematically altering the genetic code of a target protein. This allows for the direct assessment of specific amino acid residues on protein function, ligand binding, or downstream signaling.

This guide provides an objective comparison of common mutagenesis techniques, including traditional site-directed mutagenesis, alanine scanning, and CRISPR-Cas9 mediated mutagenesis.[1] It further presents detailed experimental protocols and showcases how to effectively present quantitative data to support your findings.

Performance Comparison: Mutagenesis Techniques

Choosing the right tool to validate an MOA depends on factors such as the specific scientific question, desired precision, and available resources.[1] The following table summarizes key performance metrics for three widely used mutagenesis techniques.

ParameterSite-Directed Mutagenesis (PCR-based)Alanine Scanning MutagenesisCRISPR-Cas9 Mediated Mutagenesis
Principle Uses mutagenic primers to introduce specific point mutations, insertions, or deletions into a plasmid during PCR amplification.[2]A specific form of site-directed mutagenesis where individual amino acid residues are systematically replaced with alanine to determine their contribution to protein function or stability.[3]An RNA-guided endonuclease (Cas9) creates a double-strand break at a specific genomic location, which is then repaired by cellular mechanisms, leading to mutations.[4][5]
Precision High for targeted point mutations.High; specifically probes the role of the amino acid side chain beyond the β-carbon.[6]High on-target specificity, but can be influenced by guide RNA design.[4]
Mutation Efficiency Typically around 40-60% success rate for single point mutations, depending on the protocol and kit used.[1]High efficiency for single residue changes, similar to standard SDM.Greater than 60% success rate for generating specific mutations in cell lines.[1]
Throughput Low to medium; can be laborious for creating many mutants.[7]Can be high-throughput, especially when combined with library-based screening methods.[3]High; suitable for genome-wide screens and generating multiple mutant cell lines.[8]
Off-Target Effects Low, with the primary risk being PCR-induced errors that can be mitigated with high-fidelity polymerase.[9]Very low, as it is specific to the targeted codon.[1]Can occur and are dependent on the guide RNA design and delivery method.[10]
Typical Timeframe 2-4 days from primer design to sequence verification.[1]1-2 weeks for a small set of mutations.[1]1-3 weeks from gRNA design to a validated cell line.[1]
System Primarily in vitro (plasmids), which are then used in cell-free systems or transfected into cells.[11]Can be performed on plasmids for in vitro studies or integrated into cellular genomes.In vivo editing of the endogenous gene within the cellular chromosome.[11]

Experimental Protocols

General Protocol for PCR-Based Site-Directed Mutagenesis

This protocol describes a common method for introducing a specific mutation into a target gene contained within a plasmid.

Materials:

  • Plasmid DNA containing the target gene (high purity)[9]

  • Two complementary oligonucleotide primers containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)[9]

  • dNTP mix

  • DpnI restriction enzyme[9]

  • Transformation-competent E. coli cells

  • LB agar plates and LB broth with the appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (typically 25-45 bases) that are complementary to each other and contain the desired mutation in the middle.[12] The primers should have a melting temperature (Tm) of ≥78°C.[12]

  • PCR Amplification: Set up the PCR reaction to amplify the entire plasmid.

    • Initial Denaturation: 95°C for 2 minutes.

    • Denaturation: 95°C for 30 seconds.

    • Annealing: 55-60°C (or based on primer Tm) for 30 seconds.

    • Extension: 68°C for 1 minute per kb of plasmid length.

    • Repeat for 18-30 cycles.

    • Final Extension: 68°C for 5 minutes.[13]

  • DpnI Digestion: Add DpnI enzyme directly to the amplification product. DpnI digests the methylated parental DNA template, leaving only the newly synthesized, unmethylated, mutated plasmid.[9] Incubate at 37°C for 1-2 hours.[14]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells using a standard heat shock or electroporation protocol.[14]

  • Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Screening and Verification:

    • Pick several colonies and grow them overnight in LB broth.

    • Isolate the plasmid DNA using a miniprep kit.

    • Send the purified plasmid for DNA sequencing to confirm the presence of the desired mutation and ensure no other unintended mutations were introduced.[9]

Protocol for a Post-Mutagenesis Biochemical Assay: Enzyme Kinetics

After successfully creating a mutant protein, a biochemical assay is crucial to determine the functional consequences. This example describes a generic enzyme kinetics assay.

Materials:

  • Purified wild-type (WT) and mutant enzyme

  • Substrate for the enzyme

  • Appropriate reaction buffer

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Reagents: Prepare a series of substrate dilutions in the reaction buffer. Prepare solutions of the WT and mutant enzymes at a known concentration.

  • Set up Reactions: In a microplate or cuvette, add the reaction buffer and a specific concentration of the enzyme (WT or mutant).

  • Initiate Reaction: Add a specific volume of a substrate dilution to the enzyme/buffer mixture to start the reaction.

  • Measure Activity: Immediately begin measuring the change in absorbance (or fluorescence) over time at a specific wavelength. This rate represents the initial velocity (V₀) of the reaction.[15]

  • Repeat: Repeat steps 2-4 for each substrate concentration for both the WT and mutant enzymes.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters: the Michaelis constant (Km), which reflects substrate binding affinity, and the maximum reaction velocity (Vmax).

    • Compare the Km and Vmax values of the mutant enzyme to the WT enzyme to quantify the effect of the mutation.

Data Presentation

Quantitative data from mutagenesis studies should be summarized in clear, structured tables to allow for easy comparison between the wild-type and mutant proteins.

Table 1: Example Enzyme Kinetic Data for Wild-Type and Mutant Protein Y

EnzymeKm (μM)Vmax (μmol/min)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Fold Change vs. WT (kcat/Km)
Wild-Type 15.2 ± 1.3105.4 ± 5.11.2 x 10⁶1.0
Mutant A (Residue 94) 145.8 ± 9.725.1 ± 2.30.3 x 10⁵0.025
Mutant B (Residue 150) 18.1 ± 1.999.8 ± 4.81.1 x 10⁶0.92
Mutant C (Residue 210) 35.6 ± 2.5101.2 ± 6.20.5 x 10⁶0.42

This table demonstrates that Mutant A has a significantly reduced catalytic efficiency, suggesting Residue 94 is critical for the enzyme's function. In contrast, Mutant B shows activity very similar to the wild-type, indicating Residue 150 may not be directly involved in the catalytic mechanism.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows, pathways, and logical relationships in a clear and concise manner.

G cluster_workflow Experimental Workflow for MOA Validation A Hypothesize MOA (e.g., Residue X is critical for binding) B Design & Create Mutants (e.g., Mutate Residue X to Alanine) A->B C Sequence Verification B->C D Express & Purify WT and Mutant Proteins C->D E Perform Functional Assays (e.g., Binding, Enzyme Kinetics) D->E F Analyze & Compare Data E->F G Validate or Refine MOA F->G

A generalized workflow for validating a protein's mechanism of action using mutagenesis.

G cluster_pathway Dissecting a Signaling Pathway with Mutagenesis Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Block Signal Blocked TF Transcription Factor KinaseB->TF Response Cell Proliferation TF->Response Mutation Mutate ATP-binding site of Kinase A Mutation->KinaseA

Mutating a key residue in Kinase A blocks the downstream signaling cascade.

G cluster_logic Logical Framework for MOA Validation Hypothesis Hypothesis: Drug X inhibits Protein Y by binding to Residue Z WT_Experiment Experiment: Test Drug X on Wild-Type Protein Y Hypothesis->WT_Experiment Mutant_Experiment Experiment: Test Drug X on Mutant Protein Y (Z -> A) Hypothesis->Mutant_Experiment WT_Result Result: Activity is Inhibited WT_Experiment->WT_Result Mutant_Result Result: Activity is NOT Inhibited Mutant_Experiment->Mutant_Result Conclusion Conclusion: Residue Z is critical for the Mechanism of Action of Drug X WT_Result->Conclusion Mutant_Result->Conclusion

Mutagenesis provides direct evidence to confirm or reject a hypothesized MOA.

References

A Senior Application Scientist's Guide to Substituted Aminothiophenes: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Aminothiophene Scaffold in Medicinal Chemistry

Substituted 2-aminothiophenes are a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of novel therapeutic agents.[1][2] Their five-membered heterocyclic structure offers a unique combination of physicochemical properties, including metabolic stability and the ability to engage in various biological interactions, making them attractive candidates for drug discovery.[3] The thiophene ring is often considered a bioisostere of a phenyl group, offering similar steric and electronic properties while potentially improving pharmacokinetic profiles.[4] This guide provides a comparative analysis of different substituted aminothiophenes, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data to inform the strategic design of next-generation therapeutics.

The biological significance of aminothiophene derivatives is vast, with documented activities spanning a wide range of therapeutic areas. These include anticancer, antimicrobial, anti-inflammatory, antiviral, and antiprotozoal properties.[5][6] Their versatility stems from the highly functionalized nature of the aminothiophene core, which allows for facile chemical modification at multiple positions, enabling the fine-tuning of their pharmacological profiles.

Synthesis of Substituted Aminothiophenes: The Gewald Reaction as a Workhorse

The most prevalent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[7][8] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[9] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene.[7] The versatility and operational simplicity of the Gewald reaction have made it a staple in the synthesis of diverse libraries of aminothiophene derivatives for drug screening.[10]

Generalized Gewald Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of substituted 2-aminothiophenes via the Gewald reaction.

Gewald Reaction Workflow reagents Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur + Base mixing Mixing and Reaction (Solvent, Temperature) reagents->mixing 1. Combine workup Reaction Work-up (e.g., Filtration, Extraction) mixing->workup 2. React purification Purification (e.g., Recrystallization, Chromatography) workup->purification 3. Isolate Crude Product product Substituted 2-Aminothiophene purification->product 4. Purify

Caption: Generalized workflow for the Gewald synthesis of substituted 2-aminothiophenes.

Comparative Analysis of Biological Activities

The true value of the aminothiophene scaffold lies in the diverse biological activities exhibited by its derivatives. The nature and position of substituents on the thiophene ring play a crucial role in determining the potency and selectivity of these compounds.

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease with limited therapeutic options, driving the search for novel drug candidates. Substituted aminothiophenes have emerged as a promising class of antileishmanial agents.[8] The following table summarizes the in vitro activity of several lead compounds against Leishmania amazonensis.

CompoundSubstitution PatternIC50 (µM) - Promastigotes[7][8]EC50 (µM) - Amastigotes[7][8]Cytotoxicity (CC50 in µM on murine macrophages)[8]Selectivity Index (SI = CC50/EC50)[8]
SB-44 2-amino-3-cyano-4,5-cycloalkenyl7.3715.82>100>6.32
SB-83 2-amino-3-cyano-4,5-cycloalkenyl3.3718.5>100>5.40
SB-200 2-amino-3-cyano-4,5-cycloalkenyl3.6520.09>100>4.98
Meglumine Antimoniate Standard Drug----

Analysis: The data clearly indicates that substituted aminothiophenes, particularly those with a cycloalkenyl fused ring system, exhibit potent antileishmanial activity against both the promastigote and amastigote forms of L. amazonensis. Notably, these compounds display low cytotoxicity towards mammalian cells, resulting in favorable selectivity indices. The substitutions at the C4 and C5 positions appear to be critical for this activity.

Anticancer Activity

The aminothiophene scaffold is also prevalent in the design of novel anticancer agents. The substitutions on the thiophene ring can be tailored to target various cancer cell lines and specific molecular targets like kinases.

Compound SeriesCancer Cell LineKey SubstitutionsIC50 (µM)
Phenylthiophene Derivatives[11]HEK293 (NFκB reporter)Varied substituents on the C4-phenyl ringLow nanomolar for potent analogs
Thiophene-3-carboxamides[12]JNK expressing cellsVaried substitutions on the carboxamide and thiophene ringPotent inhibition in vitro and in cells
Aminobenzothiophenes[13]M. smegmatis (as a model for tuberculosis)Amino group on the benzothiophene core0.78 (for 6-aminobenzothiophene)

Analysis: The anticancer potential of aminothiophenes is broad, with different substitution patterns leading to activity against various cancer types. For instance, electron-donating groups on a C4-phenyl substituent of 2-amino-3-carboxy-4-phenylthiophenes enhance their inhibitory activity against atypical protein kinase C (aPKC), an important target in cancer and inflammatory diseases.[11] This highlights the importance of systematic SAR studies to optimize anticancer potency.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of key structure-activity relationships that govern the biological activity of substituted aminothiophenes.

SAR Insights aminothiophene 2-Aminothiophene Core r1 R1 (at C3) e.g., -CN, -COOEt aminothiophene->r1 r2 R2 (at C4) e.g., Aryl, Alkyl aminothiophene->r2 r3 R3 (at C5) e.g., Alkyl, part of a ring aminothiophene->r3 activity Biological Activity (Antileishmanial, Anticancer, etc.) r1->activity Modulates potency and selectivity r2->activity Crucial for target interaction (e.g., kinase binding) r3->activity Influences physicochemical properties and potency

Caption: Key positions for substitution on the 2-aminothiophene core and their influence on biological activity.

Key SAR takeaways:

  • C3 Position: The nature of the substituent at the C3 position, often a cyano or an ester group, significantly influences the electronic properties of the ring and can impact the compound's interaction with biological targets.[8]

  • C4 and C5 Positions: Substituents at these positions are critical for modulating potency and selectivity. For example, bulky and lipophilic groups at C4 and C5 are often associated with enhanced antileishmanial and anticancer activities.[7][11] Fusing a cycloalkenyl ring at these positions has proven to be a successful strategy in developing potent antileishmanial agents.[7]

  • N2 Position: While this guide focuses on 2-aminothiophenes, N-substitution of the amino group provides another avenue for chemical modification and has been explored to further optimize the pharmacological properties of these compounds.[2]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol provides a representative example of the Gewald synthesis.

Materials:

  • 2-Butanone (Methyl ethyl ketone)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Triethylamine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add triethylamine (1.5 equivalents) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

  • Characterize the final product by spectroscopic methods (NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of substituted aminothiophenes on cancer cell lines.[3][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Substituted aminothiophene compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the aminothiophene compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity Screening Workflow start Start: Substituted Aminothiophene Library cell_seeding 1. Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment 2. Treat Cells with Serial Dilutions of Compounds cell_seeding->compound_treatment incubation 3. Incubate for Defined Period (e.g., 48h) compound_treatment->incubation mtt_assay 4. Perform MTT Assay incubation->mtt_assay data_analysis 5. Measure Absorbance and Calculate IC50 Values mtt_assay->data_analysis hit_identification 6. Identify 'Hit' Compounds with High Potency data_analysis->hit_identification

Caption: A typical workflow for screening a library of substituted aminothiophenes for cytotoxic activity.

Conclusion and Future Perspectives

Substituted aminothiophenes represent a highly versatile and valuable scaffold in drug discovery. The operational simplicity of their synthesis, primarily through the Gewald reaction, allows for the generation of large and diverse chemical libraries for biological screening. The comparative analysis presented in this guide demonstrates that strategic substitution on the aminothiophene core can lead to potent and selective agents against a range of diseases, including leishmaniasis and cancer.

Future research in this area should continue to focus on elucidating detailed structure-activity relationships for various biological targets. The exploration of novel substitution patterns and the use of advanced synthetic methodologies will undoubtedly lead to the discovery of new aminothiophene-based drug candidates with improved efficacy and safety profiles. The integration of computational modeling and experimental screening will be crucial in accelerating the journey of these promising compounds from the laboratory to the clinic.

References

  • Félix, R., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(16), 4998. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Hart, J. R., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3346-3351. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]

  • Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 566-580. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]

  • El-Sayed, M. A. A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 242, 114674. [Link]

  • Méndez-lucio, O., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 242, 114674. [Link]

  • da Silva, A. C. M., et al. (2023). Antileishmanial activity of 2-amino-thiophene derivative SB-200. International Immunopharmacology, 122, 110750. [Link]

  • Rando, D. G., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 1-13. [Link]

  • Forero, J. S., Carvalho, E., & da Silva, F. M. (2011). A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. Revista Colombiana de Química, 40(2), 243-252. [Link]

  • De Clercq, E., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3294-3312. [Link]

  • Kasprzyk, W., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 26(4), 2309-2331. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • El-Awady, R., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters, 63, 128650. [Link]

  • Dwivedi, A. R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Sharma, R., et al. (2018). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 61(10), 4447-4463. [Link]

  • Ghasemi, S., & Riahi, S. (2022). Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. Scientific Reports, 12(1), 21718. [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical intermediates like 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide are of paramount importance to ensure a secure laboratory environment and regulatory compliance. This guide provides a comprehensive operational and disposal plan for this specific thiophene derivative.

Immediate Safety and Hazard Assessment

Hazard and Disposal Information Summary

Hazard CategoryPotential Hazard DescriptionRecommended Disposal Protocol
Toxicity Assumed to be harmful if ingested, inhaled, or in contact with skin. May cause irritation to skin, eyes, and respiratory tract.Treat as hazardous chemical waste. Do not dispose of in regular trash or down the drain.
Solid Waste Unused or expired chemical, contaminated labware (e.g., weigh boats, spatulas, pipette tips).Collect in a designated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Solutions containing the compound, contaminated solvents.Collect in a dedicated, labeled, and leak-proof hazardous waste container. Do not mix with incompatible waste streams.
Contaminated PPE Used gloves, disposable lab coats, etc.Dispose of in a designated hazardous waste bag.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Waste Identification and Segregation :

    • Treat all forms of this compound waste (solid, liquid, and contaminated materials) as hazardous.

    • Segregate this waste at the point of generation. Do not mix it with non-hazardous waste or other chemical waste streams to avoid potentially dangerous reactions.

  • Waste Containment :

    • Solid Waste : Collect in a robust, sealable container made of a compatible material (e.g., high-density polyethylene).

    • Liquid Waste : Use a dedicated, leak-proof container with a secure screw cap. Ensure the container material is compatible with the solvents used.

    • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

  • Labeling :

    • Clearly label all waste containers with "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • List all components in the container, including solvents, with their approximate concentrations.

    • Indicate the date of waste accumulation.

  • Storage :

    • Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be well-ventilated, and the waste should be stored away from heat, ignition sources, and incompatible materials.

    • Ensure secondary containment is in place to contain any potential leaks or spills.

  • Spill Management :

    • In case of a spill, evacuate the immediate area and alert your supervisor and EHS office.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Empty Container Disposal :

    • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent capable of removing the residue.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface or remove the original label.[1]

  • Arranging for Disposal :

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste.

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[1]

Disposal Workflow

DisposalWorkflow start Waste Generation (Solid, Liquid, PPE) segregate Segregate as Hazardous Waste start->segregate contain Contain in Labeled, Compatible Container segregate->contain store Store in Designated Satellite Accumulation Area contain->store spill Spill Occurs store->spill pickup Arrange for EHS Waste Pickup store->pickup spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill->pickup No spill_proc->store end Proper Disposal by Licensed Contractor pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Navigating the Unseen: A Guide to Safely Handling 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment: Understanding the Risks

The primary maxim in chemical handling is to treat all new or sparsely documented compounds with a high degree of caution. While a specific Safety Data Sheet (SDS) for 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not publicly available, we can infer potential hazards from structurally similar compounds. For instance, "Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate" is classified as a skin and eye irritant and may cause respiratory irritation.[3] Another related compound, 2-Amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta-[b]thiophene-3-carboxamide, is labeled as an irritant.[4]

Therefore, it is prudent to assume that this compound may exhibit the following hazardous properties:

  • Skin Irritation: Causes redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: May cause significant eye damage if direct contact occurs.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[5]

Given its use in pharmaceutical research, we must also consider its potential pharmacological activity and handle it as a potent compound.[1][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

Eye and Face Protection
  • Minimum Requirement: Chemical safety glasses with side shields are mandatory for all operations.

  • Splash Hazard: When there is a risk of splashing, such as during solution preparation or transfer of larger quantities, a face shield must be worn in addition to safety glasses.[6]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling the solid form and for incidental contact with solutions.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.[7]

  • Laboratory Coat: A standard, fully buttoned laboratory coat must be worn at all times.

  • Additional Protection: For larger-scale operations or when there is a significant risk of contamination, disposable coveralls should be considered to provide full-body protection.[6]

Respiratory Protection
  • Well-Ventilated Areas: For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary.

  • Risk of Dust or Aerosols: If there is a potential for generating dust (e.g., weighing, transferring powder) or aerosols, a NIOSH-approved N95 or P1 dust mask should be used.[6]

  • Larger Quantities or Poor Ventilation: In situations involving larger quantities or in areas with inadequate ventilation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), is recommended.[6]

PPE Selection Summary
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (small quantity in fume hood) Safety glasses with side shieldsNitrile glovesLaboratory coatNot typically required
Solution Preparation (in fume hood) Safety glasses with side shields & Face shieldNitrile glovesLaboratory coatNot typically required
Large-Scale Synthesis Safety glasses with side shields & Face shieldNitrile gloves (consider double-gloving)Laboratory coat & Disposable coverallsN95 or PAPR
Spill Cleanup Safety glasses with side shields & Face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronN95 or PAPR (depending on spill size)

Operational Plan: A Step-by-Step Approach to Safety

A clear and well-rehearsed operational plan is critical to minimizing the risk of exposure.

Designated Work Area
  • All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[5]

  • The work area should be kept clean and uncluttered.

Handling Procedures
  • Preparation: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.

  • Weighing: Weigh the solid compound on weighing paper or in a tared container within a chemical fume hood to minimize dust generation.

  • Solution Preparation: Add the solid to the solvent slowly and in a controlled manner. If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.[8]

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[6]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Collection: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal service.[6]

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.[6]

Visualization of Safety Protocols

To further clarify the decision-making process for PPE selection, the following flowchart provides a visual guide.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 2-Amino-5,6-dihydro-4H- cyclopenta[b]thiophene-3-carboxamide task_assessment Assess Task: - Scale of operation - Potential for dust/aerosol generation - Risk of splashing start->task_assessment eye_protection Eye/Face Protection: - Safety glasses (minimum) - Add face shield for splash risk task_assessment->eye_protection hand_protection Hand Protection: - Nitrile gloves task_assessment->hand_protection body_protection Body Protection: - Lab coat - Consider coveralls for large scale task_assessment->body_protection respiratory_protection Respiratory Protection: - Fume hood (primary control) - N95 for dust/aerosols - PAPR for high exposure risk task_assessment->respiratory_protection proceed Proceed with Caution eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed spill_kit Ensure Spill Kit is Accessible proceed->spill_kit waste_disposal Prepare Labeled Hazardous Waste Container proceed->waste_disposal

Caption: PPE Selection Workflow for Handling the Compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.